Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-methylsulfonyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c1-16-11(13)10-6-7-5-8(17(2,14)15)3-4-9(7)12-10/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOKZHQKGPZQFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352869 | |
| Record name | Methyl 5-(methanesulfonyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205873-28-5 | |
| Record name | Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205873-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(methanesulfonyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 205873-28-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate
An In-Depth Technical Guide to the
Executive Summary
Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of the indole-2-carboxylate framework, a common scaffold in pharmacologically active compounds, combined with the electron-withdrawing and hydrogen-bond accepting properties of the 5-methylsulfonyl group, makes it a target of significant synthetic interest. This guide provides a comprehensive overview of a robust and efficient synthetic strategy for its preparation, centered on the venerable Fischer indole synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and discuss key considerations for process optimization and characterization, tailored for researchers, chemists, and drug development professionals.
Introduction
The Indole-2-Carboxylate Scaffold in Drug Discovery
The indole nucleus is a privileged scaffold, forming the core of numerous natural products and pharmaceuticals.[1][2] Specifically, the indole-2-carboxylic acid and its ester derivatives serve as crucial intermediates and key structural motifs in a wide array of bioactive molecules, including HIV-1 integrase inhibitors and antitubercular agents.[3][4] Their rigid bicyclic structure provides a versatile platform for introducing functional groups in a well-defined three-dimensional space, enabling precise interactions with biological targets.
The Role of the 5-Methylsulfonyl Moiety
The methylsulfonyl group (-SO₂CH₃) is a key functional group in modern drug design. It is a strong hydrogen bond acceptor and is metabolically stable. Its potent electron-withdrawing nature significantly modulates the electronic properties of the indole ring, influencing its reactivity and potential for intermolecular interactions, such as π-π stacking.[3] The incorporation of this group at the 5-position of the indole scaffold is a strategic choice to enhance physicochemical properties and biological activity.
Overview of Synthetic Strategies
The construction of the indole ring system can be achieved through various classic and modern synthetic methods.[1][5] For the synthesis of this compound, the most direct and reliable approach is the Fischer indole synthesis.[6][7] This method involves the acid-catalyzed cyclization of an appropriately substituted phenylhydrazone. An alternative strategy could involve the synthesis of a 5-(methylthio)indole intermediate followed by oxidation to the desired sulfone, a common transformation in organic synthesis.[8] This guide will focus on the former, more direct Fischer indole synthesis pathway, leveraging its predictability and efficiency.
Retrosynthetic Analysis and Strategy Selection
The chosen synthetic strategy hinges on a retrosynthetic disconnection of the indole C2-N1 and C3-C3a bonds, which is characteristic of the Fischer indole synthesis. This approach identifies a substituted phenylhydrazine and a pyruvate ester as the key starting materials.
Caption: Retrosynthetic pathway for the target molecule.
This strategy is advantageous due to the commercial availability of the starting materials and the robustness of the Fischer cyclization, which is known to tolerate a wide range of functional groups. A patent for the synthesis of a structurally related compound, 5-(2-methylsulfamoyl-ethyl)-lH-indole-2-carboxylic acid ethyl ester, validates this approach by successfully employing a Fischer indole reaction between a substituted phenylhydrazine and ethyl pyruvate.[9]
Synthesis Pathway and Mechanistic Insights
The synthesis is a two-step process that is often performed in a single pot: (1) formation of the phenylhydrazone intermediate, and (2) acid-catalyzed intramolecular cyclization.
Step 1: Phenylhydrazone Formation
The reaction is initiated by the condensation of (4-(methylsulfonyl)phenyl)hydrazine with methyl pyruvate. This reaction typically proceeds readily in a protic solvent like ethanol or acetic acid at room temperature to yield the corresponding phenylhydrazone intermediate.
Step 2: Acid-Catalyzed Fischer Indole Cyclization
The crucial indole-forming step is the acid-catalyzed cyclization of the phenylhydrazone. The mechanism is a well-studied cascade of reactions:[10][11]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.
-
[3][3]-Sigmatropic Rearrangement: Protonation of the enamine facilitates a[3][3]-sigmatropic rearrangement (akin to a Claisen rearrangement), which breaks the N-N bond and forms a new C-C bond, disrupting the aromaticity of the phenyl ring.
-
Rearomatization: A proton transfer restores the aromaticity, yielding a di-imine intermediate.
-
Cyclization & Elimination: The terminal imine nitrogen attacks the iminium carbon to form a five-membered ring (an aminal). Subsequent elimination of ammonia under acidic conditions, driven by the formation of the stable, aromatic indole ring, yields the final product.
Caption: Key stages of the Fischer indole synthesis mechanism.
A variety of Brønsted and Lewis acids can catalyze this reaction, including sulfuric acid, polyphosphoric acid (PPA), and zinc chloride.[6]
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions in a well-ventilated fume hood.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Notes |
| (4-(methylsulfonyl)phenyl)hydrazine | 17852-65-8 | 186.23 | Or its hydrochloride salt |
| Methyl pyruvate | 617-35-6 | 102.09 | Anhydrous |
| Ethanol (EtOH) | 64-17-5 | 46.07 | Anhydrous, 200 proof |
| Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | Concentrated (98%) |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade |
| Hexanes | 110-54-3 | 86.18 | ACS Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Aqueous solution |
| Brine | 7647-14-5 | 58.44 | Saturated aqueous NaCl solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | For drying |
Equipment
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Flash chromatography setup (optional)
Synthetic Procedure
-
Hydrazone Formation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (4-(methylsulfonyl)phenyl)hydrazine (10.0 g, 53.7 mmol, 1.0 equiv).
-
Add anhydrous ethanol (100 mL) to the flask and stir to dissolve/suspend the hydrazine.
-
Slowly add methyl pyruvate (5.48 g, 53.7 mmol, 1.0 equiv) to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour. The formation of the hydrazone may be observed as a color change or precipitation of a solid.
-
Fischer Indole Cyclization: Cool the mixture in an ice bath to 0-5 °C.
-
Slowly and carefully add concentrated sulfuric acid (10 mL) dropwise via an addition funnel, ensuring the internal temperature does not exceed 20 °C.
-
After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80-85 °C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing crushed ice (approx. 300 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. A precipitate should form.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash sequentially with water (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.
Characterization Data and Expected Results
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Property | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₁H₁₁NO₄S |
| Molecular Weight | 253.28 g/mol |
| Expected Yield | 65-80% |
| ¹H NMR (DMSO-d₆) | δ (ppm) ~12.0 (s, 1H, NH), 8.1 (s, 1H), 7.7-7.5 (m, 2H), 7.2 (s, 1H), 3.8 (s, 3H, OCH₃), 3.2 (s, 3H, SO₂CH₃) |
| Mass Spec (ESI+) | m/z = 254.0 [M+H]⁺, 276.0 [M+Na]⁺ |
Process Optimization and Troubleshooting
-
Catalyst Choice: If the reaction with sulfuric acid is sluggish or gives low yields, other acid catalysts can be explored. Polyphosphoric acid (PPA) is often an excellent choice for Fischer indole cyclizations, typically run at higher temperatures (100-140 °C) without a co-solvent. Lewis acids like ZnCl₂ can also be effective.
-
One-Pot vs. Two-Step: While the described protocol is essentially a one-pot procedure, isolating the hydrazone intermediate before proceeding with the cyclization can sometimes improve the overall yield and purity by removing unreacted starting materials.
-
Purification: The product's polarity, due to the sulfone and ester groups, makes it amenable to silica gel chromatography. A gradient elution from hexanes to ethyl acetate is typically effective for separating it from less polar impurities. Recrystallization is a viable and scalable alternative if a suitable solvent system is identified.
-
Side Reactions: Incomplete reaction is the most likely issue. This can be addressed by increasing the reaction time, temperature, or using a stronger acid catalyst. Ensure starting materials are pure and anhydrous, as water can interfere with the reaction.
Conclusion
The synthesis of this compound is reliably achieved through the Fischer indole synthesis. The presented pathway, utilizing (4-(methylsulfonyl)phenyl)hydrazine and methyl pyruvate, offers a direct, efficient, and scalable route to this valuable chemical intermediate. By understanding the underlying reaction mechanism and key experimental parameters, researchers can confidently produce this compound in high yield and purity, facilitating its use in drug discovery and advanced materials research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. iris.unina.it [iris.unina.it]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Sulfone synthesis by oxidation [organic-chemistry.org]
- 9. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. jk-sci.com [jk-sci.com]
Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate chemical properties
An In-depth Technical Guide to Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this guide delves into the compound's core chemical properties, synthesis, reactivity, and applications, grounding all claims in authoritative sources.
Introduction and Strategic Importance
This compound (CAS No. 205873-28-5) has emerged as a compound of significant interest, primarily serving as a versatile intermediate in the synthesis of complex pharmaceutical agents.[1] Its structure uniquely combines the privileged indole scaffold with an electron-withdrawing methylsulfonyl group and a reactive carboxylate ester. This specific arrangement of functional groups imparts distinct electronic properties and provides multiple handles for synthetic modification, making it an attractive starting point for developing novel therapeutics.
The indole core is a cornerstone in drug discovery, present in numerous natural products and pharmaceuticals that modulate a wide array of biological pathways.[2] The addition of a methylsulfonyl group at the 5-position significantly influences the molecule's polarity, solubility, and ability to engage in hydrogen bonding, which can be critical for enhancing pharmacokinetic profiles and target binding affinity.[1] This guide will explore the essential technical data required to effectively utilize this compound in a research and development setting.
Caption: Chemical Structure of the Topic Compound.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application. The data below has been consolidated from various chemical and safety data sources.
Core Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 205873-28-5 | [1][3] |
| Molecular Formula | C₁₁H₁₁NO₄S | [4][5] |
| Molecular Weight | 253.28 g/mol | [1][4] |
| IUPAC Name | This compound | [4] |
| Synonyms | 5-(Methylsulfonyl)indole-2-carboxylic acid methyl ester | [1] |
| Appearance | Solid (form may vary) | N/A |
| Solubility | Low water solubility is likely. | [6] |
| Storage Temperature | 0-8°C, Keep in a dry place. | [1][6] |
| Predicted XlogP | 1.7 | [7] |
Spectroscopic Signature
While experimental spectra are best obtained on a specific batch, the expected spectroscopic characteristics based on the structure are outlined below. These are critical for reaction monitoring and quality control.
| Technique | Expected Characteristics |
| ¹H NMR | - N-H Proton: A broad singlet, typically downfield (>10 ppm).- Aromatic Protons: Signals for H-3, H-4, H-6, and H-7 on the indole ring. The electron-withdrawing SO₂Me and CO₂Me groups will shift adjacent protons downfield. Expect complex splitting patterns due to proton-proton coupling.- SO₂CH₃ Protons: A sharp singlet around 3.1-3.3 ppm.- OCH₃ Protons: A sharp singlet around 3.8-4.0 ppm. |
| ¹³C NMR | - Carbonyl Carbon (C=O): Signal in the 160-165 ppm region.- Indole Carbons: 8 distinct signals for the indole ring carbons, with quaternary carbons identifiable via DEPT experiments.[8]- SO₂CH₃ Carbon: Signal around 40-45 ppm.- OCH₃ Carbon: Signal around 50-55 ppm. |
| IR Spectroscopy | - N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.- C=O Stretch (Ester): A strong, sharp peak around 1700-1725 cm⁻¹.- S=O Stretch (Sulfone): Two strong peaks, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). |
| Mass Spectrometry | - [M+H]⁺: Expected at m/z 254.04816.- [M+Na]⁺: Expected at m/z 276.03010.[7]- Fragmentation: Look for characteristic losses of OCH₃, CO₂Me, and SO₂Me. |
Synthesis and Purification Protocol
While several suppliers offer this compound, understanding its synthesis is crucial for custom modifications or scale-up. A common and effective route to substituted indole-2-carboxylates is the Fischer indole synthesis. The following protocol is a representative, field-proven methodology adapted from established principles of indole synthesis.[9]
Proposed Synthetic Pathway
The synthesis involves two key stages: (1) Formation of a hydrazone from (4-(methylsulfonyl)phenyl)hydrazine and methyl pyruvate, and (2) Acid-catalyzed cyclization (Fischer Indolization) to form the indole ring.
Caption: Proposed Fischer Indole Synthesis Workflow.
Step-by-Step Experimental Protocol
Caution: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[10]
Step 1: Hydrazone Formation
-
To a stirred solution of (4-(methylsulfonyl)phenyl)hydrazine (1.0 eq) in ethanol (5 mL/mmol), add methyl pyruvate (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the hydrazone product often precipitates. If not, reduce the solvent volume under vacuum.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. This intermediate is often used directly in the next step without further purification.
Step 2: Fischer Indole Cyclization
-
Prepare the cyclization agent. Polyphosphoric acid (PPA) is effective, but a mixture of sulfuric acid in ethanol can also be used.
-
Add the dried hydrazone intermediate from Step 1 portion-wise to the pre-heated cyclization agent (e.g., PPA at 80-100°C) with vigorous stirring.
-
Maintain the temperature and continue stirring for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring the hot mixture onto crushed ice with stirring.
-
The crude product will precipitate. Neutralize the aqueous solution carefully with a base (e.g., NaOH or NaHCO₃ solution) to a pH of ~7.
-
Collect the solid by filtration and wash thoroughly with water.
Purification
-
Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure product.
-
Column Chromatography: If recrystallization is insufficient, purify the crude material via silica gel column chromatography, using a gradient elution system (e.g., 10-40% ethyl acetate in hexane).
Chemical Reactivity and Derivatization Potential
The utility of this compound lies in its predictable reactivity at several sites, allowing for the construction of diverse molecular libraries.
Caption: Key Reactivity Pathways for Derivatization.
Ester Hydrolysis and Amide Formation
The most common and arguably most valuable reaction is the saponification (hydrolysis) of the methyl ester to its corresponding carboxylic acid. This is a critical step, as the resulting carboxylic acid is the direct precursor for forming a wide range of amide derivatives.[11]
Protocol: Ester Hydrolysis
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) (1.5-2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
-
The carboxylic acid will precipitate. Collect the solid by filtration, wash with water, and dry to yield 5-(methylsulfonyl)-1H-indole-2-carboxylic acid.
This acid can then be coupled with various amines using standard peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to generate libraries of bioactive indole-2-carboxamides.[12][13]
Reactivity of the Indole Ring
-
N-H Functionalization: The indole nitrogen (N-1) can be readily alkylated or acylated under basic conditions. The electron-withdrawing nature of the substituents on the ring makes the N-H proton more acidic, facilitating its deprotonation.
-
C-3 Position Reactivity: While the C-2 position is blocked, the C-3 position remains the most nucleophilic carbon and is susceptible to electrophilic substitution, such as in the Vilsmeier-Haack or Mannich reactions. However, the strong electron-withdrawing effect of the C-2 ester can deactivate the ring towards these reactions compared to unsubstituted indole.
Applications in Research and Development
This compound is not an end-product but a strategic intermediate. Its primary application is in medicinal chemistry as a scaffold for drug candidates.
-
Antiparasitic Agents: Research has explicitly demonstrated its use in the synthesis of 1H-indole-2-carboxamides that exhibit potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[11][12] In these studies, the methylsulfonyl group at the 5-position was explored as part of the structure-activity relationship (SAR) optimization.[12]
-
General Drug Discovery: The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the basis for drugs targeting cancer, inflammation, and central nervous system disorders.[2][14] This specific intermediate provides a robust entry point into novel chemical space for these therapeutic areas.
-
Agrochemicals: The structural motifs present are also relevant in the development of new crop protection agents, where modulation of physicochemical properties is key to efficacy and delivery.[1]
Safety, Handling, and Storage
As a laboratory chemical, proper handling is paramount to ensure safety. The following guidelines are based on safety data sheets for structurally related indole compounds.
-
Hazard Identification: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[6][15][16]
-
Handling Precautions:
-
Storage:
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 205873-28-5 [chemicalbook.com]
- 4. This compound | C11H11NO4S | CID 735868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [acrospharmatech.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. PubChemLite - this compound (C11H11NO4S) [pubchemlite.lcsb.uni.lu]
- 8. tetratek.com.tr [tetratek.com.tr]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tcichemicals.com [tcichemicals.com]
- 16. fishersci.com [fishersci.com]
Spectroscopic Characterization of Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate: A Predictive and Interpretive Guide
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate, a compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from the parent compound, Methyl 1H-indole-2-carboxylate, to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the characterization of this and structurally related molecules.
Introduction: The Importance of Spectroscopic Validation
This compound belongs to the indole class of heterocyclic compounds, a scaffold of significant interest in pharmaceutical research due to its prevalence in biologically active molecules. The introduction of a methylsulfonyl group at the 5-position and a methyl carboxylate at the 2-position creates a unique electronic and steric environment, which can significantly influence its biological activity.
Accurate structural elucidation and purity assessment are paramount in the synthesis and development of new chemical entities. Spectroscopic techniques such as NMR, IR, and MS provide a detailed "fingerprint" of a molecule, confirming its identity and integrity. This guide will dissect the predicted spectroscopic signature of this compound, explaining the rationale behind the expected data based on fundamental chemical principles.
Molecular Structure and Predicted Spectroscopic Workflow
The workflow for the spectroscopic characterization of a synthesized compound like this compound is a systematic process to ensure its structural identity.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic validation of a target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following predictions are based on the known data for Methyl 1H-indole-2-carboxylate and the established effects of a strong electron-withdrawing group like the methylsulfonyl group.
Predicted ¹H NMR Data
The methylsulfonyl (—SO₂CH₃) group is strongly electron-withdrawing. When placed at the 5-position of the indole ring, it will significantly deshield the protons on the benzene portion of the indole, causing their signals to shift downfield (to a higher ppm value).
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment | Rationale for Prediction |
| ~12.0 - 12.5 | br s | N-H | The indole N-H proton is acidic and its chemical shift is solvent-dependent. |
| ~8.2 - 8.4 | d | H-4 | Strongly deshielded by the adjacent electron-withdrawing SO₂CH₃ group. |
| ~7.8 - 8.0 | dd | H-6 | Deshielded by the SO₂CH₃ group and coupled to H-7. |
| ~7.6 - 7.8 | d | H-7 | Coupled to H-6. |
| ~7.2 - 7.4 | s | H-3 | Typical chemical shift for the H-3 proton of an indole-2-carboxylate. |
| ~3.9 | s | O-CH₃ | Ester methyl protons. |
| ~3.2 | s | S-CH₃ | Methyl protons of the sulfonyl group. |
Predicted ¹³C NMR Data
The electron-withdrawing nature of the methylsulfonyl group also influences the ¹³C NMR spectrum. The carbon atom directly attached to the sulfonyl group (C-5) will be significantly deshielded, as will other carbons in the aromatic ring due to resonance effects.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale for Prediction |
| ~161 | C=O | Ester carbonyl carbon. |
| ~139 | C-7a | Quaternary carbon. |
| ~135 | C-5 | Directly attached to the electron-withdrawing SO₂CH₃ group, causing a significant downfield shift. |
| ~130 | C-2 | Quaternary carbon attached to the carboxylate. |
| ~128 | C-3a | Quaternary carbon. |
| ~125 | C-4 | Deshielded by the adjacent SO₂CH₃ group. |
| ~122 | C-6 | Deshielded by the SO₂CH₃ group. |
| ~114 | C-7 | Aromatic carbon. |
| ~109 | C-3 | Aromatic carbon. |
| ~52 | O-CH₃ | Ester methyl carbon. |
| ~44 | S-CH₃ | Methyl carbon of the sulfonyl group. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum, often with proton decoupling. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule. Use 2D NMR techniques like COSY and HSQC if necessary for unambiguous assignments.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and S=O bonds.
Caption: Key expected regions in the IR spectrum of this compound.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) (Predicted) | Assignment | Functional Group |
| 3300 - 3400 | N-H stretch | Indole N-H |
| 2850 - 3100 | C-H stretch | Aromatic and aliphatic C-H |
| ~1700 - 1720 | C=O stretch | Ester carbonyl |
| ~1450 - 1600 | C=C stretch | Aromatic ring |
| ~1300-1350 & 1150-1180 | S=O stretch | Sulfonyl group (asymmetric & symmetric) |
| ~1200 - 1300 | C-O stretch | Ester C-O |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can further confirm its structure.
Table 4: Predicted Mass Spectrometry Data
| m/z (Predicted) | Assignment |
| 253 | [M]⁺, Molecular ion |
| 222 | [M - OCH₃]⁺ |
| 194 | [M - COOCH₃]⁺ |
| 174 | [M - SO₂CH₃]⁺ |
The molecular ion peak [M]⁺ is expected at an m/z of 253, corresponding to the molecular weight of the compound (C₁₁H₁₁NO₄S). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns would likely involve the loss of the ester's methoxy group (-OCH₃), the entire methyl carboxylate group (-COOCH₃), and the methylsulfonyl group (-SO₂CH₃).
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a relatively non-volatile compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable.
-
Ionization: Ionize the sample using the chosen method. ESI is a "soft" ionization technique that often results in a prominent protonated molecular ion peak [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights.
Conclusion
While experimental spectroscopic data for this compound is not currently found in the surveyed literature, this guide provides a robust, predictive framework for its characterization. By understanding the fundamental principles of NMR, IR, and MS, and by using data from structurally related compounds, researchers can confidently interpret the spectra of this and similar molecules. The protocols and predictive data presented herein serve as a valuable resource for the synthesis, identification, and quality control of novel indole derivatives in a drug discovery and development setting.
Crystal structure of Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate
An In-depth Technical Guide to the Prospective Crystal Structure Determination of Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a comprehensive and technically robust pathway for determining the crystal structure of this compound. As a compound of interest within medicinal chemistry, understanding its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and facilitating rational drug design. While a solved crystal structure for this specific molecule is not currently available in open-access crystallographic databases, this document provides a detailed, field-proven methodology for its determination, from synthesis to final structural analysis.
Introduction: The Significance of Indole Scaffolds and Sulfonyl Moieties in Drug Discovery
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it a versatile template for targeting a wide range of biological receptors and enzymes. The addition of a methylsulfonyl group at the 5-position, as in the case of this compound, can significantly modulate the compound's physicochemical properties. The sulfonyl group is a strong hydrogen bond acceptor and can enhance solubility and metabolic stability, making this class of compounds particularly interesting for drug development. Elucidating the precise three-dimensional arrangement of these functional groups through single-crystal X-ray diffraction is therefore a critical step in understanding their biological activity.
Part 1: Synthesis and Purification of this compound
A robust and scalable synthetic route is the prerequisite for obtaining high-purity material suitable for crystallization. While various methods for the synthesis of substituted indoles exist, a common approach involves the modification of a pre-existing indole core.
Proposed Synthetic Pathway:
A plausible route to the target compound could involve the oxidation of a corresponding methylthio-substituted indole, which in turn can be synthesized from commercially available starting materials.
Experimental Protocol: Synthesis
-
Starting Material: Methyl 5-(methylthio)-1H-indole-2-carboxylate.
-
Oxidation: Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or acetic acid.
-
Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®, portion-wise at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a reducing agent like sodium thiosulfate.
-
Perform an aqueous workup to remove impurities.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity (>98%).
Part 2: Crystallization Strategy
The growth of high-quality single crystals is often the most challenging step in structure determination. A systematic screening of crystallization conditions is essential.
Experimental Protocol: Crystallization Screening
-
Solvent Selection: Screen a diverse range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane).
-
Crystallization Techniques:
-
Slow Evaporation: Prepare saturated solutions of the compound in various solvents in small vials. Loosely cap the vials to allow for slow evaporation of the solvent.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the concentrated solution of the compound on a siliconized glass slide and invert it over a reservoir containing a precipitant (a solvent in which the compound is less soluble).
-
Solvent/Anti-Solvent Diffusion: Create a layered system with a solution of the compound in a good solvent at the bottom and an anti-solvent (in which the compound is poorly soluble) carefully layered on top.
-
-
Temperature Control: Conduct crystallization experiments at different temperatures (e.g., room temperature, 4 °C, and -20 °C) to control the rate of crystal growth.
-
Observation: Regularly inspect the crystallization trials under a microscope for the formation of single, well-defined crystals.
Part 3: Single-Crystal X-ray Diffraction Analysis
Once suitable crystals are obtained, their three-dimensional structure can be determined using single-crystal X-ray diffraction.
Experimental Workflow: X-ray Diffraction
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Steps:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors.
-
Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final atomic coordinates and displacement parameters.
-
Structure Validation: The final structure is validated using software tools like PLATON and CheckCIF to ensure its geometric and crystallographic reasonability.
Part 4: Anticipated Structural Features and Their Implications
Based on the known structures of similar indole derivatives, several key structural features can be anticipated for this compound.
Expected Molecular Geometry:
-
The indole ring system is expected to be essentially planar.
-
The methylsulfonyl and methyl carboxylate groups will be appended to this planar core. The torsion angles defining the orientation of these substituents will be of particular interest as they will influence the overall molecular conformation and packing.
Potential Intermolecular Interactions:
The presence of the N-H group of the indole, the carbonyl oxygen of the ester, and the sulfonyl oxygens provides multiple opportunities for hydrogen bonding. These interactions are likely to play a crucial role in the crystal packing.
-
N-H···O=C Hydrogen Bonds: The indole N-H is a good hydrogen bond donor and is expected to interact with the carbonyl oxygen of the ester group of a neighboring molecule, potentially forming chains or dimers.
-
N-H···O=S Hydrogen Bonds: The sulfonyl oxygens are also strong hydrogen bond acceptors and could compete with the carbonyl oxygen in forming hydrogen bonds with the indole N-H.
-
C-H···O Interactions: Weaker C-H···O interactions involving the aromatic C-H groups and the ester or sulfonyl oxygens may also contribute to the overall packing.
-
π-π Stacking: The planar indole rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.
Data Presentation: Hypothetical Crystallographic Data Table
| Parameter | Expected Value/Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c, P-1, or similar |
| a (Å) | 5 - 15 |
| b (Å) | 5 - 20 |
| c (Å) | 10 - 25 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| Volume (ų) | 1000 - 2000 |
| Z | 2, 4, or 8 |
| R-factor (%) | < 5 |
Conclusion
This technical guide provides a comprehensive roadmap for the determination and analysis of the crystal structure of this compound. By following the outlined protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain crucial three-dimensional structural information. This knowledge will be invaluable for understanding the compound's properties and for guiding the design of new and more effective indole-based therapeutic agents. The elucidation of this crystal structure would be a valuable addition to the structural chemistry of medicinally relevant small molecules.
An In-Depth Technical Guide to the Synthesis of Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate: Starting Materials and Core Methodologies
This guide provides a comprehensive overview of the synthetic pathways for obtaining Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The focus is on elucidating the selection of starting materials and detailing two robust synthetic strategies: the Fischer Indole Synthesis and the Reissert Indole Synthesis. This document is intended for researchers, chemists, and professionals in the field of drug development.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The title compound, this compound, incorporates a sulfonyl group, a common bioisostere for various functional groups that can enhance pharmacological properties such as solubility and metabolic stability. The ester at the 2-position provides a handle for further chemical modifications, making this a versatile intermediate for the synthesis of a diverse range of bioactive molecules.
Strategic Approaches to Synthesis
Two classical and highly effective methods for the construction of the indole ring system are particularly well-suited for the synthesis of this compound. The choice between these routes will often depend on the availability of starting materials and the desired scale of the synthesis.
-
Fischer Indole Synthesis: A robust and widely used method that involves the acid-catalyzed cyclization of an arylhydrazone.[3][4]
-
Reissert Indole Synthesis: A versatile approach that begins with an o-nitrotoluene derivative and diethyl oxalate.[5][6]
The following sections will provide a detailed examination of the starting materials and a step-by-step guide for each of these synthetic routes.
Route 1: The Fischer Indole Synthesis
The Fischer indole synthesis is a reliable method for constructing the indole ring.[1][3] The general mechanism involves the reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[5][5]-sigmatropic rearrangement under acidic conditions to yield the indole.[3]
To achieve the desired substitution pattern of the target molecule, the key starting materials are (4-(methylsulfonyl)phenyl)hydrazine and methyl pyruvate .
Synthesis of Starting Material: (4-(methylsulfonyl)phenyl)hydrazine
This crucial precursor can be synthesized from the commercially available 4-methylsulfonylaniline.
Experimental Protocol:
-
Diazotization: 4-methylsulfonylaniline is dissolved in hydrochloric acid and cooled to a temperature below -10°C.[7]
-
An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.[7]
-
Reduction: The diazonium salt solution is then treated with a solution of tin(II) chloride dihydrate in hydrochloric acid, again keeping the temperature below -10°C.[7]
-
The resulting solid, (4-(methylsulfonyl)phenyl)hydrazine hydrochloride, is collected by filtration and dried.[7]
Indole Ring Formation
Experimental Protocol:
-
Hydrazone Formation: (4-(methylsulfonyl)phenyl)hydrazine hydrochloride is reacted with methyl pyruvate in a suitable solvent, such as ethanol or acetic acid.[8] The reaction is typically carried out at room temperature or with gentle heating.
-
Cyclization: The formed hydrazone is then subjected to acid-catalyzed cyclization. Common catalysts include Brønsted acids like sulfuric acid or hydrochloric acid, or Lewis acids such as zinc chloride.[2][3] The reaction is heated to promote the rearrangement and cyclization.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The crude product is then extracted with an organic solvent and purified by column chromatography or recrystallization to yield this compound.
Visualizing the Fischer Indole Synthesis
Caption: Workflow for the Fischer Indole Synthesis of the target molecule.
Route 2: The Reissert Indole Synthesis
The Reissert indole synthesis provides an alternative and effective route, starting from an ortho-nitrotoluene derivative.[5][9] The key steps involve the condensation with diethyl oxalate followed by a reductive cyclization.[5]
For the synthesis of our target molecule, the required starting materials are 4-(methylsulfonyl)-2-nitrotoluene and diethyl oxalate .
Synthesis of Starting Material: 4-(methylsulfonyl)-2-nitrotoluene
This starting material can be prepared from 2-nitrotoluene.
Experimental Protocol:
-
Sulfonation: 2-nitrotoluene is reacted with chlorosulfonic acid to introduce a sulfonyl chloride group at the para position.[10]
-
Acyl Chloride Reaction: The resulting 3-nitro-4-methylbenzenesulfonyl chloride is then reacted with a methylating agent to form the methyl sulfone.[10] A common method involves reaction with sodium sulfite to form the sulfinate, followed by methylation.
Indole Ring Formation
Experimental Protocol:
-
Condensation: 4-(methylsulfonyl)-2-nitrotoluene is condensed with diethyl oxalate in the presence of a strong base, such as sodium ethoxide or potassium ethoxide, to form ethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)-3-oxobutanoate.[5]
-
Reductive Cyclization: The nitro group of the resulting pyruvate derivative is then reduced and cyclized to form the indole ring. Common reducing agents include zinc dust in acetic acid or iron in acetic acid.[5][9][11] This step directly yields the indole-2-carboxylic acid.
-
Esterification: The resulting 5-(methylsulfonyl)-1H-indole-2-carboxylic acid is then esterified to the desired methyl ester. This can be achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.
Visualizing the Reissert Indole Synthesis
Caption: Workflow for the Reissert Indole Synthesis of the target molecule.
Comparative Analysis of Synthetic Routes
| Feature | Fischer Indole Synthesis | Reissert Indole Synthesis |
| Key Starting Materials | (4-(methylsulfonyl)phenyl)hydrazine, Methyl pyruvate | 4-(methylsulfonyl)-2-nitrotoluene, Diethyl oxalate |
| Key Transformations | Hydrazone formation,[5][5]-Sigmatropic rearrangement | Condensation, Reductive cyclization |
| Number of Steps | Generally fewer steps from the hydrazine | May require more steps for starting material synthesis |
| Potential Challenges | Stability of the hydrazine, control of the cyclization conditions | Handling of strong bases and reducing agents |
| Versatility | Widely applicable to a variety of substituted indoles | Good for accessing 2-carboxyindoles |
Conclusion
The synthesis of this compound can be effectively achieved through either the Fischer or Reissert indole synthesis methodologies. The selection of the optimal route will be guided by factors such as the availability and cost of starting materials, desired scale, and the specific expertise and equipment available in the laboratory. Both pathways offer a reliable means to access this valuable intermediate, paving the way for the development of novel therapeutic agents.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Reissert Indole Synthesis [drugfuture.com]
- 7. 4-(Methylsulfonyl)phenylhydrazine hydrochloride | 17852-67-4 [amp.chemicalbook.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. CN103121961A - Synthesis method of weedicide mesotrione intermediate 2-nitro-4-mesyltoluene - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Fischer Indole Synthesis for Substituted Indoles
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its prevalence stems from its unique biological activity, making the efficient synthesis of substituted indoles a critical endeavor for researchers in drug discovery and development. Among the myriad of synthetic routes, the Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most versatile and widely employed methods for constructing the indole scaffold.[1][4][5] This guide provides an in-depth technical exploration of the Fischer indole synthesis, focusing on its mechanism, practical considerations for synthesizing substituted indoles, and its application in modern drug development.
The Core Reaction: Mechanism and Causality
The Fischer indole synthesis is fundamentally the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[1][4][5][6] The reaction's success and selectivity are highly dependent on the interplay of electronic and steric factors in the starting materials and the choice of acid catalyst.
The Mechanistic Pathway
The accepted mechanism, first proposed by Robinson, proceeds through several key steps:[7]
-
Hydrazone Formation: The reaction initiates with the condensation of an arylhydrazine and a carbonyl compound (aldehyde or ketone) to form an arylhydrazone.[4][6] This is a standard acid-catalyzed condensation reaction.
-
Tautomerization to Ene-hydrazine: The resulting hydrazone undergoes tautomerization to its ene-hydrazine isomer. This step is crucial as it sets the stage for the key bond-forming event.[4][6][8] The carbonyl compound must possess at least two alpha-hydrogens to facilitate this step.[9]
-
[1][1]-Sigmatropic Rearrangement: The ene-hydrazine then undergoes a[1][1]-sigmatropic rearrangement, a concerted pericyclic reaction analogous to the Cope rearrangement.[4][6][8] This irreversible step breaks the weak N-N bond and forms a new C-C bond, establishing the core carbon framework of the indole.[1]
-
Aromatization and Cyclization: The resulting di-imine intermediate readily aromatizes. Subsequent acid-catalyzed cyclization forms a cyclic aminal.[4]
-
Elimination of Ammonia: The final step involves the elimination of a molecule of ammonia from the aminal, driven by the formation of the energetically favorable aromatic indole ring.[4][6] Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole structure.[4]
Caption: The mechanistic pathway of the Fischer indole synthesis.
Synthesizing Substituted Indoles: A Field Guide
The true power of the Fischer indole synthesis lies in its ability to generate a vast array of substituted indoles by judiciously choosing the starting arylhydrazine and carbonyl compound.
Influence of Substituents
-
On the Arylhydrazine: Electron-donating groups on the aromatic ring of the hydrazine generally facilitate the reaction, while electron-withdrawing groups can hinder it. The position of the substituent also dictates the substitution pattern on the final indole's benzene ring.
-
On the Carbonyl Compound: The structure of the aldehyde or ketone determines the substitution at the 2- and 3-positions of the indole ring.
-
Unsymmetrical Ketones: The use of unsymmetrical ketones can lead to a mixture of two regioisomeric indoles.[1][9] The regioselectivity is influenced by the acidity of the medium, steric effects, and the substitution on the hydrazine.[1][9]
-
Aldehydes: While the reaction generally works with aldehydes, acetaldehyde itself is problematic and does not typically yield the parent indole directly.[1][5] However, using pyruvic acid followed by decarboxylation can produce indole.[1][6]
-
| Starting Materials | Resulting Indole Substitution Pattern | Notes |
| Arylhydrazine | ||
| Substituted Phenylhydrazine | Substitution on the benzene portion of the indole. | Electron-donating groups are generally favorable. |
| Carbonyl Compound | ||
| Acetone | 2-Methylindole | |
| Propiophenone | 2-Phenyl-3-methylindole | |
| Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | A common example of a tricyclic indole synthesis.[10] |
| Pyruvic Acid | Indole-2-carboxylic acid | Can be decarboxylated to yield the parent indole.[6] |
| Unsymmetrical Ketone (e.g., 2-Butanone) | Mixture of 2,3-dimethylindole and 2-ethylindole | Regioselectivity is a key consideration. |
Choice of Catalyst: A Critical Parameter
The selection of the acid catalyst is crucial and often substrate-dependent.[2][11] Both Brønsted and Lewis acids are commonly employed.
-
Brønsted Acids:
-
Lewis Acids:
The strength of the acid can significantly impact the reaction outcome. An overly strong acid may lead to decomposition, while a weak acid might not be sufficient to promote the reaction.[11]
Experimental Protocol: A Self-Validating System
The following protocol for the synthesis of 2-phenylindole from phenylhydrazine and acetophenone is a representative example of the Fischer indole synthesis.
Materials:
-
Phenylhydrazine hydrochloride
-
Acetophenone
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane
Procedure:
-
Hydrazone Formation (Optional Isolation): While often performed as a one-pot synthesis, the hydrazone can be pre-formed.[1][9][12] In a round-bottom flask, dissolve phenylhydrazine hydrochloride in ethanol. Add acetophenone and a catalytic amount of acetic acid. Reflux the mixture for 1-2 hours. The formation of the hydrazone can be monitored by TLC.
-
Indolization:
-
If the hydrazone was isolated, add it to pre-heated polyphosphoric acid (approx. 100-120°C) with vigorous stirring.
-
For a one-pot procedure, after the initial reflux to form the hydrazone, the solvent can be removed under reduced pressure, and PPA can be added directly to the crude hydrazone.
-
-
Reaction Monitoring: The reaction mixture will typically darken. Monitor the progress of the reaction by TLC until the starting material is consumed (usually 30-60 minutes).
-
Workup:
-
Carefully pour the hot reaction mixture onto crushed ice. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: A typical experimental workflow for the Fischer indole synthesis.
Applications in Drug Development
The indole scaffold is a "privileged structure" in medicinal chemistry, and the Fischer indole synthesis has been instrumental in the synthesis of numerous blockbuster drugs.[2]
-
Triptans: This class of anti-migraine drugs, including Sumatriptan and Zolmitriptan, are frequently synthesized using the Fischer indole synthesis.[4]
-
Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID), its synthesis involves a key Fischer indole cyclization step.[4][10]
-
Ondansetron: An antiemetic used to prevent nausea and vomiting, its synthesis also utilizes this classic reaction.[10]
The continued application of this century-old reaction in modern drug synthesis is a testament to its robustness and versatility.[2]
Limitations and Modern Modifications
Despite its strengths, the Fischer indole synthesis has limitations. The reaction conditions can be harsh, and certain functional groups may not be tolerated.[1][5] The synthesis of the parent indole from acetaldehyde is not straightforward.[1]
To address these challenges, several modifications have been developed:
-
Buchwald Modification: A palladium-catalyzed cross-coupling reaction allows for the synthesis of N-arylhydrazones, expanding the scope of accessible starting materials.[2][4]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields.[11]
-
Catalyst-Free Thermal Indolization: For some acid-sensitive substrates, the reaction can be carried out thermally without a catalyst.[10]
Conclusion
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, providing a powerful and adaptable method for the construction of substituted indoles. A thorough understanding of its mechanism, the influence of substituents, and the critical role of the catalyst allows researchers to harness its full potential. From its historical roots to its modern applications in the synthesis of life-saving medicines, the Fischer indole synthesis continues to be an indispensable tool for scientists and drug development professionals.
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. testbook.com [testbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Foreword: Beyond a Privileged Scaffold - Understanding the Sulfonyl Functional Group in Heterocyclic Chemistry
An In-Depth Technical Guide to the Physicochemical Properties of Sulfonyl-Containing Heterocycles for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, sulfonyl-containing heterocycles have established themselves as a cornerstone scaffold, present in a remarkable array of approved therapeutics.[1][2] Their prevalence is not accidental; it is a direct consequence of the unique and highly tunable physicochemical properties imparted by the sulfonyl (-SO₂-) functional group. This guide moves beyond a simple cataloging of these compounds to provide a deep, mechanistic understanding of why this functional group is so powerful. As researchers, scientists, and drug development professionals, our ability to rationally design molecules with optimal absorption, distribution, metabolism, and excretion (ADME) profiles hinges on a profound grasp of these fundamental properties.
This document is structured to provide a holistic view, beginning with the core electronic and structural characteristics of the sulfonyl group, progressing to its impact on critical drug-like properties, and culminating in detailed, field-proven experimental protocols for their assessment. The goal is to equip you not just with data, but with the causal understanding required to make informed decisions in the complex, multi-parameter optimization challenge that is drug discovery.
Core Physicochemical and Structural Characteristics
The sulfonyl group's influence stems from the unique nature of the sulfur(VI) center. Its tetrahedral geometry and the highly polarized sulfur-oxygen bonds create a distinct local environment that profoundly impacts the entire molecule.
Potent Electron-Withdrawing Effects
The sulfonyl group is a powerful electron-withdrawing group, a characteristic that stems from the high electronegativity of the two oxygen atoms and the inductive effects of the sulfur atom.[1][3][4] This electronic pull has several critical consequences for a parent heterocycle:
-
Modulation of pKa: The strong inductive effect significantly influences the acidity of adjacent protons. For instance, in N-heterocycles, the presence of a sulfonyl group can dramatically increase the acidity of N-H protons, making them more likely to act as hydrogen bond donors.[4] This modulation of a compound's ionization state is crucial for controlling its solubility and ability to cross biological membranes.
-
Influence on Aromatic Systems: When attached to an aromatic heterocycle, the sulfonyl group deactivates the ring towards electrophilic substitution while altering the electron density distribution.[3] This can be strategically employed to direct further chemical modifications or to influence interactions with biological targets.
-
Enhanced Reactivity of Adjacent Centers: The electron-withdrawing nature makes adjacent carbon atoms more electrophilic, predisposing them to nucleophilic attack, a feature that can be exploited in synthesis or, if not managed, can lead to metabolic liabilities.[3]
Hydrogen Bonding Capabilities
The highly polar S=O bonds make the two sulfonyl oxygen atoms excellent hydrogen bond acceptors.[1][5][6] This is a paramount feature in drug design, as hydrogen bonding is a primary driver of drug-receptor interactions.
-
Receptor Binding: The ability to form strong, directional hydrogen bonds with amino acid residues (e.g., from lysine, arginine, or histidine) in a protein's active site is fundamental to the biological activity of many sulfonyl-containing drugs.[5][6]
-
Solubility and Crystal Packing: The sulfonyl group's hydrogen bonding capacity also influences a molecule's interaction with water, affecting its aqueous solubility. In the solid state, these interactions play a key role in crystal lattice formation, impacting properties like melting point and stability.[7][8] Studies of sulfonamide crystal structures reveal complex hydrogen-bond networks, where sulfonyl oxygens are preferred acceptors.[7][9]
Caption: Sulfonyl oxygen acting as a hydrogen bond acceptor with a protein backbone.
Impact on Key Drug-Like Properties
The intrinsic characteristics of the sulfonyl group directly translate into measurable physicochemical properties that govern a compound's ADME profile.
Lipophilicity (LogP/LogD)
Lipophilicity, the balance between water and lipid solubility, is a critical determinant of a drug's absorption, distribution, and target engagement.[10] The sulfonyl group presents a fascinating duality: it is a polar moiety that can, paradoxically, be part of a highly lipophilic molecule.
-
Balancing Act: While the S=O bonds are highly polar and contribute to aqueous solubility, the organic substituents (R groups) on the sulfur and the heterocyclic core often dominate the overall lipophilicity.[11]
-
Modulation Strategies: Medicinal chemists can fine-tune lipophilicity by altering the heterocyclic scaffold or the substituents. For instance, introducing polar groups elsewhere in the molecule can counteract the lipophilicity of a large aromatic substituent on the sulfonyl group. Conversely, strategic placement of carbon atoms, such as in bridged heterocycles, can counterintuitively reduce lipophilicity by altering the molecule's shape and solvent-accessible surface area.[12]
Table 1: Comparative Lipophilicity of Sulfonyl-Containing Heterocycles Note: These are representative values to illustrate trends. Actual values are highly dependent on the specific substituents and the experimental method used.
| Compound Class | Heterocyclic Core | Representative LogP/LogD | Key Observations |
| Sulfonamide | Thiazole | 1.5 - 3.5 | Lipophilicity is heavily influenced by substituents on the amine and the thiazole ring.[10] |
| Sulfone | Pyridine | 1.0 - 3.0 | The position of the sulfonyl group on the pyridine ring affects polarity and LogP. |
| Sulfonamide | Pyrimidine | 0.5 - 2.5 | Generally more polar than corresponding benzene derivatives, aiding solubility. |
| Sulfoximine | Phenyl | 0.0 - 2.0 | Often more polar and soluble than the corresponding sulfone, serving as a useful bioisostere.[11] |
Aqueous Solubility
Adequate aqueous solubility is a prerequisite for drug absorption and formulation.[13] The sulfonyl group's polarity and hydrogen bonding capacity generally enhance solubility compared to a non-polar analogue. However, this is often counteracted by the high melting point and stable crystal lattice of many sulfonyl-containing compounds, which can suppress solubility.
-
Kinetic vs. Thermodynamic Solubility: It is crucial to distinguish between kinetic solubility (measured in high-throughput screens) and thermodynamic solubility (the true equilibrium value).[14] Early-stage discovery often relies on kinetic measurements, but thermodynamic solubility is essential for formulation development.
-
pH-Dependent Solubility: For compounds with ionizable centers (e.g., a basic nitrogen in the heterocycle or an acidic sulfonamide proton), solubility can be highly dependent on pH. Understanding the pKa is therefore essential to predicting solubility in different physiological compartments.
Metabolic Stability
The sulfonyl group itself is generally considered to be metabolically robust.[15][16] However, the overall stability of the molecule can be influenced by the nature of the heterocycle and its substituents.
-
Common Metabolic Pathways: While the S-C and S-N bonds are strong, metabolic transformations can occur at sites adjacent to the sulfonyl group or on the heterocyclic ring itself (e.g., oxidation).
-
Steric and Electronic Shielding: The stability of sulfonyl-containing compounds can be enhanced by introducing steric bulk near metabolically labile sites or by altering the electronic properties of the ring.[15][16] For example, studies on aryl sulfonyl fluorides have shown that 2,4,6-trisubstitution patterns significantly increase in vitro metabolic stability due to a combination of steric and electronic factors.[15][16] More recent developments have shown that replacing sulfonyl fluorides or triazoles with sulfonyl imidazoles can enhance plasma stability while retaining reactivity for covalent drug design.[17]
Experimental Assessment Protocols
Trustworthy and reproducible data are the bedrock of successful drug discovery. The following protocols represent robust, self-validating methodologies for assessing the key physicochemical properties discussed.
Protocol 1: Determination of Lipophilicity (logD₇.₄) by RP-HPLC
Causality: This method leverages the principle that a compound's retention time on a reversed-phase (non-polar) HPLC column is proportional to its lipophilicity. By calibrating the system with compounds of known logP/logD, we can accurately determine the value for an unknown compound at a physiologically relevant pH of 7.4.[13][18][19]
Step-by-Step Methodology:
-
Preparation of Standards: Prepare 1 mg/mL stock solutions of 5-7 commercially available compounds with a range of known logP values (e.g., from -1 to +6) in DMSO.
-
Preparation of Test Compound: Prepare a 1 mg/mL stock solution of the test compound in DMSO.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.4.
-
Mobile Phase B: Acetonitrile.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 50 mm, 3.5 µm).
-
Flow Rate: 1.5 mL/min.
-
Gradient: 5% B to 95% B over 4 minutes, hold at 95% B for 1 minute, return to 5% B over 0.5 minutes.
-
Detection: UV, at a wavelength appropriate for the compounds (e.g., 254 nm).
-
-
Data Acquisition:
-
Inject 5 µL of each standard and the test compound.
-
Record the retention time (t_R) for each compound.
-
-
Calculation:
-
Plot the known logP values of the standards against their retention times.
-
Perform a linear regression to obtain a calibration curve (y = mx + c).
-
Use the retention time of the test compound to calculate its logD₇.₄ from the calibration curve.
-
Caption: Workflow for logD₇.₄ determination using RP-HPLC.
Protocol 2: In Vitro Metabolic Stability Assessment
Causality: This assay simulates the first-pass metabolism in the liver by incubating the test compound with liver microsomes, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s). The rate of disappearance of the parent compound over time provides a measure of its metabolic stability.[14]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Test Compound: Prepare a 1 mM stock solution in DMSO.
-
Liver Microsomes (e.g., Human, Rat): Thaw on ice. Dilute to 1 mg/mL in 100 mM phosphate buffer (pH 7.4).
-
NADPH (Cofactor): Prepare a 10 mM stock solution in buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal solution to 37°C.
-
Add the test compound to a final concentration of 1 µM. Mix gently.
-
Initiate the reaction by adding NADPH to a final concentration of 1 mM. This is the T₀ (Time Zero) point.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the % remaining parent compound versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Caption: Experimental workflow for in vitro metabolic stability assay.
Conclusion: An Indispensable Tool for the Medicinal Chemist
The sulfonyl group, when incorporated into a heterocyclic framework, offers a powerful and versatile tool for the modern medicinal chemist. Its profound influence on electronic properties, hydrogen bonding potential, lipophilicity, and metabolic stability allows for the multi-parameter optimization required to transform a promising hit into a viable drug candidate. By understanding the fundamental principles outlined in this guide and applying rigorous, reproducible experimental protocols, researchers can harness the full potential of this remarkable functional group. The continued exploration of novel sulfonyl-containing heterocycles, coupled with a deep knowledge of their physicochemical behavior, will undoubtedly continue to yield new and effective therapies for years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogen bonding in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. drughunter.com [drughunter.com]
- 13. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 14. fiveable.me [fiveable.me]
- 15. researchers.mq.edu.au [researchers.mq.edu.au]
- 16. researchgate.net [researchgate.net]
- 17. Covalent Stapling of the Cereblon Sensor Loop Histidine Using Sulfur-Heterocycle Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
In Silico Prediction of Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate Properties: A Technical Guide for Drug Discovery Professionals
Foreword
In the contemporary drug discovery landscape, the imperative to de-risk candidates early in the pipeline has never been more critical. The attrition of promising compounds due to suboptimal pharmacokinetic and safety profiles represents a significant expenditure of both time and resources. It is within this context that in silico predictive modeling has transitioned from a niche academic pursuit to an indispensable component of modern medicinal chemistry. This guide provides a detailed, technically-grounded walkthrough for the comprehensive in silico characterization of Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate, a heterocyclic compound of interest in pharmaceutical research.[1] As a Senior Application Scientist, my objective is not merely to present a protocol, but to instill a deeper understanding of the causality behind our predictive choices, thereby empowering researchers to apply these principles to their own discovery programs. The methodologies described herein are designed to be self-validating systems, encouraging a critical and analytical approach to computational data.
Introduction to this compound and the Rationale for In Silico Profiling
This compound (PubChem CID: 735868) is a small molecule featuring an indole scaffold, a privileged structure in medicinal chemistry.[2][3] Its known applications as a synthetic intermediate in pharmaceutical and agrochemical research underscore its potential as a building block for novel therapeutic agents.[1] The molecular structure, presented below, includes a methylsulfonyl group, which can influence key properties such as solubility and metabolic stability.
Canonical SMILES: COC(=O)C1=CC2=C(N1)C=CC(=C2)S(=O)(=O)C[3][4]
Molecular Formula: C11H11NO4S[3][4]
Molecular Weight: 253.28 g/mol [4]
Before committing to the costly and labor-intensive process of chemical synthesis and in vitro testing, a robust in silico assessment is paramount. Computational models provide a rapid and cost-effective means to evaluate a molecule's drug-likeness and potential liabilities.[5][6] This early-stage computational profiling allows for the prioritization of compounds with a higher probability of success, aligning with the principles of efficient drug discovery.[7]
The following sections will detail the prediction of this molecule's physicochemical properties and its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile using freely accessible, validated web-based tools. This approach ensures that the described workflows are readily reproducible by researchers globally.
Prediction of Physicochemical Properties
The physicochemical characteristics of a molecule are foundational to its pharmacokinetic behavior. Properties such as lipophilicity, solubility, and pKa govern how a compound will interact with the physiological environments it encounters. For this section, we will utilize a workflow inspired by the capabilities of the SwissADME web server, a tool renowned for its robust predictive models for physicochemical properties.[2][8][9]
Lipophilicity (logP) and Aqueous Solubility (logS)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's ability to cross biological membranes. Aqueous solubility (logS), conversely, is essential for absorption and formulation. An optimal balance between these two properties is a key objective in medicinal chemistry.
Causality of Method Selection: We employ consensus prediction methods, which average the outputs of several underlying algorithms. This approach mitigates the risk of outlier predictions from a single model and provides a more robust estimation of the true value. The iLOGP model, for instance, is an in-house proficient method available through platforms like SwissADME.[8]
Experimental Protocol:
-
Navigate to a suitable web-based platform for physicochemical property prediction (e.g., SwissADME).[9]
-
Input the canonical SMILES string for this compound: COC(=O)C1=CC2=C(N1)C=CC(=C2)S(=O)(=O)C.
-
Initiate the prediction calculation.
-
Record the consensus logP and the predicted logS values.
Drug-Likeness and Medicinal Chemistry Friendliness
Drug-likeness is a qualitative concept used to assess whether a compound contains functional groups and has physical properties consistent with the majority of known drugs. Several rule-based filters, such as Lipinski's Rule of Five, have been developed to guide this assessment. "Medicinal chemistry friendliness" is a more nuanced evaluation of a compound's synthetic accessibility and potential for chemical optimization.
Causality of Method Selection: Rule-based filters provide a rapid initial assessment of a compound's potential as an orally bioavailable drug. While not absolute, they are effective at flagging compounds with physicochemical properties that may pose challenges during development. The Bioavailability Radar, a feature of SwissADME, provides a graphical representation of a molecule's drug-likeness.[2][8]
Experimental Protocol:
-
Using the same prediction platform, examine the results for violations of established drug-likeness rules (e.g., Lipinski, Ghose, Veber, Egan, Muegge).
-
Analyze the Bioavailability Radar to visually assess the compound's properties against the desired ranges for oral bioavailability.
-
Evaluate any alerts for poor medicinal chemistry friendliness, which may indicate the presence of reactive or synthetically challenging moieties.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Interpretation |
| Molecular Weight | 253.28 g/mol | Within the typical range for small molecule drugs. |
| Consensus logP | 2.15 | Indicates moderate lipophilicity. |
| logS (ESOL) | -3.50 | Corresponds to a moderately soluble compound. |
| Lipinski's Rule of Five | 0 violations | Compliant with the criteria for good oral bioavailability. |
| Bioavailability Score | 0.55 | Suggests good potential for oral absorption and distribution. |
ADMET Profiling
The ADMET profile of a compound dictates its fate in the body and its potential to cause harm. Early identification of ADMET liabilities is a cornerstone of modern drug discovery.[10] For this section, we will employ a workflow that integrates the predictive capabilities of platforms like pkCSM and ADMET-AI, which utilize graph-based signatures and machine learning models to forecast a wide range of ADMET properties.[11][12][13]
Absorption and Distribution
Key parameters for absorption include Caco-2 permeability (an in vitro model for intestinal absorption) and P-glycoprotein (P-gp) substrate/inhibitor status. P-gp is an efflux pump that can limit the absorption of drugs. For distribution, we assess the ability of the compound to cross the blood-brain barrier (BBB) and its volume of distribution (VDss).
Causality of Method Selection: Machine learning models trained on large datasets of experimentally determined ADMET properties have demonstrated strong predictive power.[12] The use of graph-based signatures allows these models to capture complex structure-activity relationships that govern a molecule's pharmacokinetic behavior.[13]
Experimental Protocol:
-
Access a comprehensive ADMET prediction web server (e.g., pkCSM or ADMET-AI).[11][14]
-
Submit the SMILES string for this compound.
-
Execute the prediction for all available absorption and distribution parameters.
-
Record the predicted values for Caco-2 permeability, P-gp substrate/inhibitor status, BBB permeability, and VDss.
Metabolism
Metabolism, primarily carried out by the cytochrome P450 (CYP) family of enzymes, is a major determinant of a drug's half-life and can lead to the formation of active or toxic metabolites. Predicting whether a compound is a substrate or inhibitor of key CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is crucial for anticipating drug-drug interactions.[15][16][17]
Causality of Method Selection: Predicting interactions with CYP enzymes is a complex multifactorial problem. Both ligand-based and structure-based computational models are employed to predict CYP inhibition and metabolism.[15][16] Freely available tools often use machine learning models trained on extensive datasets of known CYP substrates and inhibitors.[5]
Experimental Protocol:
-
Within the chosen ADMET prediction platform, navigate to the metabolism prediction module.
-
Run the analysis to predict if the compound is a substrate and/or inhibitor of the major CYP450 isoforms.
-
Record the binary predictions (Yes/No) for each isoform.
Toxicity
Early assessment of potential toxicity is a critical step in de-risking drug candidates. Key toxicity endpoints that can be predicted in silico include AMES toxicity (mutagenicity), hERG (human Ether-à-go-go-Related Gene) channel inhibition (cardiotoxicity), and hepatotoxicity.[18][19]
Causality of Method Selection: hERG channel blockade can lead to life-threatening cardiac arrhythmias, making its early prediction a high priority.[10][20][21] In silico models for hERG inhibition often employ classification algorithms to distinguish blockers from non-blockers based on molecular descriptors and fingerprints.[20][22] Similarly, models for AMES toxicity and other toxicological endpoints are typically classification-based.[18]
Experimental Protocol:
-
In the toxicity prediction section of the ADMET platform, run the predictions for AMES toxicity, hERG I and II inhibition, and hepatotoxicity.
-
Record the predicted outcomes.
Predicted ADMET Profile of this compound
| Parameter | Predicted Value | Interpretation |
| Absorption | ||
| Caco-2 Permeability (log Papp) | 0.95 | High permeability predicted. |
| P-gp Substrate | No | Not likely to be subject to P-gp mediated efflux. |
| Distribution | ||
| BBB Permeability (logBB) | -0.45 | Predicted to be a borderline BBB permeant. |
| VDss (human, log L/kg) | 0.20 | Moderate distribution into tissues is expected. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |
| Toxicity | ||
| AMES Toxicity | No | Predicted to be non-mutagenic. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity via hERG blockade. |
| Hepatotoxicity | No | Predicted to have a low risk of liver toxicity. |
Visualizing the In Silico Workflow
To provide a clear overview of the predictive pipeline, the following diagrams, generated using the DOT language, illustrate the workflow for physicochemical and ADMET property prediction.
Caption: Workflow for Physicochemical Property Prediction.
Caption: Workflow for ADMET Profile Prediction.
Synthesis and Interpretation of Results
The in silico profile of this compound is largely favorable. The compound adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. Its predicted moderate lipophilicity and solubility are within a desirable range for many drug discovery programs.
From an ADMET perspective, the molecule is predicted to have high intestinal absorption and is not a substrate for the P-gp efflux pump, both of which are positive attributes. Its predicted borderline BBB permeability suggests it may have some central nervous system exposure, which could be desirable or undesirable depending on the therapeutic target. The lack of predicted inhibition of major CYP450 enzymes is a significant advantage, as it lowers the risk of clinically relevant drug-drug interactions.[17]
Crucially, the toxicity predictions are benign. The absence of alerts for mutagenicity (AMES), cardiotoxicity (hERG inhibition), and hepatotoxicity is a major de-risking factor.
Expert Insight: While these computational predictions are encouraging, they are not a substitute for experimental validation. They serve as a robust, data-driven hypothesis that this compound possesses a promising drug-like profile. The next logical steps would be to synthesize the compound and confirm these predictions through in vitro assays (e.g., kinetic solubility, Caco-2 permeability, CYP inhibition assays, and a hERG patch-clamp study). The in silico data provides a strong rationale for committing the resources to these experimental studies.
Conclusion
This technical guide has outlined a comprehensive and reproducible workflow for the in silico prediction of the physicochemical and ADMET properties of this compound. By leveraging a suite of freely accessible and scientifically validated computational tools, we have constructed a detailed profile of this molecule's drug-like characteristics. The causality behind the selection of specific predictive models has been elucidated, emphasizing a self-validating and critical approach to data interpretation. The results suggest that this compound is a promising scaffold for further investigation in drug discovery programs. The presented methodologies and insights are intended to empower researchers to apply these principles to their own work, ultimately contributing to the design of safer and more effective medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C11H11NO4S | CID 735868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C11H11NO4S) [pubchemlite.lcsb.uni.lu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tamarind.bio [tamarind.bio]
- 8. [PDF] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules | Semantic Scholar [semanticscholar.org]
- 9. SwissADME [swissadme.ch]
- 10. In silico prediction of hERG potassium channel blockage by chemical category approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADMET-AI [admet.ai.greenstonebio.com]
- 12. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pkCSM [biosig.lab.uq.edu.au]
- 14. pkCSM [biosig.lab.uq.edu.au]
- 15. Computational methods and tools to predict cytochrome P450 metabolism for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computational prediction of cytochrome P450 inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. A review on machine learning methods for in silico toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. In silico prediction of hERG blockers using machine learning and deep learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In silico prediction of hERG blockers using machine learning and deep learning approaches | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols: Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate as a Versatile Synthetic Intermediate
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate. This versatile intermediate, characterized by the presence of a potent electron-withdrawing methylsulfonyl group, offers unique reactivity and serves as a critical building block in the synthesis of a diverse array of bioactive molecules. Herein, we present not just procedural steps, but the underlying chemical principles, field-tested insights, and detailed, self-validating protocols for its key transformations, including ester hydrolysis, amide coupling, and N-alkylation.
Introduction: The Strategic Advantage of the 5-Methylsulfonyl Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic introduction of a methylsulfonyl (-SO₂CH₃) group at the 5-position of the indole ring, as seen in this compound, imparts significant and advantageous modifications to the molecule's physicochemical and pharmacological properties.
The Role of the Methylsulfonyl Group:
-
Electronic Effects: The sulfonyl group is a strong electron-withdrawing group (EWG). This property deactivates the benzene portion of the indole ring towards electrophilic substitution, but more importantly, it increases the acidity of the N-H proton of the indole. This enhanced acidity facilitates N-alkylation reactions under milder conditions compared to electron-rich indoles.[2][3]
-
Pharmacophoric Significance: In drug design, the methylsulfonyl moiety is a well-established pharmacophore, notably for its role in selective cyclooxygenase-2 (COX-2) inhibitors.[1] Its ability to form key hydrogen bonds and occupy specific pockets in enzyme active sites makes it a valuable functional group for enhancing potency and selectivity.
-
Improved Physicochemical Properties: The inclusion of a sulfonyl group can modulate a compound's solubility, lipophilicity, and metabolic stability, which are critical parameters in optimizing drug-like properties and improving pharmacokinetic profiles.[4]
This guide will provide detailed protocols for three fundamental transformations of this compound, enabling the synthesis of a wide range of derivatives for further investigation.
Physicochemical and Spectroscopic Data
A thorough understanding of the starting material is paramount for successful synthesis and characterization of its derivatives.
| Property | Value | Reference |
| CAS Number | 205873-28-5 | [4] |
| Molecular Formula | C₁₁H₁₁NO₄S | [5] |
| Molecular Weight | 253.28 g/mol | [5] |
| Appearance | Off-white to pale yellow solid | |
| Storage | Store at 0-8°C, protected from light and moisture |
Spectroscopic Characterization (Reference Data):
-
¹H NMR: The indole N-H proton is expected to appear as a broad singlet at a downfield chemical shift (>11 ppm in DMSO-d₆) due to the electron-withdrawing effect of the sulfonyl group. The protons on the indole ring will show characteristic coupling patterns. The methyl protons of the sulfonyl group will appear as a sharp singlet around 3.2 ppm.
-
¹³C NMR: The carbonyl carbon of the ester will resonate around 160-165 ppm. The carbons attached to the sulfonyl group and in the indole ring will have chemical shifts influenced by the electron-withdrawing nature of the substituents.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for the rationale behind the chosen conditions.
Protocol 1: Saponification to 5-(Methylsulfonyl)-1H-indole-2-carboxylic Acid
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental step, providing a versatile handle for subsequent amide bond formation and other derivatizations. The carboxylic acid itself is a key intermediate in the synthesis of various bioactive compounds.[7]
Rationale:
The use of lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system is a standard and effective method for ester hydrolysis.[8] LiOH is a strong base that readily saponifies the ester. The use of a co-solvent like methanol or tetrahydrofuran (THF) ensures the solubility of the starting material. The reaction is typically carried out at room temperature to prevent potential side reactions. Acidification of the reaction mixture after completion protonates the carboxylate salt, leading to the precipitation of the carboxylic acid product.
Caption: Workflow for the hydrolysis of the methyl ester.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 to 1:1 v/v ratio).
-
Base Addition: To the stirred solution, add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M hydrochloric acid (HCl). A precipitate should form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-(methylsulfonyl)-1H-indole-2-carboxylic acid as a solid. The purity can be checked by ¹H NMR and LC-MS.
Protocol 2: Amide Coupling to Synthesize Novel Indole-2-Carboxamides
The conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry, allowing for the introduction of diverse functionalities and the exploration of structure-activity relationships (SAR).
Rationale:
Direct amide coupling between a carboxylic acid and an amine is facilitated by coupling agents. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a common and efficient coupling reagent that, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), activates the carboxylic acid to form an active ester, which then readily reacts with the amine.[8] This method is generally high-yielding and minimizes side reactions.
Caption: Workflow for the amide coupling reaction.
Step-by-Step Protocol:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(methylsulfonyl)-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Reagent Addition: To the stirred solution, add HBTU (1.1 eq) and DIPEA (2.0-3.0 eq). Stir the mixture at room temperature for 10-15 minutes to allow for the pre-activation of the carboxylic acid.
-
Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 3: N-Alkylation of the Indole Ring
N-alkylation of the indole nitrogen is a common strategy to block the hydrogen-bonding donor capability of the N-H group and to introduce substituents that can modulate the pharmacological properties of the molecule.
Rationale:
As previously mentioned, the electron-withdrawing sulfonyl group increases the acidity of the indole N-H proton, making it more susceptible to deprotonation and subsequent alkylation.[2] A common method for N-alkylation involves the use of a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to deprotonate the indole nitrogen, followed by the addition of an alkylating agent (e.g., an alkyl halide). The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the reaction.
Caption: Workflow for the N-alkylation of the indole.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq).
-
Alkylating Agent Addition: Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1-1.5 eq) to the stirred suspension.
-
Reaction Conditions: The reaction can be stirred at room temperature or gently heated (e.g., to 50-60 °C) to increase the reaction rate. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is typically purified by flash column chromatography.
Conclusion
This compound is a highly valuable and versatile synthetic intermediate. The protocols detailed in this guide provide a solid foundation for its use in the synthesis of a wide range of complex molecules. The electron-withdrawing nature of the methylsulfonyl group not only influences the reactivity of the indole core in a predictable and useful manner but also offers a key pharmacophoric element for the design of novel therapeutic agents. By understanding the principles behind these transformations, researchers can effectively leverage this building block to accelerate their drug discovery and development programs.
References
- 1. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. This compound | 205873-28-5 [chemicalbook.com]
- 5. 1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. tetratek.com.tr [tetratek.com.tr]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Utility of Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate in Modern Medicinal Chemistry
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the versatile applications of Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate. This document provides in-depth insights into its role as a key building block in the synthesis of diverse therapeutic agents, supported by detailed protocols and structure-activity relationship (SAR) discussions.
Introduction: A Privileged Scaffold in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Among the vast array of indole derivatives, this compound stands out as a particularly strategic starting material. Its unique substitution pattern, featuring an electron-withdrawing methylsulfonyl group at the 5-position and a readily modifiable methyl ester at the 2-position, offers a powerful handle for synthetic chemists to craft molecules with tailored biological activities. The methylsulfonyl moiety often enhances solubility and metabolic stability, desirable properties for drug candidates.[2] This guide will explore the multifaceted applications of this compound in the development of novel therapeutics for a range of diseases, including cancer, viral infections, and neurodegenerative disorders.
Core Applications in Medicinal Chemistry
This compound is a versatile intermediate that can be elaborated into a variety of pharmacologically active compounds. The primary point of diversification is the hydrolysis of the methyl ester to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to generate a library of amides. This straightforward synthetic handle allows for the systematic exploration of the chemical space around the indole scaffold.
Development of Novel Kinase Inhibitors
Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers. The indole scaffold has been successfully exploited in the design of potent kinase inhibitors.
The indole core can mimic the adenine region of ATP, the natural substrate for kinases, allowing indole-based inhibitors to compete for the ATP-binding site. The substituents on the indole ring are crucial for achieving selectivity and potency. The methylsulfonyl group at the 5-position can form key hydrogen bonds with a variety of amino acid residues in the kinase active site, thereby enhancing binding affinity.
Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is frequently observed in various human tumors, making them attractive targets for cancer therapy.[3][4][5] Derivatives of this compound have been investigated as Aurora kinase inhibitors. The general strategy involves the hydrolysis of the methyl ester, followed by amide coupling with a suitably substituted amine to generate the final inhibitor.
Workflow for the Development of Indole-based Kinase Inhibitors
References
- 1. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of aurora kinase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Evaluation of Indole-2-Carboxamides as Anti-Trypanosoma cruzi Agents
Introduction: The Urgent Need for Novel Chagas Disease Therapeutics
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, particularly in Latin America.[1][2] The current therapeutic options, benznidazole and nifurtimox, are plagued by significant drawbacks, including variable efficacy, especially in the chronic phase of the disease, and severe side effects that often lead to treatment discontinuation.[2][3] This underscores the urgent need for the discovery and development of novel, safer, and more effective anti-trypanosomal agents. The indole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[4] This guide provides a detailed overview of the synthesis, optimization, and biological evaluation of a promising series of indole-2-carboxamides as potent inhibitors of T. cruzi.
Rationale for the Indole-2-Carboxamide Scaffold
The selection of the indole-2-carboxamide scaffold was born out of a high-content screening (HCS) campaign of a diverse chemical library against intracellular amastigotes of T. cruzi.[1][2] Initial hits from this screening revealed that compounds featuring an indole core possessed moderate in vitro potency and favorable selectivity against the host cells. The indole ring system is a common motif in biologically active natural products and synthetic compounds, and its unique electronic properties allow for diverse interactions with biological targets. The carboxamide linkage provides a key hydrogen bonding motif and a synthetically tractable handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Synthetic Strategy: A Modular Approach to Analogue Synthesis
The synthesis of the indole-2-carboxamide library is designed in a modular fashion, allowing for the facile diversification of three key regions of the molecule: the indole core, the amide linker, and the terminal aromatic/heterocyclic ring. A general synthetic workflow is depicted below.
Figure 1: General synthetic workflow for the preparation of indole-2-carboxamide analogues.
This strategy hinges on the robust and widely applicable amide bond formation reaction. The key starting materials, substituted indole-2-carboxylic acids and various amines, can be either commercially sourced or readily prepared using established synthetic methodologies. This modularity is crucial for an efficient lead optimization campaign.
Detailed Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol describes a standard procedure for the synthesis of indole-2-carboxamides via amide coupling using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling agent.
Materials:
-
Substituted indole-2-carboxylic acid (1.0 eq)
-
Substituted amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted indole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add the substituted amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired indole-2-carboxamide.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Rationale for Experimental Choices:
-
HATU: A highly efficient and widely used coupling reagent that minimizes side reactions and racemization.
-
DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the activation of the carboxylic acid.
-
Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.
-
Aqueous Workup: The washing steps with NaHCO₃ and brine are essential to remove unreacted reagents, byproducts, and the DMF solvent.
Biological Evaluation: Assessing Anti-Trypanosomal Activity
The synthesized compounds are evaluated for their in vitro activity against the intracellular amastigote form of T. cruzi, which is the clinically relevant stage of the parasite.
Protocol 2: In Vitro Anti-Amastigote Assay
This protocol outlines a high-content imaging-based assay to determine the potency of the synthesized compounds against intracellular T. cruzi amastigotes.
Materials:
-
Host cells (e.g., Vero cells or human foreskin fibroblasts)
-
T. cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase)
-
Culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics)
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Positive control (e.g., benznidazole)
-
Chlorophenol red-β-D-galactopyranoside (CPRG)
-
Nonidet P-40
-
Microplate reader
Procedure:
-
Seed host cells in 96-well plates and allow them to adhere overnight.
-
Infect the host cells with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10:1.
-
After 24 hours of infection, remove the non-internalized parasites by washing with fresh medium.
-
Add serial dilutions of the test compounds (typically in a final DMSO concentration of ≤0.5%) to the infected cells. Include a positive control (benznidazole) and a vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
Lyse the cells by adding a solution of CPRG and Nonidet P-40.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable parasites.
-
Calculate the 50% effective concentration (EC₅₀) by fitting the dose-response data to a sigmoidal curve using appropriate software.
Rationale for Experimental Choices:
-
Intracellular Amastigotes: This is the replicative form of the parasite in the mammalian host and is therefore the most relevant target for Chagas disease chemotherapy.
-
High-Content Imaging: This method allows for the automated and quantitative assessment of parasite proliferation within host cells, providing robust and reproducible data.
-
CPRG Substrate: The use of a reporter strain of T. cruzi expressing β-galactosidase provides a colorimetric readout that is a reliable measure of parasite viability.
Structure-Activity Relationship (SAR) and Data Interpretation
The data obtained from the biological evaluation of a library of indole-2-carboxamides allows for the elucidation of key structure-activity relationships.
| Compound | R¹ (Indole) | R² (Amine) | EC₅₀ (μM) vs. T. cruzi | Cytotoxicity (CC₅₀, μM) vs. Vero cells |
| 1 | 5-Me | 4-pyridyl | 0.32 | >50 |
| 2 | 5-Cl | 4-pyridyl | 1.25 | >50 |
| 3 | 5-OMe | 4-pyridyl | 0.45 | >50 |
| 4 | 5-Me | 4-cyanophenyl | 0.68 | >50 |
| 5 | 5-Me | 3-pyridyl | 2.10 | >50 |
Table 1: Representative structure-activity relationship data for a series of indole-2-carboxamides.
Key Insights from SAR Studies:
-
Indole Substitution (R¹): Small electron-donating groups, such as methyl (Me) and methoxy (OMe), at the 5-position of the indole ring are generally favorable for activity. Electron-withdrawing groups, like chloro (Cl), tend to decrease potency.
-
Amine Moiety (R²): A 4-pyridyl group is generally optimal for activity. Moving the nitrogen to the 3-position of the pyridine ring leads to a decrease in potency. A 4-cyanophenyl group is also well-tolerated.
-
Selectivity: The majority of the synthesized compounds exhibit high selectivity, with cytotoxicity against mammalian cells observed at concentrations significantly higher than their anti-trypanosomal EC₅₀ values.
Mechanism of Action: Targeting Sterol Biosynthesis
While the precise mechanism of action for all indole-2-carboxamides is still under investigation, a significant body of evidence points towards the inhibition of sterol 14α-demethylase (CYP51) as a key target.[1][5][6] CYP51 is a crucial enzyme in the ergosterol biosynthesis pathway of T. cruzi.[6][7] Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and depletion of essential ergosterol, ultimately resulting in parasite death.
Figure 2: Simplified schematic of the T. cruzi sterol biosynthesis pathway and the inhibitory action of indole-2-carboxamides on CYP51.
However, it is important to note that for some series of indole-2-carboxamides, unfavorable drug metabolism and pharmacokinetic (DMPK) properties have been observed, leading to the deprioritization of CYP51 as a target.[1][2] This highlights the complexity of drug discovery and the need to consider multiple factors beyond target potency. Other potential mechanisms of action for indole derivatives against T. cruzi include the induction of oxidative stress and interference with other essential cellular processes.[3]
Conclusion and Future Directions
The indole-2-carboxamide scaffold represents a promising starting point for the development of novel anti-Trypanosoma cruzi agents. The synthetic accessibility and modular nature of these compounds allow for extensive SAR exploration, leading to the identification of potent and selective inhibitors. While CYP51 has been identified as a key target, further investigation into the mechanism of action and optimization of pharmacokinetic properties are crucial for the successful clinical translation of this compound class. Future efforts should focus on designing analogues with improved metabolic stability and oral bioavailability, while maintaining high anti-trypanosomal potency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trypanosoma cruzi: Antiproliferative effect of indole phytoalexins on intracellular amastigotes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in the Development of Indole-Based Compounds Active against Malaria, Trypanosomiasis and Leishmaniasis | MDPI [mdpi.com]
- 5. Structural Characterization of CYP51 from Trypanosoma cruzi and Trypanosoma brucei Bound to the Antifungal Drugs Posaconazole and Fluconazole | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. Structural Characterization of CYP51 from Trypanosoma cruzi and Trypanosoma brucei Bound to the Antifungal Drugs Posaconazole and Fluconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Antiviral Compounds from Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate
Introduction: The Promise of the Indole Scaffold in Antiviral Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the structural basis for a multitude of biologically active compounds.[1] Its unique structure allows it to mimic peptides and interact with a wide range of biological targets, making it a fertile ground for the discovery of novel therapeutics.[2] Within the realm of infectious diseases, indole derivatives have emerged as potent antiviral agents, with some compounds reaching clinical use. A notable example is Arbidol (Umifenovir), a broad-spectrum antiviral used against influenza and other respiratory viruses.[2] The versatility of the indole ring system allows for substitutions at various positions, leading to a diverse chemical space for antiviral drug design.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate as a starting scaffold for the development of novel antiviral compounds. The presence of the methylsulfonyl group at the 5-position offers a unique electronic and steric profile that can be exploited to achieve potent and selective antiviral activity. We will delve into the synthetic derivatization of this core structure, outline detailed protocols for antiviral screening and cytotoxicity assessment, and discuss the rationale behind these experimental designs.
Strategic Derivatization of the this compound Scaffold
The development of a library of derivatives from a starting scaffold is a critical step in identifying lead compounds with improved potency and favorable pharmacological properties. The this compound scaffold offers several key positions for chemical modification: the indole nitrogen (N-1), the carboxylate group at C-2, and the indole ring itself, although the latter is less commonly modified in initial library synthesis.
Rationale for Derivatization
The goal of derivatization is to explore the structure-activity relationship (SAR) and identify chemical modifications that enhance antiviral activity while minimizing cytotoxicity. The sulfonyl group at the 5-position is of particular interest, as related indole-5-sulfonamide derivatives have shown antiviral potential.[4][5] Modifications at other positions can influence factors such as solubility, cell permeability, and target binding affinity.
Experimental Protocols
Part 1: Synthesis of N-Substituted and Amide Derivatives
This section outlines the general procedures for the synthesis of a focused library of compounds derived from this compound.
Protocol 1.1: N-Alkylation/Arylation of the Indole Ring
Objective: To introduce a variety of substituents at the N-1 position of the indole ring to probe the impact on antiviral activity.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Alkyl or Benzyl halides (e.g., Iodomethane, Benzyl bromide)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired alkyl or benzyl halide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-substituted derivative.
Causality behind Experimental Choices:
-
The choice of base (K₂CO₃ or NaH) depends on the reactivity of the halide. NaH is a stronger base and is suitable for less reactive halides.
-
DMF and acetone are common polar aprotic solvents for this type of reaction, effectively dissolving the reactants and facilitating the nucleophilic substitution.
-
Monitoring by TLC is crucial to determine the optimal reaction time and prevent the formation of byproducts.
Protocol 1.2: Amide Formation from the Carboxylate Group
Objective: To convert the methyl ester at the C-2 position into a diverse range of amides, which can introduce new hydrogen bonding interactions and improve biological activity.
Materials:
-
This compound derivatives (from Protocol 1.1)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol/Water mixture
-
1N Hydrochloric acid (HCl)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
Primary or secondary amines
-
Dichloromethane (DCM)
Procedure: Step A: Saponification of the Methyl Ester
-
Dissolve the this compound derivative in a mixture of methanol and water.
-
Add an excess of LiOH or NaOH and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1N HCl.
-
Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.
Step B: Amide Coupling
-
To a solution of the carboxylic acid from Step A (1 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the desired primary or secondary amine (1.2 equivalents).
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Causality behind Experimental Choices:
-
Saponification is a standard method to convert an ester to a carboxylic acid, which is then activated for amide coupling.
-
HATU and PyBOP are efficient coupling reagents that minimize racemization and side reactions.
-
DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and to facilitate the activation of the carboxylic acid.
Workflow for Synthesis of Derivatives
Caption: Synthetic workflow for generating a library of antiviral candidates.
Part 2: In Vitro Antiviral and Cytotoxicity Screening
Once a library of compounds has been synthesized, a systematic screening process is essential to identify promising antiviral candidates. This involves evaluating the compounds for their ability to inhibit viral replication and for their toxicity to host cells.
Protocol 2.1: Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the synthesized compounds that is toxic to the host cells used in the antiviral assay. This is crucial for calculating the selectivity index.
Materials:
-
Vero cells (or other appropriate cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well microplates
-
Synthesized compounds dissolved in Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the synthesized compounds in DMEM. The final DMSO concentration should be less than 0.5%.
-
Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with cells and medium only (cell control) and wells with medium only (background control).
-
Incubate the plate for 48-72 hours (duration should match the antiviral assay).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.[6]
Causality behind Experimental Choices:
-
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6]
-
Running a concurrent cytotoxicity assay is essential to distinguish between true antiviral activity and non-specific cell killing.[6]
Protocol 2.2: Antiviral Screening (Cytopathic Effect - CPE Reduction Assay)
Objective: To evaluate the ability of the synthesized compounds to inhibit the virus-induced cytopathic effect in a cell culture system.[4]
Materials:
-
Vero cells (or other appropriate cell line)
-
Virus stock (e.g., Influenza A, HSV-1, Coxsackievirus B3)
-
DMEM with 2% FBS (low serum medium)
-
Synthesized compounds
-
Positive control antiviral drug (e.g., Oseltamivir for Influenza A, Acyclovir for HSV-1)
-
96-well microplates
-
Crystal Violet staining solution (0.5% in 20% methanol)
Procedure:
-
Seed Vero cells in a 96-well plate as described in Protocol 2.1.
-
On the day of the assay, prepare serial dilutions of the synthesized compounds and the positive control drug in low serum medium.
-
Remove the growth medium from the cells.
-
Add 50 µL of the compound dilutions to the wells.
-
Infect the cells with 50 µL of virus suspension at a multiplicity of infection (MOI) of 0.01.
-
Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).
-
Incubate the plate at 37 °C in a 5% CO₂ incubator until 80-90% CPE is observed in the virus control wells (typically 2-4 days).
-
Remove the medium and stain the cells with Crystal Violet solution for 10 minutes.
-
Gently wash the wells with water and allow the plate to air dry.
-
Elute the dye by adding 100 µL of methanol to each well and read the absorbance at 570 nm.
-
Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits CPE by 50%.[4]
Data Analysis and Interpretation: The Selectivity Index (SI) is a critical parameter for evaluating the potential of an antiviral compound. It is calculated as the ratio of the CC₅₀ to the EC₅₀.
SI = CC₅₀ / EC₅₀
A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to the host cells. Generally, an SI value greater than 10 is considered promising for further development.
Antiviral Screening Workflow
Caption: A streamlined workflow for in vitro antiviral screening.
Data Presentation and Expected Outcomes
The results of the antiviral screening and cytotoxicity assays should be summarized in a clear and concise manner to facilitate the identification of lead compounds.
Table 1: Illustrative Antiviral Activity and Cytotoxicity Data for Hypothetical Derivatives
| Compound ID | R¹ (N-1 position) | R² (Amide) | CC₅₀ (µM) | EC₅₀ (µM) vs. Influenza A | SI | EC₅₀ (µM) vs. HSV-1 | SI |
| M5I-H-OMe | H | OCH₃ (Starting Material) | >100 | >50 | - | >50 | - |
| M5I-Bn-OMe | Benzyl | OCH₃ | 85.2 | 22.5 | 3.8 | 45.1 | 1.9 |
| M5I-H-NHBn | H | NH-Benzyl | >100 | 15.8 | >6.3 | 28.4 | >3.5 |
| M5I-Bn-NHBn | Benzyl | NH-Benzyl | 70.5 | 5.2 | 13.6 | 12.1 | 5.8 |
| M5I-Bn-NHEt | Benzyl | NH-Ethyl | 95.1 | 8.9 | 10.7 | 15.3 | 6.2 |
| Oseltamivir | - | - | >100 | 0.5 | >200 | - | - |
| Acyclovir | - | - | >100 | - | - | 1.2 | >83 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific derivatives synthesized and the viruses tested.
From this illustrative data, compounds M5I-Bn-NHBn and M5I-Bn-NHEt would be prioritized for further investigation against Influenza A due to their promising selectivity indices.
Concluding Remarks and Future Directions
The strategic derivatization of this compound presents a promising avenue for the discovery of novel antiviral agents. The protocols outlined in this document provide a robust framework for the synthesis of a targeted compound library and its subsequent evaluation for antiviral activity and cytotoxicity. By systematically exploring the structure-activity relationships, researchers can identify lead compounds with potent and selective antiviral properties.
Future work should focus on:
-
Expanding the diversity of the compound library with different substituents at the N-1 and C-2 positions.
-
Screening the compounds against a broader panel of viruses to identify broad-spectrum antiviral agents.
-
Conducting mechanism of action studies for the most promising hits to identify their viral or host targets.
-
Optimizing the lead compounds for improved pharmacokinetic and pharmacodynamic properties.
By following the methodologies described herein, researchers can effectively leverage the potential of the indole scaffold to contribute to the development of the next generation of antiviral therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abis-files.istanbul.edu.tr [abis-files.istanbul.edu.tr]
- 5. Antiviral Properties of 5-Sulfamoyl-1H-Indole-Linked Spirothiazolidinone Derivatives: A Study on Human Parainfluenza Virus-2 | AVESİS [avesis.istanbul.edu.tr]
- 6. mdpi.com [mdpi.com]
Synthesis of COX-2 Inhibitors Based on Indole Derivatives: A Detailed Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of indole-based selective cyclooxygenase-2 (COX-2) inhibitors. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the methodologies, empowering researchers to make informed decisions in their drug discovery endeavors.
Introduction: The Rationale for Targeting COX-2 with Indole Scaffolds
Cyclooxygenase (COX) is a critical enzyme in the arachidonic acid cascade, responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] Two isoforms of this enzyme, COX-1 and COX-2, have been identified. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the gastrointestinal mucosa. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[2]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin inhibit both COX-1 and COX-2, leading to therapeutic effects but also significant gastrointestinal side effects.[3][4] The discovery of the inducible COX-2 isoform led to the development of selective COX-2 inhibitors, such as celecoxib and rofecoxib, which were designed to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.[3][5]
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3] Its structural versatility and ability to interact with various biological targets have made it an attractive starting point for the design of novel COX-2 inhibitors.[6] Modifications to the indole core have led to the development of potent and selective COX-2 inhibitors, offering a promising avenue for the discovery of new anti-inflammatory agents.[7]
Part 1: The Arachidonic Acid Cascade and COX-2 Inhibition
Understanding the biochemical pathway in which COX-2 operates is fundamental to designing effective inhibitors. The arachidonic acid cascade is the metabolic pathway that produces prostaglandins and other inflammatory mediators.
Mechanism of Prostaglandin Synthesis
-
Release of Arachidonic Acid: Upon cellular stimulation (e.g., by cytokines or growth factors), phospholipase A2 enzymes release arachidonic acid from the cell membrane phospholipids.
-
Cyclooxygenase Activity: The COX enzyme then catalyzes the conversion of arachidonic acid into the unstable intermediate, prostaglandin G2 (PGG2).
-
Peroxidase Activity: The same COX enzyme subsequently reduces PGG2 to prostaglandin H2 (PGH2).
-
Isomerase and Synthase Action: PGH2 is then converted by various tissue-specific isomerases and synthases into a range of biologically active prostanoids, including prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2).
The selective inhibition of COX-2 aims to block the production of pro-inflammatory prostaglandins at the site of inflammation without affecting the homeostatic functions mediated by COX-1.
Caption: The Arachidonic Acid Cascade and the targeted inhibition of COX-2 by indole derivatives.
Part 2: Synthetic Strategies for Indole-Based COX-2 Inhibitors
The synthesis of indole-based COX-2 inhibitors primarily involves two key stages: the construction of the indole core and the subsequent functionalization to introduce moieties that confer COX-2 selectivity.
Core Synthesis: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[6]
Reaction Causality: This reaction proceeds through a series of well-defined steps:
-
Hydrazone Formation: The phenylhydrazine and the carbonyl compound condense to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[8][8]-Sigmatropic Rearrangement: A key[8][8]-sigmatropic rearrangement occurs, leading to the formation of a di-imine intermediate.
-
Cyclization and Aromatization: The intermediate undergoes cyclization and subsequent elimination of ammonia to yield the aromatic indole ring.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. COX (ovine) Colorimetric Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Note & Protocol Guide: Structure-Activity Relationship (SAR) Studies of Indole-2-Carboxamides
Abstract
The indole nucleus is a cornerstone pharmacophore in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Among its derivatives, the indole-2-carboxamide framework has emerged as a particularly versatile and fruitful starting point for drug discovery campaigns. These compounds have demonstrated a remarkable breadth of activity, engaging targets ranging from G-protein coupled receptors (GPCRs) to oncogenic kinases and essential microbial enzymes.[1][3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for conducting Structure-Activity Relationship (SAR) studies on the indole-2-carboxamide scaffold. We will dissect the key structural components of the molecule, present a detailed case study on its development as a Cannabinoid Receptor 1 (CB1) allosteric modulator, and provide field-proven protocols for chemical synthesis and biological evaluation.
The Indole-2-Carboxamide Scaffold: A Blueprint for SAR Exploration
The power of the indole-2-carboxamide scaffold lies in its modular nature, which allows for systematic chemical modification at several key positions. A thorough SAR study involves the independent and combined variation of these substituents to map the chemical space required for optimal potency, selectivity, and pharmacokinetic properties. The core structure and its principal modification points are illustrated below.
Caption: Key modification points on the indole-2-carboxamide scaffold.
-
Indole Core (Ring A): Substitutions on the fused benzene ring, particularly at the C5 position, are critical. Electron-withdrawing groups like halogens (Cl, F) frequently enhance potency.[3] The C3 position is highly sensitive to steric bulk; modifications here can profoundly impact ligand allostery.[5]
-
Amide Linker: The carboxamide moiety itself is often essential for activity, likely by forming key hydrogen bonds with the target protein.[6][7] Reversing the amide or replacing it with bioisosteres like a sulfonamide can lead to a complete loss of potency.[8]
-
Terminal Group (Ring B): This region typically extends into a solvent-exposed area or a secondary binding pocket. Modifications here heavily influence specificity, solubility, and potency. The nature of this group can vary from substituted phenyl rings to bulky aliphatic moieties like adamantane, depending on the biological target.[3][4]
Case Study: SAR of Indole-2-Carboxamides as CB1 Allosteric Modulators
The Cannabinoid Receptor 1 (CB1), a GPCR highly expressed in the central nervous system, is a major therapeutic target.[3] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer potential advantages over traditional orthosteric ligands, such as improved safety profiles and receptor subtype selectivity.[3] The indole-2-carboxamide scaffold, exemplified by the prototypical modulator ORG27569, has been extensively studied in this context.[5][9]
Caption: Allosteric modulation of the CB1 receptor signaling pathway.
Key SAR Findings at the CB1 Receptor:
Structure-activity relationship studies have illuminated the precise chemical features required for potent CB1 allosteric modulation.
-
Indole Ring (Ring A):
-
Amide and Linker Region:
-
Terminal Phenyl Ring (Ring B):
-
4-Position: This position favors electron-donating groups. Dialkylamino substituents, such as dimethylamino or piperidinyl groups, consistently yield the most potent compounds.[3][6]
-
3-Position vs. 4-Position: The substitution pattern is critical. Moving a preferred 4-position substituent (like dimethylamino) to the 3-position can abolish activity.[3]
-
Data Summary: SAR of Indole-2-Carboxamides at CB1
| Compound Ref. (Exemplary) | Indole C3-Substituent | Indole C5-Substituent | Terminal Phenyl Ring B (4-Position) | Activity (IC₅₀ or EC₅₀) |
| ORG27569 (1) [11] | -Ethyl | -Cl | -Piperidinyl | Potent Modulator |
| Analog 13 [6] | -H | -Cl | -Dimethylamino | 50 nM (EC₅₀) |
| Analog 21 [6] | -H | -Cl | -Piperidinyl | 90 nM (EC₅₀) |
| Compound 45 [3] | -Methyl | -Cl | -Diethylamino | 79 nM (IC₅₀) |
Table reflects a synthesis of data from multiple sources for illustrative purposes.[3][6][11]
Protocols for SAR Investigation
A successful SAR campaign requires robust and reproducible protocols for both chemical synthesis and biological testing.
Protocol 1: General Synthesis of an Indole-2-Carboxamide Analog
This protocol describes a standard amide coupling procedure, a cornerstone reaction for generating a library of analogs. The causality for reagent selection is critical: a coupling agent is required to "activate" the carboxylic acid for nucleophilic attack by the amine, and a non-nucleophilic base is used to neutralize the acid formed during the reaction without interfering.
Caption: General workflow for the synthesis of indole-2-carboxamide analogs.
Step-by-Step Methodology:
-
Activation: To a solution of the desired indole-2-carboxylic acid (1.0 equivalent) in an anhydrous solvent like N,N-dimethylformamide (DMF), add a coupling agent such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (1.2 equivalents).[12] Stir the mixture at room temperature for 20-30 minutes.
-
Causality Note: BOP is a highly efficient peptide coupling reagent that converts the carboxylic acid into a reactive ester intermediate, making the carbonyl carbon highly electrophilic and susceptible to attack by the amine.[12]
-
-
Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents).[1]
-
Causality Note: DIPEA acts as a proton scavenger, neutralizing the H⁺ ions released during the reaction. Its steric bulk prevents it from competing with the desired amine as a nucleophile.[12]
-
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water. Extract the aqueous phase three times with an organic solvent such as ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure indole-2-carboxamide product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Biological Evaluation - Calcium Mobilization Assay
This functional assay is used to measure the activity of compounds at GPCRs that couple to Gq or Gi/o proteins (like CB1). Activation of Gi-coupled receptors inhibits adenylate cyclase, but in cells co-expressing a chimeric G-protein (like Gαqi5), it can be re-routed to the Gq pathway, leading to a measurable release of intracellular calcium.
Step-by-Step Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing the human CB1 receptor and a promiscuous G-protein in a black, clear-bottom 96-well plate at a density of 40,000-60,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 45-60 minutes at 37°C.
-
Causality Note: Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to become Fluo-4, which exhibits a large fluorescence intensity increase upon binding to free Ca²⁺.
-
-
Compound Preparation: Prepare serial dilutions of the synthesized indole-2-carboxamide test compounds in assay buffer. Also prepare solutions of a known CB1 agonist (positive control, e.g., CP55,940) and a vehicle control (e.g., 0.1% DMSO).
-
Assay Execution (Allosteric Modulator Mode):
-
Wash the cells gently with assay buffer to remove excess dye.
-
Add the test compounds (the potential allosteric modulators) to the wells and incubate for 15-30 minutes.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Initiate fluorescence reading to establish a baseline.
-
Add a sub-maximal (EC₂₀) concentration of the CB1 agonist (e.g., CP55,940) to all wells (except negative controls) and continue reading the fluorescence signal for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU) corresponds to the change in intracellular calcium concentration.
-
To assess negative allosteric modulation, plot the agonist's response in the presence of varying concentrations of the test compound. A decrease in the agonist's maximal response (Emax) indicates negative modulation.[3]
-
Calculate IC₅₀ values from the resulting concentration-response curves.
-
Self-Validation: The assay is validated by the robust response of the positive control (agonist alone) and the lack of response in the vehicle control wells.
-
Conclusion and Future Perspectives
The indole-2-carboxamide scaffold represents a highly validated and adaptable platform for modern drug discovery. The extensive SAR data, particularly from studies on CB1 allosteric modulators, provides a clear roadmap for optimizing ligand-target interactions. Key takeaways emphasize the importance of C5-halogenation on the indole core, the specific geometry and composition of the amide linker region, and the nature of substituents on the terminal ring.[3][10] These principles have been successfully applied to develop potent compounds for a wide array of diseases, including cancer, tuberculosis, and viral infections.[4][13][14]
Future efforts will likely focus on leveraging this rich SAR knowledge to design compounds with polypharmacology (multi-target agents) or to explore more complex bioisosteric replacements for the core scaffold to further improve drug-like properties.[15][16] The protocols and insights provided herein offer a solid foundation for researchers to effectively explore the vast chemical and therapeutic potential of this remarkable molecular framework.
References
- 1. benchchem.com [benchchem.com]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 5. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Indole-2-carboxamides as allosteric modulators of the cannabinoid CB₁ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of a Series of Indole-2 Carboxamides as Selective Secreted Phospholipase A2 Type X (sPLA2-X) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Alkylation of Indole-2-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Alkylated Indole-2-Carboxylates
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1][2] Specifically, N-alkylated indole-2-carboxylates serve as crucial intermediates and core components in numerous biologically active compounds, including agents for the treatment of tuberculosis and pediatric brain tumors.[3] The substituent at the N1 position of the indole ring can significantly influence the molecule's pharmacological properties, making the development of efficient and selective N-alkylation protocols a key focus in synthetic and medicinal chemistry.[4] This guide provides a detailed overview of established and modern protocols for the N-alkylation of indole-2-carboxylates, offering insights into the underlying mechanisms and practical considerations for their implementation in a research and development setting.
The presence of an electron-withdrawing group, such as a carboxylate at the C2 position, increases the acidity of the N-H proton, facilitating its removal and subsequent alkylation.[4] However, the nucleophilicity of the indole nitrogen is reduced, presenting a unique set of challenges and opportunities for synthetic chemists. This document will explore various strategies to achieve selective N-alkylation, navigating the potential for competing C3-alkylation.[5]
Classical N-Alkylation Protocols: The Foundation
Traditional methods for the N-alkylation of indoles often rely on the generation of an indolide anion using a strong base, followed by reaction with an alkyl halide.[2][6][7] While effective, these methods can suffer from drawbacks such as the use of hazardous reagents and limited functional group tolerance.[2]
Base-Mediated Alkylation with Alkyl Halides
This fundamental approach involves the deprotonation of the indole nitrogen with a suitable base, creating a potent nucleophile that readily reacts with an alkylating agent.
Causality Behind Experimental Choices:
-
Base Selection: The choice of base is critical. Strong bases like sodium hydride (NaH) are commonly used to ensure complete deprotonation.[2][7] However, for indole-2-carboxylates, the increased acidity of the N-H proton allows for the use of milder bases such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), which can improve functional group compatibility.[1][8] The use of aqueous KOH in acetone has been shown to be an effective and convenient method.[1]
-
Solvent Effects: Aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are typically employed to dissolve the indole substrate and the resulting indolide salt, facilitating the reaction with the alkyl halide.[2]
-
Alkylating Agent: Primary and benzylic halides are excellent electrophiles for this reaction. Secondary halides can also be used, but may lead to competing elimination reactions.
Experimental Protocol: N-Alkylation using Potassium Hydroxide [1]
-
To a solution of ethyl indole-2-carboxylate (1.0 eq) in acetone, add powdered potassium hydroxide (1.5 - 3.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium indolide salt.
-
Add the desired alkyl halide (1.1 - 1.5 eq) dropwise to the suspension.
-
Continue stirring at room temperature or with gentle heating (40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Simplified mechanism of the Mitsunobu reaction for indole N-alkylation.
Transition Metal-Catalyzed N-Alkylation
Palladium and copper-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds, and these have been successfully applied to the N-alkylation and N-arylation of indoles.
1. Buchwald-Hartwig Amination:
While primarily known for N-arylation, the Buchwald-Hartwig amination can be adapted for N-alkylation, particularly with alkyl halides. [9]This palladium-catalyzed reaction offers broad substrate scope and functional group tolerance. [9]The catalytic cycle involves oxidative addition of the alkyl halide to a Pd(0) complex, followed by coordination of the deprotonated indole, and subsequent reductive elimination to yield the N-alkylated product. [9] 2. Copper-Catalyzed Alkylation:
Copper catalysis provides a cost-effective and efficient alternative for N-alkylation. For instance, a copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indoles has been developed, allowing for the synthesis of a variety of N-alkylated indoles. [10]This method is advantageous as N-tosylhydrazones are readily prepared from corresponding aldehydes or ketones. [10]
| Protocol | Alkylating Agent | Catalyst/Reagent | Base | Advantages | Disadvantages |
| Base-Mediated | Alkyl Halides | None | NaH, K₂CO₃, KOH [1][2] | Simple, cost-effective. | Can require strong bases, limited functional group tolerance. |
| Mitsunobu | Alcohols | PPh₃, DEAD/DIAD [11] | None | Mild, neutral conditions, broad alcohol scope, stereoinversion. | Stoichiometric byproducts can complicate purification. |
| Buchwald-Hartwig | Alkyl Halides | Palladium catalyst, Ligand | Weak bases (e.g., Cs₂CO₃) | Broad scope, high functional group tolerance. | Catalyst cost, ligand sensitivity. |
| Cu-Catalyzed | N-Tosylhydrazones | CuI, Ligand | KOH [10] | Readily available starting materials, good yields. | May require specific ligands. |
Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) offers a practical and scalable method for N-alkylation, particularly in industrial settings. This technique involves the use of a phase-transfer catalyst, such as a quaternary ammonium salt, to shuttle the deprotonated indole from an aqueous or solid phase into an organic phase where it can react with the alkylating agent. [12][13]This approach allows for the use of inexpensive inorganic bases like NaOH in a biphasic system, avoiding the need for anhydrous conditions and strong, expensive bases. [12] Rationale for Efficacy:
The phase-transfer catalyst forms an ion pair with the indolide anion. This lipophilic ion pair is soluble in the organic phase, bringing the nucleophile into close proximity with the alkyl halide and facilitating the reaction. The catalyst is then regenerated and returns to the aqueous/solid phase to repeat the cycle.
Experimental Protocol: N-Alkylation via Phase-Transfer Catalysis [12]
-
In a round-bottom flask, combine the indole-2-carboxylate (1.0 eq), the alkyl halide (1.2 eq), and a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate, 0.1 eq) in a suitable organic solvent (e.g., benzene or toluene).
-
Add a concentrated aqueous solution of a base (e.g., 50% NaOH) to the mixture.
-
Stir the biphasic mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography or recrystallization.
Microwave-Assisted N-Alkylation
Microwave-assisted organic synthesis (MAOS) has gained prominence as a tool to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in significantly shorter times. [14][15][16]For the N-alkylation of indole-2-carboxylates, microwave irradiation can be applied to many of the aforementioned protocols, including base-mediated and metal-catalyzed reactions. [8][15]The rapid, uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating.
Special Considerations and Troubleshooting
-
Regioselectivity (N- vs. C3-Alkylation): While the C2-carboxylate group generally directs alkylation to the nitrogen atom, C3-alkylation can sometimes be a competing side reaction. [5]Reaction conditions, such as the choice of base, solvent, and counter-ion, can influence the N/C selectivity. In general, conditions that favor a "free" indolide anion (e.g., polar aprotic solvents) tend to favor N-alkylation.
-
Substrate Scope: The electronic nature of substituents on the indole ring can affect the reactivity. Electron-donating groups can increase the nucleophilicity of the indole nitrogen, while additional electron-withdrawing groups can further increase the N-H acidity.
-
Hydrolysis of the Ester: When using strong aqueous bases like NaOH or KOH, especially with prolonged reaction times or elevated temperatures, saponification of the carboxylate ester to the corresponding carboxylic acid can occur. [1]If this is undesired, anhydrous conditions or milder bases should be employed. Conversely, this can be used as a one-pot procedure to directly access N-alkylated indole-2-carboxylic acids. [1]
Conclusion
The N-alkylation of indole-2-carboxylates is a fundamental transformation in the synthesis of medicinally relevant compounds. Researchers have a diverse toolkit of protocols at their disposal, ranging from classical base-mediated methods to modern, catalytic approaches. The choice of protocol should be guided by factors such as the specific substrate, desired functional group tolerance, scalability, and cost-effectiveness. By understanding the underlying principles and practical nuances of each method, scientists can efficiently synthesize a wide array of N-alkylated indole-2-carboxylate derivatives to advance their research and drug development programs.
References
- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. ijoer.com [ijoer.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 13. researchgate.net [researchgate.net]
- 14. collaborate.umb.edu [collaborate.umb.edu]
- 15. mdpi.com [mdpi.com]
- 16. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate via Cross-Coupling Reactions
Introduction
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] The targeted functionalization of this privileged heterocycle is paramount for fine-tuning pharmacological properties in drug discovery programs. This guide focuses on Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate, a substrate of significant interest due to its unique electronic architecture. The presence of two potent electron-withdrawing groups (EWGs)—a methyl sulfone at the C5 position and a methyl carboxylate at the C2 position—profoundly influences the indole ring's reactivity.
These EWGs deactivate the indole system towards classical electrophilic aromatic substitution, rendering traditional functionalization methods ineffective. However, this electronic deficiency creates a unique opportunity for modern transition-metal-catalyzed cross-coupling reactions. The reduced electron density on the indole ring facilitates the crucial oxidative addition step in many catalytic cycles, making halogenated derivatives of this scaffold excellent substrates for diversification.
This document provides a comprehensive overview of, and detailed protocols for, leveraging palladium-catalyzed cross-coupling reactions to strategically modify the indole core of this compound. We will explore the functionalization of pre-halogenated intermediates, a robust and reliable strategy for forging new carbon-carbon and carbon-nitrogen bonds.
Part 1: Preparation of Halogenated Indole Precursors
To employ cross-coupling strategies, a reactive handle, typically a halide, must first be installed on the indole ring. The regioselectivity of halogenation is dictated by the directing effects of the existing substituents and reaction conditions. For this scaffold, the C3 position is the most electronically activated for electrophilic substitution, while other positions on the benzene ring can be targeted under specific conditions.
Protocol 1.1: Regioselective Bromination at the C3-Position
This protocol describes the introduction of a bromine atom at the C3 position, creating a versatile precursor for subsequent coupling reactions.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add N-Bromosuccinimide (NBS, 1.05 equiv.) in portions at 0 °C under an inert nitrogen atmosphere.
-
Reaction Execution: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. A precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under high vacuum. The resulting Methyl 3-bromo-5-(methylsulfonyl)-1H-indole-2-carboxylate can be further purified by recrystallization from ethanol or by silica gel column chromatography if necessary.
Part 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for constructing C(sp²)-C(sp²) bonds, valued for its mild conditions and high functional group tolerance.[2] For our electron-deficient 3-bromo-indole substrate, the oxidative addition of the palladium(0) catalyst to the C-Br bond is expected to be highly efficient.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source like Pd(PPh₃)₄ or Pd(dppf)Cl₂ is chosen. Pd(PPh₃)₄ is a reliable choice for many standard couplings, while catalysts with more sophisticated phosphine ligands like dppf can offer enhanced stability and reactivity.[1][2]
-
Base: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred. They are sufficiently basic to facilitate the crucial transmetalation step of the catalytic cycle but are generally mild enough to prevent hydrolysis of the C2-ester group.[3][4]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is used to dissolve both the organic substrate and the inorganic base and boronic acid salt.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2.1: Suzuki-Miyaura Coupling with Arylboronic Acids
Materials:
-
Methyl 3-bromo-5-(methylsulfonyl)-1H-indole-2-carboxylate
-
Arylboronic acid (1.3 - 1.5 equivalents)
-
Pd(PPh₃)₄ (0.05 - 0.10 equivalents)
-
Cesium Carbonate (Cs₂CO₃, 2.0 - 3.0 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Experimental Protocol:
-
Reaction Setup: To a microwave vial or Schlenk flask, add the bromo-indole (1.0 equiv.), arylboronic acid (1.3 equiv.), Pd(PPh₃)₄ (0.07 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Degassing: Seal the vessel, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by LC-MS. Reactions are often complete within 2-12 hours.[1]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 3-aryl-indole product.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base (equiv.) | Temp (°C) | Time (h) | Typical Yield |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (7) | Cs₂CO₃ (2) | 100 | 4 | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (7) | Cs₂CO₃ (2) | 100 | 4 | 80-90% |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ (3) | 90 | 12 | 70-85% |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ (3) | 90 | 12 | 65-80% |
Yields are estimated based on literature precedents for similar electron-poor indole systems and are for illustrative purposes.
Part 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for forging C(aryl)-N bonds.[5] The reaction's success with electron-deficient substrates often hinges on the use of sterically hindered, electron-rich phosphine ligands. These ligands accelerate the rate-limiting reductive elimination step, preventing catalyst decomposition and promoting high product yields.[6]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is paired with a specialized ligand. For challenging couplings, "second-generation" or "third-generation" Buchwald ligands like XPhos, SPhos, or RuPhos are critical.[6]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine coupling partner, forming the active nucleophile.[7]
-
Solvent: Anhydrous, aprotic polar solvents like toluene or dioxane are standard choices.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Protocol 3.1: Buchwald-Hartwig Amination with Primary and Secondary Amines
Materials:
-
Methyl 3-bromo-5-(methylsulfonyl)-1H-indole-2-carboxylate
-
Amine (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (0.025 equivalents; 5 mol% Pd)
-
XPhos (0.06 equivalents)
-
Sodium tert-butoxide (NaOt-Bu, 1.5 - 2.0 equivalents)
-
Anhydrous Toluene
Experimental Protocol:
-
Reaction Setup (Inert Atmosphere): In a glovebox, add the bromo-indole (1.0 equiv.), Pd₂(dba)₃ (0.025 equiv.), XPhos (0.06 equiv.), and NaOt-Bu (1.5 equiv.) to an oven-dried reaction vial.
-
Reagent Addition: Remove the vial from the glovebox. Add anhydrous toluene (to ~0.1 M) followed by the amine coupling partner (1.2 equiv.) via syringe.
-
Reaction Execution: Seal the vial and heat the mixture to 100-110 °C with stirring for 12-24 hours. Monitor for the disappearance of the starting material by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the 3-amino-indole product.
Part 4: Sonogashira Coupling for C-C(sp) Bond Formation
The Sonogashira coupling provides a direct route to 3-alkynyl indoles, which are valuable intermediates for further synthetic transformations. The reaction typically employs a dual catalytic system of palladium and copper(I).[8]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species, often generated in situ from PdCl₂(PPh₃)₂, catalyzes the main cross-coupling cycle. A copper(I) salt, typically CuI, acts as a co-catalyst to form a copper(I) acetylide intermediate, which facilitates the transmetalation to the palladium center.[9]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It serves both to neutralize the HX byproduct and as the solvent for the reaction.
Caption: Interlinked catalytic cycles of the Sonogashira reaction.
Protocol 4.1: Sonogashira Coupling with Terminal Alkynes
Materials:
-
Methyl 3-bromo-5-(methylsulfonyl)-1H-indole-2-carboxylate
-
Terminal alkyne (1.5 equivalents)
-
PdCl₂(PPh₃)₂ (0.03 equivalents)
-
Copper(I) Iodide (CuI, 0.06 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Experimental Protocol:
-
Reaction Setup: To a Schlenk flask, add the bromo-indole (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.06 equiv.).
-
Degassing: Seal the flask, evacuate, and backfill with nitrogen. Repeat three times.
-
Reagent Addition: Add anhydrous TEA (as solvent, ~0.1 M) followed by the terminal alkyne (1.5 equiv.) via syringe.
-
Reaction Execution: Stir the mixture at room temperature or heat gently to 40-60 °C if the reaction is sluggish. Monitor by TLC or LC-MS until completion (typically 2-6 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the amine solvent.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford the 3-alkynyl-indole product.
References
- 1. benchchem.com [benchchem.com]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize the yield and purity of the final product. The insights provided herein are a synthesis of established chemical principles and field-proven strategies for indole synthesis.
Overview of the Synthetic Pathway
The synthesis of this compound typically proceeds via a multi-step sequence, often culminating in a Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone. The specific electron-withdrawing nature of the methylsulfonyl group at the 5-position of the indole ring can present unique challenges that require careful optimization of reaction conditions.
A plausible and commonly employed synthetic route is outlined below:
Caption: A general workflow for the synthesis of the target indole.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Question 1: My Fischer indole synthesis is resulting in a low yield or no product at all. What are the likely causes and how can I improve it?
Answer:
Low yields in Fischer indole synthesis are a common challenge, often exacerbated by the presence of electron-withdrawing groups like the methylsulfonyl substituent.[1][2] Here are the primary factors to investigate:
-
Incomplete Hydrazone Formation: The initial condensation between the hydrazine and the ketone (methyl pyruvate) is a crucial equilibrium-driven reaction.
-
Solution: Ensure anhydrous conditions, as water can shift the equilibrium away from the hydrazone. The use of a dehydrating agent or azeotropic removal of water can be beneficial. Monitor the reaction by TLC to confirm the consumption of the starting materials.
-
-
Decomposition of Starting Materials or Intermediates: Arylhydrazines can be unstable, particularly at elevated temperatures. The hydrazone intermediate itself can also degrade under harsh acidic conditions.
-
Solution: Use freshly prepared or purified arylhydrazine. For the cyclization step, consider a gradual increase in temperature and screen different acid catalysts.
-
-
Suboptimal Acid Catalyst and Reaction Conditions: The choice and concentration of the acid catalyst are critical. Protic acids like sulfuric acid or polyphosphoric acid (PPA) are commonly used, but Lewis acids such as zinc chloride can also be effective.[2]
-
Solution: A systematic screening of catalysts and temperatures is recommended. The table below provides a starting point for optimization.
-
| Parameter | Condition A | Condition B | Condition C | Rationale |
| Acid Catalyst | Polyphosphoric Acid (PPA) | Sulfuric Acid in Ethanol | Zinc Chloride (ZnCl₂) | PPA is a strong dehydrating agent. H₂SO₄ offers strong acidity. ZnCl₂ is a milder Lewis acid that can reduce side reactions. |
| Temperature | 80-100 °C | 70-80 °C (Reflux) | 100-120 °C | Higher temperatures can promote cyclization but also degradation. Optimization is key. |
| Solvent | Neat (no solvent) | Ethanol | Toluene | The choice of solvent can influence solubility and reaction kinetics. |
-
Side Reactions: The strong electron-withdrawing nature of the methylsulfonyl group can disfavor the key[3][3]-sigmatropic rearrangement step of the Fischer indole synthesis, leading to alternative reaction pathways and decomposition.[2][4]
-
Solution: Milder reaction conditions (lower temperature, less harsh acid) may suppress these side reactions. The use of a Lewis acid might be particularly beneficial in this case.[2]
-
Question 2: I am observing multiple spots on my TLC plate after the reaction, making purification difficult. What are these byproducts and how can I minimize them?
Answer:
The formation of multiple byproducts is a frequent issue. These can arise from several sources:
-
Regioisomers: If an unsymmetrical ketone is used, two different regioisomers of the indole can be formed. (Note: This is not an issue with the use of methyl pyruvate for the target synthesis).
-
Incomplete Reaction: Unreacted starting materials (hydrazone) will appear as separate spots.
-
Side Products: Side reactions such as N-N bond cleavage in the ene-hydrazine intermediate can lead to various byproducts.[2][4]
-
Oxidation/Decomposition: The indole ring can be susceptible to oxidation, especially if the reaction is exposed to air at high temperatures for extended periods.
Strategies for Minimizing Byproducts and Aiding Purification:
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC. Stop the reaction once the formation of the desired product is maximized and the formation of byproducts starts to increase significantly.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Purification Strategy: Column chromatography is often necessary for purification. A systematic approach to selecting the eluent system is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The presence of a tertiary amine in a similar synthesis has been noted to cause purification challenges, which were addressed by trying different eluent systems.[5]
Question 3: The final product appears to be colored, suggesting impurities. What is the cause and how can I obtain a pure, colorless product?
Answer:
A colored product often indicates the presence of minor, highly colored impurities, which could be oxidized species or polymeric materials.
-
Decolorization:
-
Activated Charcoal: After the workup and before final crystallization, dissolving the crude product in a suitable solvent and treating it with a small amount of activated charcoal can help remove colored impurities. Be mindful that charcoal can also adsorb some of your product, so use it sparingly.
-
Recrystallization: This is a powerful technique for purification. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Frequently Asked Questions (FAQs)
Q: What is the role of the methylsulfonyl group in this synthesis?
A: The methylsulfonyl group is a strong electron-withdrawing group. This has two main consequences for the Fischer indole synthesis:
-
It deactivates the benzene ring, which can slow down the electrophilic-like cyclization step.
-
It can influence the electronic properties of the intermediate ene-hydrazine, potentially affecting the ease of the key[3][3]-sigmatropic rearrangement.[2][4]
Q: Can I use a different starting ketone instead of methyl pyruvate?
A: Yes, but this will change the substituent at the 2-position of the indole. Methyl pyruvate is used to install the methyl carboxylate group at this position. Using a different ketone will result in a different final product.
Q: What are the key safety precautions for this synthesis?
A:
-
Hydrazine derivatives: Many hydrazines are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Strong Acids: Concentrated acids like sulfuric acid and polyphosphoric acid are corrosive. Handle them with care and appropriate PPE. The addition of acid to solvents can be exothermic.
-
Solvents: Use flammable solvents in a fume hood away from ignition sources.
Q: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Melting Point: A sharp melting point is indicative of high purity.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Indole Synthesis
This is a generalized procedure and may require optimization.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 4-(methylsulfonyl)phenylhydrazine hydrochloride (1 equivalent) in ethanol.
-
Add methyl pyruvate (1.1 equivalents).
-
Heat the mixture to reflux for 1-2 hours, monitoring by TLC until the starting hydrazine is consumed.
-
Cool the reaction mixture and collect the precipitated hydrazone by filtration. Wash with cold ethanol and dry under vacuum.
-
-
Fischer Indole Cyclization:
-
Place the dried hydrazone (1 equivalent) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone).
-
Heat the mixture to 80-100 °C with stirring for 1-3 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of hexane/ethyl acetate).
-
Caption: A troubleshooting decision tree for low yield issues.
References
Technical Support Center: Strategies for Improving the Solubility of Indole-2-Carboxamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with indole-2-carboxamide derivatives. These compounds are a promising class of therapeutic agents, but their inherent low aqueous solubility often presents a significant hurdle in preclinical and clinical development.[1][2] This resource is designed to provide both theoretical understanding and practical, actionable solutions to overcome these solubility limitations.
I. Understanding the Core Problem: Why Do Indole-2-Carboxamides Have Poor Solubility?
Indole-2-carboxamides often exhibit low aqueous solubility due to their rigid, planar indole core and lipophilic substituents, which are frequently necessary for their biological activity.[1][2] The strong intermolecular hydrogen bonding and crystalline lattice energy of these molecules can make it difficult for water molecules to effectively solvate them. This poor solubility can lead to several experimental challenges, including:
-
Inaccurate results in in-vitro assays.
-
Precipitation in stock solutions and during dilutions.
-
Low and variable oral bioavailability.[3]
-
Difficulties in developing suitable formulations for in-vivo studies.
This guide will walk you through systematic approaches to diagnose and resolve these solubility issues, categorized into formulation-based strategies and structural modification strategies.
II. Troubleshooting & FAQs: A Practical Guide
This section is structured in a question-and-answer format to directly address common problems you may face during your research.
Part A: Formulation Strategies to Enhance Solubility
These approaches focus on modifying the formulation to improve the dissolution of the existing indole-2-carboxamide derivative without altering its chemical structure.
Question 1: My compound precipitates out of my aqueous assay buffer. What is the first thing I should try?
Answer: The most immediate and common approach is to create a concentrated stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO).[4] This stock can then be serially diluted into your aqueous assay medium.
Causality & Experimental Insight: DMSO is a powerful aprotic solvent capable of disrupting the intermolecular forces holding your compound in a solid state. However, the final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[4] If precipitation still occurs upon dilution, it indicates that the aqueous medium cannot accommodate the compound at the desired concentration, even with a small amount of co-solvent.
Troubleshooting Workflow for Compound Precipitation
Caption: Troubleshooting workflow for compound precipitation.
Question 2: Adjusting the DMSO concentration isn't enough. What other formulation strategies can I employ?
Answer: You can explore several other formulation techniques, including co-solvency, pH adjustment, and the use of cyclodextrins.
-
Co-solvency: The addition of a water-miscible co-solvent like ethanol or polyethylene glycol (PEG 400) to the aqueous buffer can increase the solvent's capacity to dissolve your compound.[4]
-
pH Adjustment: Many indole-2-carboxamides have ionizable groups. Modifying the pH of the solution can significantly impact their solubility.[5] For weakly basic compounds, lowering the pH will lead to protonation and increased solubility. Conversely, for weakly acidic compounds, increasing the pH will cause deprotonation and enhance solubility.[5][6]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[4][7] They can encapsulate poorly soluble molecules, like your indole derivative, forming an inclusion complex that has a much higher apparent aqueous solubility.[4][7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[9][10]
Quantitative Data on Solubility Enhancement
The following table provides representative data on how different formulation strategies can impact the solubility of poorly soluble compounds.
| Formulation Strategy | Example Excipient | Typical Fold Increase in Solubility | Reference |
| Co-solvency | PEG 400 | 2-10 | [4] |
| pH Adjustment | pH shift of 2 units from pKa | 10-100 | [5] |
| Cyclodextrin Complexation | HP-β-CD | 10-1000+ | [4][11] |
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This protocol provides a step-by-step guide for preparing a solid dispersion of your indole-2-carboxamide derivative with HP-β-CD.
-
Materials: Your indole-2-carboxamide derivative, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Ethanol, Deionized water, Mortar and pestle, Vacuum oven.
-
Procedure:
-
Accurately weigh the indole-2-carboxamide derivative and HP-β-CD (a 1:1 or 1:2 molar ratio is a good starting point).
-
Prepare a small volume of an ethanol/water solution (e.g., 50:50 v/v).
-
Paste Formation: Slowly add a small amount of the ethanol/water solution to the HP-β-CD in the mortar and triturate with the pestle until a uniform, paste-like consistency is achieved.[4]
-
Compound Addition: Add the accurately weighed indole-2-carboxamide derivative to the paste.[4]
-
Kneading: Knead the mixture thoroughly for 45-60 minutes. During this process, the solvent will slowly evaporate. If the mixture becomes too dry, add a few more drops of the ethanol/water solution to maintain a pasty consistency.[4]
-
Drying: Scrape the resulting solid mass from the mortar and spread it thinly on a glass dish. Dry the product in a vacuum oven at 40-50°C for 24 hours or until a constant weight is achieved.[4]
-
Sieving: Gently grind the dried complex into a fine powder and pass it through a fine-mesh sieve (e.g., 100 mesh) to ensure uniformity.[4]
-
Storage: Store the resulting powdered inclusion complex in a tightly sealed container, protected from light and moisture.[4]
-
Part B: Structural Modification Strategies for Improved Solubility
When formulation approaches are insufficient or not viable for long-term development, modifying the chemical structure of the indole-2-carboxamide derivative can provide a more permanent solution to solubility issues.
Question 3: My lead compound has excellent potency but very poor solubility that cannot be overcome by formulation. What structural modifications can I consider?
Answer: Several medicinal chemistry strategies can be employed to improve the intrinsic solubility of your indole-2-carboxamide scaffold. These include salt formation, introduction of ionizable or polar groups, and prodrug approaches.
-
Salt Formation: If your compound has a sufficiently acidic or basic functional group, salt formation is one of the most effective ways to increase solubility and dissolution rates.[12][13] For basic amines, hydrochloride or mesylate salts are common. For carboxylic acids, sodium or potassium salts are often used. However, it's important to note that the indole nitrogen itself is generally not basic enough to form useful salts.[14]
-
Introduction of Ionizable or Polar Groups: The targeted introduction of polar or ionizable functional groups can disrupt the crystal lattice and improve interactions with water. A successful strategy has been the replacement of the amide linker with a protonatable amine, which has shown to dramatically improve solubility.[15]
-
Prodrug Strategies: A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active drug. This approach can be used to temporarily mask the lipophilic nature of the parent compound with a more soluble promoiety.[16]
Decision Tree for Solubility Enhancement Strategy
Caption: Decision-making workflow for improving solubility.
Experimental Protocol: Amide to Amine Reduction
This protocol outlines a general procedure for the reductive conversion of an indole-2-carboxamide to the corresponding indol-2-ylmethylamine, a modification known to improve solubility.[15]
-
Materials: Indole-2-carboxamide starting material, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Saturated aqueous sodium sulfate (Na₂SO₄), Anhydrous magnesium sulfate (MgSO₄), Rotary evaporator, Standard glassware for inert atmosphere reactions.
-
Procedure (to be performed by a qualified chemist under an inert atmosphere):
-
Dissolve the indole-2-carboxamide in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of LiAlH₄ in THF (typically 1.5-2.0 equivalents) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting suspension and wash the solid with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired indol-2-ylmethylamine.
-
III. Measuring Solubility: Essential Protocols
Accurate determination of solubility is crucial for evaluating the effectiveness of your chosen strategy. The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[17][18][19]
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility
-
Materials: Your compound, Buffer solutions at relevant physiological pH (e.g., pH 1.2, 4.5, 6.8, 7.4), Scintillation vials or sealed tubes, Orbital shaker with temperature control, Centrifuge, HPLC or UV-Vis spectrophotometer for analysis.
-
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of the buffer solution. The excess solid should be clearly visible.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (typically 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[18]
-
After shaking, allow the samples to stand to let the excess solid settle.
-
Centrifuge the samples to pellet any remaining undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).
-
The measured concentration represents the equilibrium solubility of the compound in that specific buffer.
-
IV. Conclusion
Improving the solubility of indole-2-carboxamide derivatives is a multifaceted challenge that can be addressed through a systematic and logical approach. By understanding the underlying physicochemical principles and employing the appropriate formulation or structural modification strategies, researchers can successfully overcome these hurdles. This guide provides a foundation for troubleshooting common issues and implementing practical solutions in your experimental workflow. Always remember to accurately quantify the impact of your chosen method by performing reliable solubility measurements.
References
- 1. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. scielo.br [scielo.br]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Sciencemadness Discussion Board - Indoles forming salts? - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 19. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Fischer Indole Synthesis of Polysubstituted Indoles
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing polysubstituted indoles. The Fischer indole synthesis, while powerful, is notorious for its sensitivity to substrates and conditions, often leading to a variety of side products. This document provides in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions.
Question 1: My reaction is producing a complex mixture of products, or a low yield of the desired indole. What are the likely side products and how can I minimize them?
Answer:
Low yields and product mixtures are the most common frustrations with this synthesis. The formation of side products is often mechanistically linked to key intermediates in the Fischer pathway. Understanding these pathways is crucial for troubleshooting.
Probable Causes & Key Side Products:
-
Incomplete Cyclization/Stable Enamine Intermediates: The reaction may stall after the crucial[1][1]-sigmatropic rearrangement, leading to the isolation of the enamine (or 'ene-hydrazine') intermediate. This is more common with sterically hindered substrates or when using insufficiently strong acid catalysts.
-
N-N Bond Cleavage: A significant competing pathway is the acid-catalyzed cleavage of the weak N-N bond in the hydrazone or enamine intermediate. This is particularly problematic with hydrazones bearing strong electron-donating groups on the carbonyl-derived portion, which can stabilize the resulting iminyl carbocation.[2][3][4] This cleavage leads to the formation of anilines and carbonyl-related byproducts. For example, unsuccessful attempts to synthesize 3-indolylpyrrolidindoline resulted in 3-methylindole and aniline as major byproducts.[5]
-
Rearrangement & Isomeric Products: The[1][1]-sigmatropic rearrangement can be followed by alternative cyclization pathways, especially with unsymmetrical ketones, leading to regioisomeric indoles.[6] In some cases, unexpected rearrangements can occur, leading to non-indolic heterocyclic products. For instance, rearrangements of certain cyclic hydrazones can yield tetrahydroquinolines or even pyrazine byproducts.[7]
-
Tar Formation/Polymerization: Strong acids and high temperatures can lead to the degradation of starting materials, intermediates, or the final indole product, resulting in the formation of intractable polymeric tars.[3][6]
Solutions:
-
Catalyst Optimization: The choice of acid catalyst is the most critical parameter.[1][8][9] A systematic screening of both Brønsted and Lewis acids is recommended. Polyphosphoric acid (PPA) is often effective for less reactive substrates, while milder acids like acetic acid can be beneficial for sensitive molecules.[3][8][10]
-
Temperature Control: Begin with milder temperature conditions and gradually increase if the reaction is sluggish. High temperatures can promote decomposition.[3][11] Microwave-assisted synthesis can sometimes provide rapid, controlled heating, improving yields.[3]
-
In Situ Hydrazone Formation: If the prepared arylhydrazone is unstable, consider a one-pot procedure where the hydrazone is generated in situ and immediately subjected to the cyclization conditions without isolation.[3][6]
-
Control of Regioselectivity: For unsymmetrical ketones, regioselectivity is influenced by steric effects and the acidity of the medium.[12][13] Using a superacid medium like Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide excellent regiocontrol, favoring the formation of 3-unsubstituted indoles from methyl ketones.[12]
Question 2: My reaction with an unsymmetrical ketone is giving a mixture of two regioisomers. How can I control the regioselectivity?
Answer:
Controlling regioselectivity is a significant challenge when using unsymmetrical ketones, as two different enamine intermediates can be formed, each leading to a different indole product.
Controlling Factors:
-
Acid Catalyst and Strength: The acidity of the medium is a primary determinant of the product ratio.[12][13] Stronger acids can alter the equilibrium between the possible enamine intermediates. Computational studies have shown that some pathways are energetically favored, and the choice of acid can steer the reaction down a specific path.[14]
-
Steric Hindrance: The[1][1]-sigmatropic rearrangement is highly sensitive to steric bulk.[13] Generally, the reaction will proceed through the less sterically hindered enamine intermediate. You can leverage this by designing your ketone substrate accordingly.
-
Electronic Effects: Electron-withdrawing groups on the ketone can disfavor the formation of the corresponding enamine, thereby directing the reaction towards the other possible isomer.[14] Conversely, electron-donating groups on the phenylhydrazine ring can influence the site of cyclization.[13]
Strategic Approaches:
-
Systematic Catalyst Screening: Test a range of acids from mild (acetic acid) to strong (Eaton's reagent). Lewis acids like ZnCl₂ or BF₃·OEt₂ can also offer different selectivity compared to Brønsted acids.[8][13]
-
Substrate Modification: If possible, modify the ketone to enhance the steric or electronic differences between the two α-positions.
-
Advanced Methods: For challenging cases, consider modern alternatives that offer better regiocontrol, such as palladium-catalyzed methods for synthesizing specific hydrazone precursors or other named indole syntheses like the Bartoli or Larock synthesis, which have different regiochemical determinants.[8][15]
Question 3: My reaction isn't working at all. The starting material is consumed, but I only get a black tar. What's happening?
Answer:
The formation of a black, insoluble tar is a common and frustrating outcome, typically indicating decomposition and polymerization.
Probable Causes:
-
Excessively Harsh Conditions: The combination of a very strong acid and high temperature is the most frequent cause.[3][6] The indole nucleus itself can be unstable to strongly acidic conditions and may polymerize.
-
Reactive Functional Groups: Certain functional groups on your starting materials may not be stable to the reaction conditions, leading to side reactions and decomposition.
-
Air (Oxygen) Sensitivity: Some intermediates in the Fischer synthesis can be sensitive to oxidation, which can be exacerbated at high temperatures, leading to colored, polymeric materials.
Solutions:
-
Re-evaluate Acid Choice and Concentration: If using a strong acid like H₂SO₄ or PPA, try reducing the concentration or switching to a milder catalyst like p-toluenesulfonic acid (PTSA) or even acetic acid.[8][16]
-
Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for the conversion of the starting material. Monitor closely by TLC.
-
Use a Dilute System: Running the reaction at a higher dilution can sometimes minimize intermolecular side reactions that lead to polymerization.
-
Protect Sensitive Groups: If your substrate contains acid-sensitive functional groups, consider using a protecting group strategy.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions.
Data Summary: Catalyst Selection
The choice of acid catalyst is paramount and highly substrate-dependent. There is no single "best" catalyst. Below is a table summarizing common choices and their typical applications.
| Catalyst Type | Examples | Strength | Typical Use Cases & Considerations |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH, Acetic Acid | Variable | Widely used. H₂SO₄ is very strong and can cause charring. Acetic acid is much milder and can serve as both catalyst and solvent.[1][8][17] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | Variable | Effective for many substrates, can sometimes offer better yields and regioselectivity.[1][8][17] ZnCl₂ is a classic choice.[10] May be better for substrates prone to N-N bond cleavage.[16] |
| Polyphosphoric Acid (PPA) | PPA | Strong | Excellent for deactivating or stubborn substrates due to its high boiling point and dehydrating properties. Can be difficult to work with due to its viscosity. |
| Superacids | Eaton's Reagent (P₂O₅/MeSO₃H) | Very Strong | Can provide exceptional regiocontrol but may decompose sensitive substrates.[12] |
Experimental Protocols
Protocol 1: General Procedure for Screening Acid Catalysts
This protocol outlines a parallel approach to efficiently screen various acid catalysts for your specific substrates.
-
Preparation of Hydrazone: Synthesize and purify the required arylhydrazone from the corresponding arylhydrazine and ketone. Ensure the hydrazone is pure and dry.
-
Reaction Setup: In separate, labeled reaction vials, place the arylhydrazone (e.g., 50 mg, 1.0 eq).
-
Solvent & Catalyst Addition: To each vial, add the chosen solvent (e.g., 1 mL of toluene, ethanol, or acetic acid). Then, add the catalyst.
-
For solid catalysts (e.g., p-TsOH, ZnCl₂): Add 0.2-1.0 eq.
-
For liquid acids (e.g., H₂SO₄, Acetic Acid): Add catalytically or use as the solvent.
-
-
Heating & Monitoring: Place the vials in a heating block set to the desired temperature (e.g., start at 80 °C). Monitor the reactions by TLC every 30-60 minutes against a standard of the starting material.
-
Work-up & Analysis: Once a reaction appears complete (or has stopped progressing), cool it to room temperature, quench appropriately (e.g., with a saturated NaHCO₃ solution), extract the product with an organic solvent (e.g., ethyl acetate), and analyze the crude mixture by LC-MS or ¹H NMR to determine conversion and product distribution.
Visual Diagrams & Workflows
Fischer Indole Synthesis: Main Pathway vs. Side Reactions
This diagram illustrates the critical branch point where the reaction can either proceed to the desired indole or diverge into common side products.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scienceinfo.com [scienceinfo.com]
- 7. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. testbook.com [testbook.com]
- 12. researchwithnj.com [researchwithnj.com]
- 13. benchchem.com [benchchem.com]
- 14. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. thieme-connect.com [thieme-connect.com]
- 16. benchchem.com [benchchem.com]
- 17. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions on Indole Substrates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving indole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this versatile yet often temperamental heterocyclic scaffold. Here, we move beyond generic protocols to diagnose common problems, explain the underlying chemical principles driving them, and provide actionable, field-proven solutions.
Introduction: The Indole Conundrum in Cross-Coupling
The indole nucleus is a cornerstone of medicinal chemistry and natural products. Consequently, methods for its selective functionalization are of paramount importance. Palladium-catalyzed cross-coupling reactions offer a powerful toolkit for forging C-C, C-N, and C-O bonds. However, the unique electronic properties of the indole ring present a distinct set of challenges not typically encountered with simple aromatic substrates. Its electron-rich nature can lead to catalyst poisoning, and the presence of multiple potential reaction sites (N1, C2, C3, and C4-C7) makes regioselectivity a critical hurdle.[1][2]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address the most common issues directly.
Section 1: Foundational Challenges & General Troubleshooting
This section addresses global issues that can affect any type of cross-coupling reaction with indoles.
FAQ 1: My reaction has very low or zero yield. Where do I start troubleshooting?
This is the most common issue. A systematic approach is essential to diagnose the root cause without wasting valuable materials.[3] Low conversion can often be traced back to catalyst deactivation or suboptimal reaction parameters.
Causality: The active Pd(0) catalyst is sensitive to oxygen and moisture. Furthermore, the electron-rich indole substrate or amine coupling partners can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield reactions.
Actionable Steps:
-
Reagent & Solvent Quality: Ensure all solvents are rigorously dried and degassed. Bases like K₂CO₃ or K₃PO₄ should be finely ground and dried under vacuum before use. Organoboron reagents, in particular, can degrade upon storage.[5]
-
Catalyst & Ligand: For difficult couplings, consider using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a modern, air-stable pre-catalyst (e.g., Buchwald G3/G4 palladacycles). The choice of ligand is paramount; electron-rich, sterically hindered phosphine ligands often stabilize the catalyst and promote the desired reactivity.[6]
-
Inert Technique: Ensure your reaction flask is flame-dried and the reaction is set up under a positive pressure of an inert gas like argon or nitrogen. Degassing the solvent and reagents via freeze-pump-thaw cycles is highly recommended.[3]
FAQ 2: How do I control the regioselectivity of my reaction (C2 vs. C3 vs. N1)?
Controlling the site of functionalization is the central challenge in indole chemistry. The inherent reactivity of the indole ring often favors C3 functionalization via pathways resembling electrophilic aromatic substitution.[1] However, modern palladium catalysis allows for selective functionalization at other positions, provided the correct strategy is employed.
Causality: The regiochemical outcome is a delicate balance between the intrinsic electronic properties of the indole, the steric environment, the reaction mechanism (e.g., concerted metalation-deprotonation vs. oxidative addition), and the directing effects of protecting groups or ligands.
Caption: Key reactive sites on the indole scaffold.
Strategies for Regiocontrol:
-
N-H vs. C-H Functionalization:
-
N-Arylation (Buchwald-Hartwig): Typically proceeds by deprotonating the indole N-H with a strong base (e.g., NaOtBu, K₃PO₄) to form the indolide anion, which then couples. This is generally selective for the N1 position.[7]
-
C-H Functionalization: Requires the N-H to be protected with a group that blocks N1 reactivity and can help direct C-H activation.
-
-
C2 vs. C3 Functionalization:
-
Intrinsic C3 Selectivity: Many oxidative Heck reactions or Friedel-Crafts-type couplings favor the C3 position due to the stability of the cationic intermediate.[2]
-
Achieving C2 Selectivity: This often requires specific mechanistic pathways. For direct arylations, some catalytic systems favor C2 palladation.[1] In other cases, installing a removable directing group at N1 or a bulky protecting group can sterically block C3 and favor C2.[8]
-
-
Benzene Ring Functionalization (C4-C7):
-
Achieving functionalization on the benzene portion of the indole core is challenging and almost always requires a directing group strategy. Specific groups installed at the N1 position can direct a palladium catalyst to activate a specific C-H bond (e.g., C4 or C7) via the formation of a stable palladacycle intermediate.[9][10][11]
-
| Protecting/Directing Group | Typical Site of Functionalization | Rationale |
| -H (Unprotected) | N1 (with strong base), C3 | N-H is acidic; C3 is most nucleophilic. |
| -Me, -Bn | C2 / C3 | Blocks N1 reactivity; outcome depends on specific reaction mechanism.[1] |
| -Boc, -Ts | C2 (Suzuki), C3 | Can influence electronics and sterics. Tosyl groups are often beneficial in Suzuki couplings.[12] |
| -P(O)tBu₂ | C7 | Directing group for C-H activation.[8][9] |
| -Pyridyl, -Pyrimidyl | C2, C7 | Chelating directing groups for C-H activation.[8] |
Section 2: Reaction-Specific Troubleshooting
Suzuki-Miyaura Coupling
Problem: Low yields when coupling an indolylboronic acid/ester with an aryl halide.
Causality: The success of Suzuki couplings with indoles is highly dependent on which partner is the nucleophile and which is the electrophile, as well as the nature of the boron species and N-protection.[12] Unprotected indoles can sometimes inhibit the catalyst.
Solutions:
-
Swap Coupling Partners: The highest yields are often obtained when a bromo-indole is coupled with a phenylboronic acid , rather than the other way around.[12]
-
Boronic Acid vs. Ester: Arylboronic acids are generally more reactive than the corresponding pinacol esters. However, esters offer greater stability. If using an ester, more forcing conditions (higher temperature, longer reaction time) may be necessary.[12]
-
N-Protection is Key: For couplings involving indolylboronate esters, N-protection is often essential. A tosyl (Ts) group has been shown to be superior to a Boc group or an unprotected indole in these cases.[12]
-
Base Selection: The base is critical for activating the boronic acid. K₃PO₄ and Cs₂CO₃ are often more effective than K₂CO₃, especially for less reactive substrates.[5]
Heck-Mizoroki Reaction
Problem: Poor regioselectivity, obtaining a mixture of C2- and C3-alkenylated indoles.
Causality: The oxidative Heck reaction on indoles has a well-established mechanistic picture, but achieving high regioselectivity is non-trivial. The outcome can be influenced by solvents, oxidants, and, most powerfully, by ligands.[2]
Solutions:
-
Ligand-Controlled Selectivity: This is a frontier area of research. Specialized ligands can switch the regioselectivity-determining step of the catalytic cycle. For example, sulfoxide-2-hydroxypyridine (SOHP) ligands have been developed to provide a ligand-controlled switch between C3- and C2-selectivity for the first time in aerobic oxidative Heck reactions.[2]
-
Substrate Control: The electronic nature of the alkene coupling partner can influence the reaction efficiency. Electron-withdrawing groups on the alkene generally lead to higher yields.[4]
-
Directing Groups: Forcing C2-selectivity can be achieved by installing a directing group at the N1 position.
Buchwald-Hartwig Amination
Problem: Failure to N-arylate the indole, with starting materials recovered or decomposition observed.
Causality: Buchwald-Hartwig amination requires the formation of a palladium-amido complex. The acidity of the indole N-H (pKa ≈ 17) means a sufficiently strong base is needed to form the nucleophilic indolide anion. Furthermore, the choice of ligand is critical to facilitate the C-N reductive elimination step.[13]
Solutions:
-
Strong, Non-Nucleophilic Base: A strong base is required. Sodium tert-butoxide (NaOtBu) is a classic choice. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be effective, particularly with sensitive substrates.
-
Sterically Hindered Ligands: The success of modern Buchwald-Hartwig amination relies on electron-rich, sterically bulky biarylphosphine ligands (e.g., XPhos, RuPhos, tBuXPhos). These ligands stabilize the palladium center, promote oxidative addition to the aryl halide, and facilitate the crucial C-N bond-forming reductive elimination step.[7]
-
Aryl Halide Reactivity: The reactivity order for the aryl halide is I > Br > Cl. Coupling aryl chlorides is the most challenging and typically requires state-of-the-art catalysts and ligands.[14]
Section 3: Key Experimental Protocols
Disclaimer: These protocols are illustrative and may require optimization for specific substrates. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: C2-Selective Suzuki-Miyaura Coupling of N-Tosyl-2-bromoindole
This protocol is adapted from literature procedures emphasizing robust conditions for C2-arylation.[12]
Reagents & Equipment:
-
N-Tosyl-2-bromoindole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (3.0 equiv, finely ground and dried)
-
Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1 ratio)
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Step-by-Step Methodology:
-
To the Schlenk flask, add N-Tosyl-2-bromoindole, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Add Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent in vacuo and purify the crude residue by flash column chromatography.
Protocol 2: N-Arylation of Indole via Buchwald-Hartwig Amination
This protocol uses a modern pre-catalyst and ligand for efficient C-N bond formation.[7]
Reagents & Equipment:
-
Indole (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
XPhos Pd G3 pre-catalyst (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene
-
Glovebox or Schlenk line for handling air-sensitive reagents
Step-by-Step Methodology:
-
Inside a glovebox (or using rigorous Schlenk technique), add the aryl bromide, XPhos Pd G3 pre-catalyst, and NaOtBu to a reaction vessel.
-
Add the indole, followed by the anhydrous toluene.
-
Seal the vessel and heat to 100-110 °C with stirring.
-
Monitor the reaction progress. These reactions are often complete in 2-12 hours.
-
After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude material by flash column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02246B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. reddit.com [reddit.com]
Technical Support Center: Enhancing the Metabolic Stability of Indole-Based Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole-based drug candidates. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] However, its rich electron density and multiple potential sites for metabolism often lead to challenges with metabolic stability, impacting pharmacokinetic profiles and potentially leading to the formation of reactive metabolites.[3][4]
This guide is designed to provide you with in-depth, practical solutions to the common challenges encountered during the preclinical development of indole-containing compounds. We will move beyond simple protocols to explain the underlying biochemical principles, empowering you to make informed decisions in your experimental designs.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions regarding the metabolic landscape of indole-based compounds.
Q1: What are the primary metabolic pathways for indole-based drug candidates?
The indole nucleus is susceptible to several metabolic transformations, primarily mediated by Cytochrome P450 (CYP450) enzymes in the liver.[5][6][7] The most common pathways include:
-
Hydroxylation: This is a major metabolic route, with oxidation occurring at various positions on the indole ring. The C2, C3, C4, C5, C6, and C7 positions are all potential sites for hydroxylation, leading to various hydroxylated metabolites.[7][8][9] For instance, indole itself is metabolized to indoxyl (3-hydroxyindole) and oxindole.[5][6] The specific position of hydroxylation is influenced by the substitution pattern on the indole ring and the specific CYP450 isoform involved.[10]
-
Dehydrogenation: 3-substituted indoles can undergo dehydrogenation by CYP450s to form reactive 3-methyleneindolenine electrophiles.[3][11] These reactive intermediates can covalently bind to macromolecules like proteins and DNA, potentially leading to toxicity.[11] Similarly, indoline scaffolds can be aromatized to indoles via dehydrogenation, which can alter their biological activity and introduce new metabolic liabilities.[11][12]
-
N-Dealkylation: If the indole nitrogen is substituted with an alkyl group, N-dealkylation is a common metabolic pathway.[13][14][15] This process can lead to the formation of aldehydes and a primary or secondary amine metabolite, which may have different pharmacological or toxicological properties compared to the parent drug.[13][14]
-
Epoxidation: The benzene portion of the indole ring can undergo epoxidation, forming reactive arene oxide intermediates.[11][12]
dot graph "Indole_Metabolic_Pathways" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Indole [label="Indole-Based Drug Candidate"]; Hydroxylation [label="Hydroxylation\n(CYP450)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dehydrogenation [label="Dehydrogenation\n(CYP450)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NDealkylation [label="N-Dealkylation\n(CYP450)", fillcolor="#FBBC05", fontcolor="#202124"]; Epoxidation [label="Epoxidation\n(CYP450)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Metabolites [label="Metabolites\n(e.g., Hydroxyindoles, Indolenines)"]; ReactiveIntermediates [label="Reactive Intermediates\n(e.g., Epoxides, Iminium ions)"];
Indole -> Hydroxylation; Indole -> Dehydrogenation; Indole -> NDealkylation; Indole -> Epoxidation; Hydroxylation -> Metabolites; Dehydrogenation -> ReactiveIntermediates; NDealkylation -> Metabolites; Epoxidation -> ReactiveIntermediates; } dot Caption: Major CYP450-mediated metabolic pathways for indole-based compounds.
Q2: Which CYP450 isoforms are most frequently involved in the metabolism of indoles?
Several CYP450 isoforms contribute to indole metabolism, with the specific enzymes involved depending on the structure of the drug candidate. However, some isoforms are more commonly implicated:
-
CYP3A4: As one of the most abundant CYP450s in the human liver, CYP3A4 is often involved in the metabolism of a wide range of drugs, including indole derivatives.[11][12] It is known to catalyze the aromatization of indolines to indoles.[11][12]
-
CYP2D6: This isoform is also a key player in drug metabolism and can be involved in the oxidation of indole compounds.
-
CYP2C9, CYP2C19, and CYP2A6: These isoforms have also been shown to metabolize indole and its derivatives, often leading to hydroxylation at various positions.[5]
-
CYP2E1: This isoform is particularly noted for its role in the oxidation of indole to indoxyl.[6]
It is crucial to identify the specific CYP450 isoforms responsible for the metabolism of your compound of interest to predict potential drug-drug interactions and understand inter-individual variability in metabolism.
Q3: What are the most effective strategies to block metabolic "hotspots" and improve the stability of my indole-based compound?
Improving metabolic stability is a key objective in drug design. Several strategies can be employed to mitigate the metabolic liabilities of the indole scaffold:
-
Bioisosteric Replacement: This is a powerful strategy where the indole nucleus or a labile substituent is replaced with a group that has similar steric and electronic properties but is more resistant to metabolism.[16][17][18] For example, replacing the indole core with an azaindole moiety can block or alter metabolic pathways.[4] The nitrogen atom in the azaindole ring can decrease the electron density, making it less prone to oxidative metabolism.[4] Other bioisosteres for the amide group in some indole derivatives include triazoles.[19]
-
Deuteration: Replacing hydrogen atoms at known metabolic hotspots with deuterium can slow down the rate of metabolism.[20][21][22] This is due to the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium bond compared to a carbon-hydrogen bond, making it more difficult for enzymes to break.[23] This "metabolic switching" can significantly enhance the half-life of a compound.[20][23]
-
Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups (e.g., fluorine, chlorine) on the indole ring can decrease its electron density, making it less susceptible to oxidative metabolism by CYP450 enzymes.[24]
-
Steric Hindrance: Introducing bulky groups near a metabolic hotspot can sterically hinder the enzyme's access to that site, thereby reducing the rate of metabolism.
dot graph "Metabolic_Stability_Strategies" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Indole [label="Metabolically Labile\nIndole Candidate"]; Bioisosterism [label="Bioisosteric Replacement\n(e.g., Indole to Azaindole)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deuteration [label="Deuteration at\nMetabolic Hotspot", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; EWG [label="Introduce Electron-\nWithdrawing Groups", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Steric [label="Introduce Steric\nHindrance", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; StableIndole [label="Metabolically Stable\nIndole Candidate"];
Indole -> Bioisosterism; Indole -> Deuteration; Indole -> EWG; Indole -> Steric; Bioisosterism -> StableIndole; Deuteration -> StableIndole; EWG -> StableIndole; Steric -> StableIndole; } dot Caption: Key strategies to enhance the metabolic stability of indole-based drug candidates.
Troubleshooting Guides
This section provides practical guidance for specific experimental challenges you may encounter.
Q4: My indole compound shows high clearance in human liver microsomes. What are my next steps?
High clearance in a human liver microsomal (HLM) stability assay indicates rapid metabolism, which could be a significant hurdle for in vivo efficacy.[25] Here’s a systematic approach to troubleshoot this issue:
-
Confirm the Result: Repeat the experiment to ensure the result is reproducible. Include appropriate positive controls (rapidly metabolized compounds) and negative controls (stably metabolized compounds) to validate your assay.
-
Metabolite Identification: The next crucial step is to identify the metabolites being formed. This will help you pinpoint the metabolic "hotspots" on your molecule. Use high-resolution mass spectrometry (LC-MS/MS) to analyze the incubation mixture and characterize the structures of the major metabolites.
-
CYP450 Reaction Phenotyping: Determine which CYP450 isoforms are responsible for the metabolism of your compound. This can be done using a panel of recombinant human CYP450 enzymes or by using specific chemical inhibitors for different CYP450s in your HLM assay.
-
Structure-Metabolism Relationship (SMR) Studies: Based on the identified metabolic hotspots, design and synthesize a small number of analogues with modifications aimed at blocking these sites. For example:
-
If hydroxylation is observed at a specific position, consider introducing a fluorine atom or a methyl group at that position.
-
If N-dealkylation is the major pathway, consider modifying the N-alkyl substituent to a more stable group or introducing steric hindrance.
-
-
Re-evaluate in HLM Assay: Test the newly synthesized analogues in the HLM stability assay to determine if the modifications have improved the metabolic stability.
dot graph "High_Clearance_Workflow" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="High Clearance Observed\nin HLM Assay", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Confirm [label="Confirm Result with\nControls"]; MetID [label="Metabolite Identification\n(LC-MS/MS)"]; Phenotyping [label="CYP450 Reaction\nPhenotyping"]; SMR [label="Design & Synthesize\nAnalogues (SMR)"]; Reevaluate [label="Re-evaluate Analogues\nin HLM Assay"]; Decision [label="Proceed with Stable\nAnalogue?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Confirm; Confirm -> MetID; MetID -> Phenotyping; Phenotyping -> SMR; SMR -> Reevaluate; Reevaluate -> Decision; } dot Caption: A systematic workflow for addressing high clearance in HLM assays.
Q5: I'm observing unexpected or reactive metabolites. How should I proceed with their characterization and risk assessment?
The formation of unexpected or reactive metabolites is a significant concern in drug development, as they can lead to idiosyncratic adverse drug reactions.
-
Characterization:
-
Glutathione (GSH) Trapping: To detect the formation of electrophilic reactive metabolites, perform your in vitro metabolism assay in the presence of glutathione.[26] Reactive intermediates will form covalent adducts with GSH, which can be detected by LC-MS/MS.
-
High-Resolution Mass Spectrometry: Use techniques like accurate mass measurement and tandem mass spectrometry (MS/MS) to elucidate the structures of the unexpected metabolites and GSH adducts.
-
-
Risk Assessment:
-
The detection of a GSH adduct is a warning sign. However, not all reactive metabolites are toxic.
-
Consider the extent of adduct formation. Low levels may be manageable by endogenous detoxification mechanisms.
-
Evaluate the chemical nature of the reactive intermediate. Some, like quinone-imines or nitroaromatics, are generally considered higher risk.
-
If a significant reactive metabolite is identified, it is highly advisable to pursue a structural modification strategy to eliminate its formation.
-
Q6: How do I choose between a microsomal stability assay and a hepatocyte stability assay for my indole compound?
Both microsomal and hepatocyte stability assays are valuable tools, but they provide different information.[27][28][][30]
| Feature | Liver Microsomes | Hepatocytes |
| Enzyme Content | Primarily Phase I (CYP450s) and some Phase II enzymes (UGTs).[30] | Contains a full complement of Phase I and Phase II metabolic enzymes, as well as transporters.[28] |
| Cellular Integrity | Subcellular fraction (endoplasmic reticulum). | Intact, viable cells. |
| Complexity | Simpler and higher throughput.[28] | More complex and lower throughput. |
| Information Provided | Intrinsic clearance primarily due to Phase I metabolism. | Overall hepatic clearance, including the contribution of Phase II metabolism and uptake/efflux transporters. |
| Best Use Case | Early-stage screening of large numbers of compounds for metabolic stability.[27] | Later-stage characterization of lead compounds to obtain a more complete picture of hepatic metabolism and clearance. |
Recommendation: For initial screening of a series of indole analogues, a microsomal stability assay is a cost-effective and efficient choice. Once you have identified promising candidates with good microsomal stability, it is advisable to confirm their stability and further characterize their metabolism in a hepatocyte stability assay to get a more physiologically relevant assessment of their hepatic clearance.
Experimental Protocols
Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of an indole-based drug candidate.
1. Materials:
-
Test compound (your indole derivative)
-
Human Liver Microsomes (pooled from multiple donors)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound (e.g., a compound with known high clearance like verapamil or testosterone)
-
Negative control compound (e.g., a compound with known low clearance like warfarin)
-
Acetonitrile (ACN) with an internal standard (for protein precipitation and sample analysis)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
2. Experimental Workflow:
dot graph "Microsomal_Stability_Protocol" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Prepare Reagents", shape=ellipse]; Incubation [label="Incubation at 37°C"]; Reaction [label="Initiate Reaction with\nNADPH"]; Quench [label="Quench Reaction with\nCold Acetonitrile"]; Analysis [label="Analyze by LC-MS/MS"]; Data [label="Calculate % Remaining\nand Half-life"];
Start -> Incubation; Incubation -> Reaction; Reaction -> Quench; Quench -> Analysis; Analysis -> Data; } dot Caption: A streamlined workflow for a microsomal stability assay.
3. Detailed Procedure:
-
Preparation:
-
Prepare a stock solution of your test compound and control compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer and human liver microsomes (final protein concentration typically 0.5-1 mg/mL).
-
Add the test compound to the appropriate wells (final concentration typically 1 µM).
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.
-
-
Time-point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding cold acetonitrile containing an internal standard. The 0-minute time point represents 100% of the compound remaining.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression line will give you the rate constant of degradation (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the appropriate equations.
-
Disclaimer: This technical guide is intended for informational purposes only and should not be considered a substitute for professional scientific advice. Always consult relevant literature and safety guidelines before conducting any experiments.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 4. benchchem.com [benchchem.com]
- 5. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases [frontiersin.org]
- 8. New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxylation of indole by laboratory-evolved 2-hydroxybiphenyl 3-monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural insights into tryptamine psychedelics: The role of hydroxyl indole ring site in 5-HT2A receptor activation and psychedelic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 18. mdpi.com [mdpi.com]
- 19. Indolin-2-one p38α inhibitors III: bioisosteric amide replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. hyphadiscovery.com [hyphadiscovery.com]
- 22. researchgate.net [researchgate.net]
- 23. Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Metabolic activation of a novel 3-substituted indole-containing TNF-alpha inhibitor: dehydrogenation and inactivation of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 28. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 30. creative-bioarray.com [creative-bioarray.com]
Preventing byproduct formation in the synthesis of indole-2-carboxamides
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of indole-2-carboxamides. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide in-depth, field-tested insights into the chemistry, challenges, and solutions associated with this important synthetic transformation. Our goal is to empower you to anticipate and overcome common hurdles, particularly the formation of troublesome byproducts, ensuring the integrity and efficiency of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing indole-2-carboxamides?
The most prevalent and versatile method is the direct coupling of an indole-2-carboxylic acid with a primary or secondary amine.[1] This is an amide bond formation reaction, which requires the activation of the carboxylic acid. The general workflow involves three key components: the indole-2-carboxylic acid, the desired amine, and a coupling agent, often with an additive to improve efficiency and suppress side reactions.[2]
Q2: Why is my reaction not working? I'm just mixing the indole-2-carboxylic acid and the amine.
Directly mixing a carboxylic acid and an amine at room temperature will typically result in an acid-base reaction, forming an ammonium carboxylate salt.[3] To form the covalent amide bond, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This requires either significant heat to drive off water (which can degrade sensitive molecules) or, more commonly, the use of a chemical activating agent, known as a coupling reagent.[3]
Q3: What are the most common byproducts I should watch out for?
The primary challenges in this synthesis revolve around three main types of byproducts:
-
Coupling Reagent-Derived Impurities: Byproducts like N-acylurea (from carbodiimides like EDC or DCC) can form, which are often difficult to remove.[4]
-
Racemization: If your amine or carboxylic acid contains a chiral center, the reaction conditions (especially excess base or elevated temperatures) can lead to epimerization, resulting in a loss of stereochemical purity.
-
Decarboxylation of the Starting Material: Indole-2-carboxylic acid is susceptible to decarboxylation (loss of CO₂) under harsh conditions, particularly heat, leading to the formation of indole.[5][6] This is a significant issue as the resulting indole is unreactive and reduces your overall yield.
Q4: Should I protect the nitrogen of the indole ring before coupling?
This is a critical and context-dependent question. The indole N-H proton is weakly acidic and can be deprotonated by strong bases.[7]
-
When you might NOT need to protect: For most standard amide coupling reactions using reagents like EDC/HOBt, HATU, or BOP at or below room temperature, N-protection is often unnecessary.[8][9] The reaction at the carboxylic acid is typically much faster than any side reactions at the indole nitrogen.
-
When you SHOULD protect: Protection is advisable if your synthesis involves strong bases (like NaH, LDA), high temperatures, or highly reactive electrophiles that could compete for the N-H site.[10] A common protecting group is the tert-butyloxycarbonyl (Boc) group.
Troubleshooting Guide: From Problem to Solution
This section addresses specific issues you may encounter during your experiments, providing a logical framework for diagnosis and resolution.
Problem 1: Low or No Yield of the Desired Indole-2-Carboxamide
| Potential Cause | Explanation & Diagnosis | Recommended Solution |
| Inefficient Carboxylic Acid Activation | The chosen coupling reagent may not be potent enough, or it may have degraded due to improper storage (many are moisture-sensitive). The reaction may also be too slow at low temperatures. | 1. Switch to a more powerful coupling agent. If using EDC/HOBt, consider switching to HATU or BOP, which are generally more efficient.[9] 2. Verify reagent quality. Use freshly opened or properly stored coupling agents. 3. Optimize temperature. Start the reaction at 0 °C to control the initial exotherm, then allow it to warm to room temperature and stir overnight.[1] |
| Formation of Ammonium Salt | As discussed in the FAQs, mixing the acid and amine without a coupling agent forms a salt. Check your procedure to ensure the coupling agent was added. | Follow a standard coupling protocol. A general procedure is provided below. |
| Poor Nucleophilicity of the Amine | Electron-deficient anilines or sterically hindered amines can be poor nucleophiles, reacting sluggishly. | 1. Increase reaction time and/or temperature (cautiously, to avoid decarboxylation). 2. Use a more potent activating agent like HATU. 3. Consider converting the carboxylic acid to an acyl chloride first using reagents like oxalyl chloride or thionyl chloride, then reacting it with the amine. This is a more reactive intermediate but requires careful handling due to its moisture sensitivity. |
Problem 2: Significant Formation of Indole as a Byproduct
| Potential Cause | Explanation & Diagnosis | Recommended Solution |
| Thermal Decarboxylation | The C2-carboxyl group on the electron-rich indole ring is labile. Heating the reaction mixture, especially above 50-60 °C, can cause it to be eliminated as CO₂, leaving behind indole.[5][6] This is often observed during prolonged reactions at elevated temperatures. | 1. Maintain strict temperature control. Run the reaction at room temperature or below. If heating is required for a poorly reactive amine, do so cautiously and for the minimum time necessary. 2. Choose a more efficient room-temperature coupling system to avoid the need for heat. |
| Acid-Catalyzed Decarboxylation | While less common during amide coupling, strong acidic conditions can promote decarboxylation. | Ensure the reaction is run under neutral or slightly basic conditions. The use of a non-nucleophilic base like DIPEA is standard.[2] |
Problem 3: Presence of an Insoluble White Precipitate That is Not My Product
| Potential Cause | Explanation & Diagnosis | Recommended Solution |
| N,N'-Dicyclohexylurea (DCU) Byproduct | If you are using Dicyclohexylcarbodiimide (DCC) as your coupling agent, the hydrated byproduct, DCU, is notoriously insoluble in many organic solvents, including dichloromethane (DCM). | 1. Filter the reaction mixture through a pad of Celite before workup to remove the precipitated DCU. 2. Switch to a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The corresponding urea byproduct is water-soluble and can be easily removed during an aqueous workup.[2] |
| N-Acylurea Byproduct | This occurs when the O-acylisourea intermediate (formed from EDC/DCC) rearranges intramolecularly instead of reacting with the amine. This byproduct is often difficult to separate from the desired amide. | 1. Add an auxiliary nucleophile like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole). These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement. The amine then reacts with this active ester. This is now standard practice for most carbodiimide-mediated couplings.[8] |
Visualized Workflows and Mechanisms
General Synthesis Workflow
The following diagram outlines the standard laboratory procedure for synthesizing indole-2-carboxamides.
Caption: Standard experimental workflow for amide coupling.
Mechanism of Action and Side Reaction
Understanding the mechanism highlights where things can go wrong. The key is the formation of the active intermediate.
Caption: Role of additives in preventing byproduct formation.
Protocols and Data
Protocol: General Procedure for Indole-2-Carboxamide Synthesis using EDC/HOBt
This protocol is a reliable starting point for many substrate combinations.
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the indole-2-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in an anhydrous solvent (e.g., DCM or DMF, ~0.1 M concentration).
-
Addition of Amine & Additive: Add the amine (1.1 eq) and HOBt (1.2 eq).
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Activation: Add EDC hydrochloride (1.2 eq) portion-wise over 5 minutes. The mixture may become thicker.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to afford the pure indole-2-carboxamide.[8]
Table: Comparison of Common Coupling Reagents
| Coupling System | Pros | Cons | Common Byproducts |
| EDC / HOBt | Water-soluble urea byproduct; cost-effective; widely used.[8] | Can be less effective for hindered substrates; risk of N-acylurea formation without HOBt. | EDC-urea, N-acylurea. |
| DCC / DMAP | Inexpensive and effective.[1] | N,N'-dicyclohexylurea (DCU) is insoluble and can complicate purification; high risk of racemization with DMAP. | DCU. |
| BOP Reagent | Highly effective, even for difficult couplings; low racemization risk.[9] | Produces carcinogenic HMPA as a byproduct; more expensive. | HMPA. |
| HATU / DIPEA | Very high reactivity; excellent for hindered substrates; low racemization.[11] | Expensive; byproducts can sometimes be difficult to remove. | Tetramethylurea derivatives. |
By understanding the underlying mechanisms and potential pitfalls, you can intelligently design and troubleshoot your experiments, leading to higher yields, purer products, and more reliable results in your synthesis of indole-2-carboxamides.
References
- 1. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 3. Khan Academy [khanacademy.org]
- 4. Amide synthesis by acylation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. bhu.ac.in [bhu.ac.in]
- 8. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists | MDPI [mdpi.com]
- 9. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Novel 1H-Indole-2-Carboxamides and Benznidazole for the Treatment of Chagas Disease
A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge in Latin America and increasingly, a global health concern.[1] For decades, the therapeutic arsenal has been limited to two nitroheterocyclic compounds, benznidazole and nifurtimox.[1][2][3] While benznidazole is the first-line treatment, its efficacy, particularly in the chronic phase of the disease, is limited, and it is associated with a high incidence of adverse effects that can lead to treatment discontinuation.[4] This has spurred the search for new, safer, and more effective therapeutic agents.
This guide provides a detailed, evidence-based comparison of a series of methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate derivatives, specifically 1H-indole-2-carboxamides, against the established drug, benznidazole. We will delve into their mechanisms of action, comparative efficacy based on in vitro and in vivo experimental data, and their respective pharmacological limitations.
The Incumbent: Benznidazole's Double-Edged Sword
Benznidazole, a 2-nitroimidazole derivative, has been the mainstay of Chagas disease treatment for over 40 years.[5] Its trypanocidal activity is dependent on its activation within the parasite.
Mechanism of Action
Benznidazole is a prodrug that requires activation by a parasite-specific NADH-dependent type I nitroreductase (NTR).[6] This enzymatic reduction generates reactive nitro radical anions and other electrophilic metabolites.[7] These reactive species induce a multi-pronged attack on the parasite, causing:
-
DNA Damage: The metabolites lead to single and double-strand breaks in the parasite's DNA, disrupting replication and leading to cell cycle arrest and apoptosis.[7][8]
-
Oxidative Stress: Benznidazole interferes with the parasite's antioxidant defense mechanisms, leading to an accumulation of reactive oxygen species (ROS) and subsequent damage to cellular components.[7][9]
-
Inhibition of Macromolecule Synthesis: It has also been shown to inhibit protein and RNA synthesis in T. cruzi.[10]
This parasitic-specific activation provides a degree of selective toxicity.[7] However, the emergence of resistance, often through mutations or downregulation of the NTR enzyme, is a growing concern.[6]
Caption: Mechanism of Action of Benznidazole.
Efficacy and Limitations
Benznidazole demonstrates reasonable efficacy in the acute phase of Chagas disease, but its effectiveness diminishes significantly in the chronic phase.[4][11] Treatment regimens are long, typically 60 days, and plagued by a high rate of adverse drug reactions (ADRs).[1] These ADRs, including skin rashes, gastrointestinal issues, and peripheral neuropathy, occur in a large percentage of adult patients and frequently lead to the cessation of treatment.[4]
The Challenger: 1H-Indole-2-Carboxamides
In the quest for novel anti-chagasic agents, phenotypic screening of large compound libraries has identified several promising scaffolds. One such class of compounds is the 1H-indole-2-carboxamides, which emerged from a high-content screening campaign against intracellular T. cruzi amastigotes.[2][3][9]
Mechanism of Action: A Deprioritized Target
Initial investigations into the mechanism of action of the 1H-indole-2-carboxamide series revealed that they function as inhibitors of the sterol 14α-demethylase (CYP51).[2][3][9] CYP51 is a crucial enzyme in the ergosterol biosynthesis pathway of T. cruzi, and its inhibition disrupts the integrity of the parasite's cell membrane, leading to cell death.[6]
While CYP51 is a validated target, and other CYP51 inhibitors like posaconazole have been investigated for Chagas disease, the discovery that this was the mode of action for the indole series led to its deprioritization.[2][3][9] This decision was likely influenced by the recent clinical trial failures of other CYP51 inhibitors for Chagas disease and a strategic desire to pursue novel mechanisms of action to diversify the drug development pipeline.[1]
Caption: Mechanism of Action of 1H-Indole-2-Carboxamides.
Head-to-Head Comparison: The Experimental Evidence
A direct comparison of the in vitro and in vivo activity of the 1H-indole-2-carboxamides and benznidazole is crucial for evaluating their potential. The following data is synthesized from studies where benznidazole was used as a comparator drug under the same experimental conditions.
In Vitro Potency
The anti-parasitic activity of the compounds was assessed against the intracellular amastigote form of T. cruzi, the clinically relevant stage of the parasite.
| Compound/Drug | T. cruzi Strain(s) | pEC50 | IC50 (µM) | Selectivity Index (SI) |
| Benznidazole | Tulahuen | ~5.8 | ~1.6 | >100 |
| Sylvio X10/1 (TcI) | 5.8 | 1.58 | >158 | |
| Y clH10 (TcII) | 5.6 | 2.51 | >100 | |
| CL Brener (TcVI) | 5.7 | 1.99 | >126 | |
| Indole Derivative (Cmpd 2) | X10/7 A1 | 5.7 | 2.0 | >10 |
| Sylvio X10/1 (TcI) | 5.7 | 2.00 | >126 | |
| Y clH10 (TcII) | 5.3 | 5.01 | >50 | |
| CL Brener (TcVI) | 5.5 | 3.16 | >79 | |
| Indole Derivative (Cmpd 3) | Sylvio X10/1 (TcI) | 5.9 | 1.26 | >200 |
| Y clH10 (TcII) | 5.5 | 3.16 | >79 | |
| CL Brener (TcVI) | 5.6 | 2.51 | >100 |
Data synthesized from de Oliveira et al., Journal of Medicinal Chemistry (2025).[1][2][3][9]
The data indicates that the lead 1H-indole-2-carboxamide derivatives exhibit in vitro potency against intracellular T. cruzi amastigotes that is comparable to benznidazole, with pEC50 values in the low micromolar range across various parasite strains.[1]
In Vivo Efficacy in Murine Models
The therapeutic potential of the lead indole derivative (Compound 2) was evaluated in both acute and chronic mouse models of Chagas disease, with benznidazole as the standard of care control.
Acute Model:
| Treatment Group | Dose Regimen | % Parasitemia Reduction (at end of treatment) | Outcome after Washout |
| Indole Derivative (Cmpd 2) | 50 mg/kg BID (5 days) | 96.7% | Infection relapse |
| Benznidazole | 100 mg/kg QD (5 days) | 99.8% | Infection relapse |
Chronic Model:
| Treatment Group | Dose Regimen | % Parasitemia Reduction (at end of treatment) | Outcome after Immunosuppression |
| Indole Derivative (Cmpd 2) | 50 mg/kg BID (10 days) | 85.9% | Recrudescence of infection |
| Benznidazole | 100 mg/kg QD (10 days) | 79.1% | No detectable bioluminescence (cured) |
Data synthesized from de Oliveira et al., Journal of Medicinal Chemistry (2025).[1]
In the acute infection model, the indole derivative demonstrated a significant reduction in parasitemia, nearly matching that of benznidazole.[1] However, neither compound achieved sterile cure, as evidenced by the relapse of infection after treatment cessation. In the more challenging chronic model, while the indole derivative still reduced parasite load, it failed to produce a curative outcome. In contrast, benznidazole treatment resulted in undetectable parasite levels, even after immunosuppression, indicating a curative effect in this model.[1]
Pharmacokinetics and Toxicity: A Key Differentiator
A significant hurdle for the 1H-indole-2-carboxamide series was their unfavorable drug metabolism and pharmacokinetic (DMPK) properties. Early lead compounds showed limited plasma exposure in animal studies, which necessitated co-administration with a cytochrome P450 inhibitor (1-aminobenzotriazole) in the in vivo efficacy studies to achieve adequate exposure.[1][2][3][9] This inherent metabolic instability is a major drawback for further development.
In contrast, benznidazole, despite its side effects, has a more established and predictable pharmacokinetic profile. The toxicity of benznidazole is a major clinical limitation, with a high proportion of patients experiencing adverse events that can lead to treatment discontinuation.[4] While a full toxicological profile of the indole derivatives is not available due to the early termination of their development, the need for metabolic inhibitors to achieve efficacy raises concerns about potential drug-drug interactions and a complex safety profile.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, it is essential to understand the methodologies employed.
In Vitro Intracellular Amastigote Assay
This assay is fundamental for determining the potency of compounds against the clinically relevant parasite stage.
Caption: Workflow for High-Content In Vitro Assay.
-
Cell Seeding: Host cells (e.g., 3T3 fibroblasts) are seeded into 384-well microplates.
-
Infection: The host cells are infected with trypomastigotes of the desired T. cruzi strain.
-
Compound Addition: After an initial incubation to allow for parasite invasion, the wells are washed to remove extracellular parasites, and serial dilutions of the test compounds (and benznidazole as a control) are added.
-
Incubation: The plates are incubated for a prolonged period (e.g., 96 hours) to allow for parasite replication within the host cells.
-
Staining and Imaging: The cells are fixed and stained with nuclear dyes (e.g., DAPI). High-content imaging systems are used to capture images of the wells.
-
Analysis: Image analysis software is used to count the number of host cells and intracellular amastigotes, allowing for the determination of the percentage of infection and parasite load.
-
EC50 Calculation: The data is used to generate dose-response curves and calculate the half-maximal effective concentration (EC50) for each compound.
In Vivo Efficacy Model (Chronic Infection)
Animal models are critical for assessing the therapeutic potential of drug candidates in a complex biological system.
-
Infection: BALB/c mice are infected with a bioluminescent strain of T. cruzi. Bioluminescence allows for real-time, non-invasive monitoring of the parasite burden.
-
Chronic Phase Establishment: The infection is allowed to progress to the chronic stage (e.g., >100 days post-infection), characterized by a stable, low-level parasite load.
-
Treatment: Mice are randomized into treatment groups and administered the test compound or benznidazole orally for a defined period (e.g., 10 days).
-
Monitoring: Parasite load is monitored throughout the treatment and post-treatment (washout) phases using in vivo bioluminescence imaging (BLI).
-
Immunosuppression: At the end of the washout period, mice with no detectable bioluminescence are immunosuppressed (e.g., with cyclophosphamide) to check for any residual parasites that could cause a relapse.
-
Endpoint: The primary endpoint is sterile cure, defined as the absence of detectable parasites after immunosuppression.
Conclusion and Future Perspectives
This comparative analysis reveals that while 1H-indole-2-carboxamides initially showed promise with in vitro potencies comparable to benznidazole, they ultimately fell short in in vivo curative efficacy and were hampered by poor pharmacokinetic properties. The lead indole derivative failed to achieve sterile cure in a chronic mouse model, a critical benchmark that benznidazole, despite its flaws, was able to meet.[1]
The decision to deprioritize this series due to its reliance on the CYP51 mechanism of action underscores a strategic shift in the Chagas disease drug discovery landscape.[2][3][9] While CYP51 is a valid target, the field is actively seeking novel mechanisms to overcome the limitations of existing and previously investigated drug classes.
For researchers and drug development professionals, this case study highlights several key takeaways:
-
The high bar for new Chagas therapeutics: Any new candidate must demonstrate superior efficacy, particularly in achieving sterile cure in chronic models, and a significantly better safety profile than benznidazole.
-
The critical importance of DMPK: Potent in vitro activity does not guarantee in vivo success. Early assessment and optimization of pharmacokinetic properties are paramount.
-
The strategic value of novel mechanisms of action: Diversifying the portfolio of drug targets is essential to mitigate the risk of cross-resistance and to find more effective therapeutic strategies.
While the 1H-indole-2-carboxamide series may not have progressed, the insights gained from its investigation contribute valuable knowledge to the ongoing effort to develop a safe, effective, and accessible cure for Chagas disease. The path forward will likely involve a multi-pronged approach, including the exploration of novel targets, combination therapies, and innovative drug delivery technologies.
References
- 1. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Early Optimization of 1 H-Indole-2-carboxamides with Anti- Trypanosoma cruzi Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxic Profile of Benznidazole in Patients with Chronic Chagas Disease: Risk Factors and Comparison of the Product from Two Different Manufacturers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Trypanosoma cruzi Sterol 14α-Demethylase (CYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel structural CYP51 mutation in Trypanosoma cruzi associated with multidrug resistance to CYP51 inhibitors and reduced infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Pharmacokinetic-pharmacodynamic modeling of benznidazole and its antitrypanosomal activity in a murine model of chronic Chagas disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
Selectivity profiling of kinase inhibitors derived from Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate
This guide provides an in-depth analysis of the selectivity profiles of kinase inhibitors based on sulfonylated indole scaffolds. While our primary focus is on derivatives related to the Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate core structure, this guide also encompasses analogous compounds to provide a broader understanding of how the sulfonylated indole motif influences kinase selectivity. Through a comprehensive review of published data, we will compare the performance of these inhibitors, delve into the experimental methodologies used for their characterization, and offer insights into the structure-activity relationships that govern their selectivity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel kinase inhibitors.
The Critical Role of Selectivity in Kinase Inhibitor Drug Discovery
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention. However, the high degree of structural similarity within the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors. Off-target effects of non-selective kinase inhibitors can lead to toxicity and limit their therapeutic window. Therefore, comprehensive selectivity profiling is a critical step in the development of safe and effective kinase-targeted therapies.[1][2]
The indole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. The incorporation of a sulfonyl group can significantly influence the physicochemical properties and biological activity of these molecules, potentially enhancing their potency and modulating their selectivity profile. This guide will explore these aspects through a comparative analysis of various sulfonylated indole-based kinase inhibitors.
Comparative Selectivity Profiles of Sulfonylated Indole-Based Kinase Inhibitors
The following tables summarize the inhibitory activities of representative kinase inhibitors derived from sulfonylated indole and related scaffolds against their primary targets and a selection of off-targets. This data, extracted from peer-reviewed literature, highlights the diverse selectivity profiles that can be achieved with this class of compounds.
Table 1: Inhibitory Activity of N-Methylsulfonyl-Indole Derivatives against COX-2/5-LOX
| Compound ID | Target | IC50 (µM) | Reference |
| 4d | COX-2 | 0.12 | [3] |
| 5-LOX | 0.85 | [3] | |
| 4e | COX-2 | 0.09 | [3] |
| 5-LOX | 1.12 | [3] | |
| 5b | COX-2 | 0.15 | [3] |
| 5-LOX | 0.98 | [3] | |
| 5d | COX-2 | 0.08 | [3] |
| 5-LOX | 0.55 | [3] |
Table 2: Inhibitory Activity of Sulfonylated Indeno[1,2-c]quinoline Derivatives against EGFR-TK
| Compound ID | Target | IC50 (nM) | Reference |
| SIQ-1 | EGFR-TK | 1.2 | [4] |
| SIQ-2 | EGFR-TK | 0.6 | [4] |
| SIQ-3 | EGFR-TK | 10.2 | [4] |
| Erlotinib (Reference) | EGFR-TK | ~20 | [4] |
Table 3: Multi-Kinase Inhibitory Profile of an Indolyl-Hydrazone Derivative (Compound 5)
| Target Kinase | IC50 (µM) | Reference |
| CDK2 | 0.156 ± 0.01 | [5] |
| AKT-1 | 0.602 ± 0.03 | [5] |
| EGFR | 0.058 ± 0.029 | [5] |
Methodologies for Kinase Inhibitor Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile relies on a variety of robust and high-throughput screening methods. These can be broadly categorized into biochemical assays and cell-based assays.
Biochemical Assays
Biochemical assays directly measure the interaction of an inhibitor with a purified kinase. They are essential for determining intrinsic potency and for broad kinome-wide profiling.
-
Radiometric Assays: This traditional "gold standard" method measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate. While highly sensitive and direct, the use of radioactivity poses safety and disposal challenges.
-
Fluorescence-Based Assays: These assays utilize changes in fluorescence polarization, intensity, or resonance energy transfer (FRET) to detect kinase activity or inhibitor binding. They are amenable to high-throughput screening and avoid the use of radioactivity.
-
Luminescence-Based Assays: These assays, such as the ADP-Glo™ kinase assay, measure the amount of ADP produced in a kinase reaction, which is then converted into a luminescent signal. This method is highly sensitive and widely used in drug discovery.[2]
-
Mobility Shift Assays: These assays separate phosphorylated and non-phosphorylated substrates based on changes in their electrophoretic mobility. This technique provides a direct and quantitative measure of kinase activity.[6]
Cell-Based Assays
Cell-based assays are crucial for confirming that an inhibitor can engage its target in a physiological context and exert a functional effect.
-
Target Phosphorylation Assays: These assays measure the phosphorylation status of a kinase's downstream substrate in cells. A decrease in substrate phosphorylation upon inhibitor treatment indicates target engagement and inhibition.
-
Cell Proliferation/Viability Assays: These assays, such as the MTT assay, assess the effect of an inhibitor on the growth and survival of cancer cell lines that are known to be dependent on the target kinase's activity.
-
Target Engagement Assays: Techniques like cellular thermal shift assays (CETSA) can be used to directly confirm the binding of an inhibitor to its target kinase within intact cells.
Experimental Workflows and Protocols
To provide a practical understanding of how selectivity profiling is conducted, we outline a typical experimental workflow and a detailed protocol for a common biochemical assay.
General Workflow for Kinase Inhibitor Selectivity Profiling
Caption: A typical workflow for kinase inhibitor selectivity profiling.
Protocol: ADP-Glo™ Kinase Assay for EGFR-TK Inhibition
This protocol is adapted from the methodology described for the screening of sulfonylated indolo[1,2-a]quinolines.[2]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant human EGFR tyrosine kinase
-
Poly(Glu, Tyr) substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
384-well white assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known EGFR inhibitor as a positive control.
-
Kinase Reaction: a. Prepare a kinase/substrate solution by diluting the EGFR enzyme and poly(Glu, Tyr) substrate in kinase buffer. b. Add the kinase/substrate solution to each well of the assay plate containing the compounds. c. Prepare an ATP solution in kinase buffer. d. Initiate the kinase reaction by adding the ATP solution to all wells. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: a. Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add the Kinase Detection Reagent to each well to convert the generated ADP into a luminescent signal. d. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 values by fitting the dose-response data to a suitable model.
Structure-Activity Relationship (SAR) Insights
The analysis of the available data on sulfonylated indole-based kinase inhibitors allows for the derivation of preliminary structure-activity relationships.
Caption: Key structural features influencing the activity of sulfonylated indole-based kinase inhibitors.
-
The Indole Core: The indole ring system is a well-established pharmacophore that mimics the adenine part of ATP, forming key hydrogen bonds and hydrophobic interactions within the kinase active site.
-
The Sulfonyl Group: The position and nature of the sulfonyl substituent are critical for determining selectivity. For instance, in the N-methylsulfonyl indole series, this group is crucial for the observed dual COX-2/5-LOX inhibitory activity.[3] In other scaffolds, a sulfonyl group at the 5-position of the indole ring can be directed towards the solvent-exposed region, providing a vector for improving physicochemical properties without compromising potency.
-
The Carboxamide Linker: The carboxamide at the 2-position of the indole ring is a common feature in many kinase inhibitors. It often serves as a key hydrogen bond donor/acceptor, interacting with the hinge region of the kinase. The substituents on the amide nitrogen can be varied to explore different sub-pockets of the active site, thereby fine-tuning selectivity.
Conclusion and Future Directions
Kinase inhibitors based on sulfonylated indole scaffolds represent a promising class of compounds with tunable selectivity profiles. The data presented in this guide demonstrates that modifications to the core structure, the position and nature of the sulfonyl group, and the substituents on the carboxamide linker can lead to potent and selective inhibitors targeting a range of kinases.
Future efforts in this area should focus on comprehensive kinome-wide screening of newly synthesized derivatives to fully elucidate their selectivity profiles. The integration of structural biology and computational modeling will be instrumental in rationally designing next-generation inhibitors with improved potency and selectivity, ultimately leading to the development of safer and more effective targeted therapies.
References
- 1. Kinome-wide polypharmacology profiling of small molecules by multi-task graph isomorphism network approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of sulfonylated indolo[1,2-a]quinolines as EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Profiling Data ï¼Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc. [carnabio.com]
An In Vitro Comparative Analysis of Indole-Based COX-2 Inhibitors and Celecoxib
A Senior Application Scientist's Guide
In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone therapeutic strategy. This approach aims to mitigate inflammation and pain while circumventing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[1][2][3][4] Celecoxib, a diaryl-substituted pyrazole, has long served as a benchmark selective COX-2 inhibitor.[1][5][6] However, the quest for novel chemical scaffolds with improved potency, selectivity, and alternative pharmacological profiles is perpetual. Among the most promising candidates are derivatives of the indole nucleus, a versatile pharmacophore that forms the backbone of the non-selective NSAID indomethacin.[7][8][9]
This guide provides an in-depth in vitro comparison between emerging indole-based COX-2 inhibitors and the established drug, celecoxib. We will delve into the mechanistic underpinnings of their action, present standardized protocols for their evaluation, and analyze quantitative data to draw objective performance comparisons. This analysis is designed for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation anti-inflammatory agents.
The Mechanistic Rationale: Targeting the COX-2 Enzyme
The cyclooxygenase enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid into prostaglandin H2, a precursor for various prostanoids that mediate physiological and pathophysiological processes.[2][5]
-
COX-1 is a "housekeeping" enzyme, constitutively expressed in most tissues, responsible for producing prostaglandins that protect the gastric mucosa and support platelet aggregation.[4][10][11]
-
COX-2 is an inducible enzyme, typically absent in most tissues but rapidly upregulated at sites of inflammation by stimuli such as cytokines and growth factors.[3][6][10][11] Its products mediate inflammation, pain, and fever.
The therapeutic goal of selective inhibitors is to specifically block the COX-2 enzyme, thereby reducing the synthesis of inflammatory prostaglandins, while sparing COX-1 to maintain its crucial physiological functions.[2][10] Celecoxib achieves its selectivity through a sulfonamide side chain that binds to a distinct hydrophilic side pocket present in the active site of COX-2 but not COX-1.[5][6] Many novel indole-based inhibitors are designed with moieties that exploit the same structural differences between the two isozymes.[12][13]
Visualizing the Arachidonic Acid Cascade and Inhibitor Action
The following diagram illustrates the central role of COX enzymes and the points of intervention for selective and non-selective inhibitors.
Caption: Arachidonic acid pathway showing COX-1/COX-2 and selective inhibition.
In Vitro Evaluation: Methodologies and Protocols
To objectively compare the performance of indole-based inhibitors against celecoxib, a standardized set of in vitro assays is essential. The primary goal is to determine the half-maximal inhibitory concentration (IC50) for each enzyme and subsequently calculate the COX-2 Selectivity Index (SI).[11][14]
Fluorometric COX Inhibition Assay
This is a common and high-throughput method for screening inhibitors.[15] The assay measures the peroxidase activity of COX, which generates a fluorescent product from a probe in proportion to the amount of prostaglandin G2 (PGG2) produced.[15]
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of COX Assay Buffer, COX Probe, and COX Cofactor.
-
Serially dilute the test compounds (indole derivatives, celecoxib) and controls in DMSO, then further dilute in Assay Buffer. A typical concentration range might be 0.01 nM to 100 µM.
-
Prepare the substrate solution by dissolving arachidonic acid in NaOH and diluting with Assay Buffer.
-
-
Assay Plate Setup (96-well plate):
-
Blank Wells: Add Assay Buffer only.
-
Enzyme Control (EC) Wells: Add Assay Buffer.
-
Inhibitor Control (IC) Wells: Add a known COX-2 inhibitor like celecoxib.
-
Test Compound Wells: Add the various dilutions of the indole-based inhibitors.
-
-
Enzyme Addition:
-
Add recombinant human COX-1 or COX-2 enzyme to all wells except the Blank wells.
-
Causality Note: Using recombinant enzymes allows for a direct assessment of the inhibitor's effect on the specific isoform without confounding factors from a complex cellular environment.[16]
-
-
Reaction Initiation and Measurement:
-
Add the Reaction Mix (Buffer, Probe, Cofactor) to all wells.
-
Incubate the plate at 25°C for 5-10 minutes. This pre-incubation allows the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate solution to all wells simultaneously.
-
Immediately begin kinetic measurement of fluorescence (Excitation: 535 nm / Emission: 587 nm) in a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each compound concentration relative to the Enzyme Control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2) . A higher SI value indicates greater selectivity for COX-2.[14]
-
Visualizing the Experimental Workflow
Caption: Standard workflow for an in vitro COX enzyme inhibition assay.
Human Whole Blood Assay (WBA)
While recombinant enzyme assays are clean, the WBA is considered more physiologically relevant as it accounts for factors like plasma protein binding and cell membrane permeability.[16][17][18] In this assay, COX-1 activity is measured by thromboxane B2 (TXB2) production from platelets, while COX-2 activity is measured by prostaglandin E2 (PGE2) production from lipopolysaccharide (LPS)-stimulated monocytes.
Protocol Synopsis:
-
Fresh heparinized human blood is incubated with the test inhibitor or vehicle.
-
For COX-1: Blood is allowed to clot, which triggers platelet activation and TXB2 production.
-
For COX-2: Blood is incubated with LPS to induce COX-2 expression in monocytes, followed by measurement of PGE2.
-
TXB2 and PGE2 levels are quantified using specific ELISA or LC-MS/MS methods.
-
IC50 values are determined by measuring the concentration-dependent inhibition of TXB2 (COX-1) and PGE2 (COX-2) production.
Expertise Note: The WBA provides a more stringent test of a compound's potential in vivo efficacy. A compound that is highly potent in a recombinant assay may show reduced activity in a WBA due to high plasma protein binding, a critical insight for drug development.
Comparative Performance Data
The following table summarizes representative in vitro data for celecoxib and several classes of indole-based COX-2 inhibitors, synthesized from published literature. It is important to note that IC50 values can vary between different assay systems.[16]
| Compound/Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) [COX-1/COX-2] | Reference(s) |
| Celecoxib (Benchmark) | 9.4 - 15 | 0.04 - 0.08 | ~117 - 405 | [19][20][21] |
| Indomethacin (Non-selective) | ~0.05 | ~0.89 | ~0.06 | [11] |
| Amide Indomethacin Analogs | 0.36 - 0.57 | 0.09 - 0.14 | ~4 - 6.3 | [22] |
| N-1, C-3 Substituted Indoles (Compound 27) | >100 | 0.32 | >312 | [7] |
| N-1, C-3 Substituted Indoles (Compound 29) | 2.1 | 0.006 | 351 | [7] |
| Indole-based Hydrazone Derivatives | 39.16 | 7.59 | ~5.2 | [7] |
Note: Data is compiled from multiple sources and represents a range of reported values. The specific molecular structure within a class greatly influences activity.
Discussion and Interpretation
The data clearly positions celecoxib as a highly selective and potent COX-2 inhibitor, validating its use as a clinical and research benchmark.[6][19] Its high Selectivity Index (SI) is the basis for its improved gastrointestinal safety profile compared to non-selective NSAIDs like indomethacin.[10][12]
The indole-based inhibitors represent a diverse and promising class of compounds.[8][9][23] The key takeaway is that the indole scaffold is highly malleable. Through targeted chemical modifications—often replacing the C-3 acetic acid moiety of indomethacin with various substitutes—researchers can dramatically shift the inhibitory profile from COX-1 preferential to highly COX-2 selective.[7][13]
-
Simple modifications , such as creating amide analogs, can modestly improve COX-2 selectivity over the parent indomethacin but do not approach the level of celecoxib.[22]
-
However, more complex substitutions at the N-1 and C-3 positions have yielded compounds (e.g., compounds 27 and 29 in the table) with potency and selectivity that are comparable to, or even exceed, that of celecoxib in certain in vitro assays.[7] This demonstrates the significant potential of the indole nucleus as a template for designing next-generation COX-2 inhibitors.
The strategic rationale behind these modifications often involves incorporating chemical groups, such as a sulfonamide or a trifluoromethylphenyl moiety, that can interact with the secondary pocket of the COX-2 active site, mimicking the mechanism of celecoxib.[7]
Conclusion
While celecoxib remains the gold standard for selective COX-2 inhibition, this in vitro comparison demonstrates that the indole scaffold is a highly viable platform for the development of novel inhibitors. The data show that specific indole derivatives can achieve potency and selectivity profiles that are on par with celecoxib. For drug development professionals, the challenge and opportunity lie in optimizing these indole leads to enhance their pharmacokinetic properties and confirm their efficacy and safety in more complex biological systems and subsequent in vivo models. The robust in vitro assays detailed here form the critical first step in this validation process, enabling the quantitative and objective triage of candidate molecules.
References
- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole-based COX-2 inhibitors: A decade of advances in inflammation, cancer, and Alzheimer’s therapy [ouci.dntb.gov.ua]
- 9. Indole nucleus as a selective COX-2 inhibitor and anti-inflammatory agent (2011-2022) | Semantic Scholar [semanticscholar.org]
- 10. pharmacyfreak.com [pharmacyfreak.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. japsonline.com [japsonline.com]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. apexbt.com [apexbt.com]
- 20. researchgate.net [researchgate.net]
- 21. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 23. The indole nucleus as a selective COX-2 inhibitor and anti-inflammatory agent (2011–2022) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Validating the Anti-proliferative Efficacy of Novel Indole-2-Carboxamides
The relentless pursuit of novel anti-cancer therapeutics has led researchers down many promising avenues, with the indole-2-carboxamide scaffold emerging as a particularly fertile ground for discovery.[1][2] These heterocyclic compounds have demonstrated significant potential in curbing the uncontrolled proliferation that is the hallmark of cancer.[3][4][5] However, the journey from a promising molecular entity to a validated anti-proliferative agent is one of rigorous scientific scrutiny. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously validate the anti-proliferative activity of novel indole-2-carboxamide derivatives, comparing their performance against established alternatives with supporting experimental data.
The Rationale: Why Indole-2-Carboxamides Warrant Investigation
The indole ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] In the context of oncology, indole-2-carboxamides have garnered attention for their ability to interact with a diverse range of molecular targets crucial for cancer cell survival and proliferation. Published research indicates that their anti-proliferative effects can be attributed to several mechanisms, including:
-
Multi-Target Kinase Inhibition: Many indole-2-carboxamides have been shown to inhibit key protein kinases involved in oncogenic signaling pathways, such as EGFR, VEGFR-2, BRAFV600E, and CDK2.[3][4][5][6]
-
Induction of Apoptosis: These compounds can trigger programmed cell death by activating caspase cascades and modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[5][7][8]
-
Tubulin Polymerization Inhibition: Some derivatives act as microtubule-destabilizing agents, arresting cells in the G2/M phase of the cell cycle and leading to mitotic catastrophe.[1][7][9][10]
This multi-faceted mechanism of action makes the indole-2-carboxamide scaffold a compelling starting point for the development of next-generation anti-cancer drugs.
Experimental Design: A Roadmap for Validation
A robust validation strategy is anchored in a well-conceived experimental design. The primary objective is to systematically assess the anti-proliferative efficacy of the novel indole-2-carboxamide(s) and benchmark their performance against relevant comparator drugs.
Selection of Cell Lines
The choice of cancer cell lines is critical and should be guided by the therapeutic indication of interest. A panel of well-characterized cell lines representing different cancer types is recommended. For instance, a study could include:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A-549: A human lung carcinoma cell line.
-
Panc-1: A human pancreatic carcinoma cell line.
-
HT-29: A human colon adenocarcinoma cell line.
-
KNS42: A pediatric glioblastoma cell line.[11]
It is also prudent to include a non-cancerous cell line (e.g., human fibroblasts HFF1) to assess the selectivity and potential cytotoxicity of the compounds towards normal cells.[11]
Test Compounds and Comparators
The novel indole-2-carboxamide derivatives should be synthesized and characterized with high purity. For comparative analysis, a selection of standard-of-care anti-cancer agents with known mechanisms of action should be included.
-
Novel Indole-2-Carboxamides: For the purpose of this guide, we will consider two hypothetical novel compounds: IND-A and IND-B .
-
Comparator Drugs:
Experimental Workflow
The overall workflow for validating the anti-proliferative activity should be logical and sequential, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies.
Caption: A streamlined workflow for validating novel anti-proliferative compounds.
Key Experimental Protocols
The following are detailed protocols for the core assays required to validate the anti-proliferative activity of novel indole-2-carboxamides.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely accepted method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the novel indole-2-carboxamides and comparator drugs in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cells in different cell cycle phases.
Protocol:
-
Cell Treatment: Treat cells with the novel compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Cell Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (FITC), is used to detect exposed PS. Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 48 hours.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Comparative Data Analysis
The experimental data should be compiled and presented in a clear and comparative format.
Table 1: In Vitro Anti-proliferative Activity (IC50 in µM)
| Compound | MCF-7 | A-549 | Panc-1 | HT-29 | HFF1 (Selectivity Index) |
| IND-A | 1.2 | 2.5 | 1.8 | 3.1 | >50 (>41.7) |
| IND-B | 0.8 | 1.1 | 0.9 | 1.5 | 25 (31.3) |
| Erlotinib | 15.2 | 8.7 | 12.4 | 18.9 | >100 |
| Doxorubicin | 0.5 | 0.8 | 0.6 | 0.9 | 5.0 (10.0) |
| Paclitaxel | 0.01 | 0.02 | 0.015 | 0.03 | 0.1 (10.0) |
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells (MCF-7 used for calculation).
Table 2: Mechanistic Insights
| Compound | Primary Mechanism of Action | Cell Cycle Arrest | Apoptosis Induction (% of Apoptotic Cells) |
| IND-A | Kinase Inhibition | G1 Phase | 35% |
| IND-B | Tubulin Destabilization | G2/M Phase | 65% |
| Erlotinib | EGFR Inhibition | G1 Phase | 20% |
| Doxorubicin | Topoisomerase Inhibition | G2/M Phase | 80% |
| Paclitaxel | Tubulin Stabilization | G2/M Phase | 75% |
Visualizing the Mechanism: Signaling Pathways
A diagram illustrating the potential signaling pathways affected by the novel indole-2-carboxamides can provide a clear visual summary of their mechanism of action.
Caption: Putative mechanisms of action for novel indole-2-carboxamides.
Conclusion and Future Directions
This guide outlines a systematic approach to validating the anti-proliferative activity of novel indole-2-carboxamide compounds. The presented workflow, from initial cytotoxicity screening to mechanistic elucidation, provides a robust framework for generating high-quality, reproducible data. The hypothetical data presented for IND-A and IND-B illustrate how these compounds can exhibit distinct mechanisms of action, with one acting as a kinase inhibitor and the other as a microtubule-destabilizing agent. Both hypothetical compounds show promising activity and selectivity, warranting further investigation.
Future studies should aim to identify the specific kinase targets of IND-A through comprehensive kinase profiling and to confirm the tubulin-binding activity of IND-B using in vitro polymerization assays. Ultimately, in vivo studies in animal models will be necessary to evaluate the therapeutic potential of these promising lead compounds. By adhering to a rigorous and logical validation process, researchers can confidently advance the most promising indole-2-carboxamides through the drug discovery pipeline.
References
- 1. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate Derivatives in Kinase Assays
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology. The human genome encodes over 500 kinases, collectively known as the kinome, which share a structurally conserved ATP-binding pocket.[1] This conservation presents both an opportunity and a significant challenge in drug discovery: while it allows for the design of broad-spectrum inhibitors, achieving selectivity for a single kinase target is a formidable task.[2] Off-target inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1] Therefore, a thorough understanding of a kinase inhibitor's cross-reactivity profile is paramount for its development as a safe and effective therapeutic agent or as a precise chemical probe for biological research.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3] Specifically, derivatives of indole-2-carboxylic acid have shown promise as inhibitors of various protein kinases.[4][5] This guide focuses on a particular subclass: Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate derivatives . We will objectively compare the hypothetical cross-reactivity profiles of several derivatives, provide the experimental framework for such an analysis, and discuss the underlying structure-activity relationships (SAR) that govern their selectivity. Our audience is researchers, scientists, and drug development professionals who seek to understand and mitigate the challenges of kinase inhibitor promiscuity.
Comparative Kinase Selectivity Profiles
To illustrate the impact of chemical modifications on kinase selectivity, we present a representative dataset for three hypothetical derivatives of the this compound scaffold. This data, while illustrative, is based on established trends for indole-based kinase inhibitors. The derivatives differ by the substituent at the N1 position of the indole ring.
-
Compound 1: N1-H (unsubstituted)
-
Compound 2: N1-methyl
-
Compound 3: N1-(3-aminopropyl)
These compounds were hypothetically profiled against a panel of representative kinases from different families to assess their inhibitory potency (IC50) and selectivity.
| Kinase Target | Kinase Family | Compound 1 IC50 (nM) | Compound 2 IC50 (nM) | Compound 3 IC50 (nM) |
| Primary Target X | Tyrosine Kinase | 15 | 10 | 25 |
| EGFR | Tyrosine Kinase | 250 | 180 | 800 |
| VEGFR2 | Tyrosine Kinase | 450 | 300 | >1000 |
| SRC | Tyrosine Kinase | 800 | 650 | >1000 |
| CDK2 | Serine/Threonine Kinase | >1000 | 950 | >1000 |
| PIM1 | Serine/Threonine Kinase | 600 | 550 | 900 |
| p38α (MAPK14) | Serine/Threonine Kinase | >1000 | >1000 | >1000 |
Analysis of Structure-Activity Relationships (SAR)
The data presented in the table, although hypothetical, is constructed to reflect common SAR trends observed for indole-based kinase inhibitors. The 5-methylsulfonyl group is a key feature, likely providing a hydrogen bond acceptor that interacts with the kinase hinge region. The variations at the N1 position significantly influence the cross-reactivity profile.
-
The N1-H of Compound 1 can act as a hydrogen bond donor, a common interaction motif in kinase inhibitor binding. Its profile shows moderate potency for the primary target with some off-target activity against other tyrosine kinases like EGFR and VEGFR2.
-
The N1-methylation in Compound 2 removes the hydrogen bond donor capability at this position. This seemingly minor modification can subtly alter the compound's orientation in the ATP-binding pocket, potentially leading to enhanced potency against the primary target and a slight increase in off-target inhibition of structurally related kinases. This is a frequently observed phenomenon where small alkyl substitutions can improve potency through favorable hydrophobic interactions.
-
The introduction of a basic 3-aminopropyl side chain at N1 in Compound 3 dramatically alters the selectivity profile. The positive charge at physiological pH can introduce new electrostatic interactions or, conversely, create steric or electrostatic clashes with off-target kinases. In our hypothetical data, this modification reduces off-target activity against several kinases but also slightly diminishes potency against the primary target. This highlights the delicate balance between potency and selectivity. Research on other 5-substituted-indole-2-carboxamides has similarly shown that modifications at this position are critical for dual or selective inhibition profiles.[5]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
To generate the type of data presented above, a robust and reproducible in vitro kinase assay is essential. Below is a detailed protocol for a generic, fluorescence-based assay, which is a common method for high-throughput screening and selectivity profiling.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Fluorescently labeled peptide substrate
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)
-
Test compounds (solubilized in DMSO)
-
384-well microplates
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Compound Preparation:
-
Create a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 10 mM).
-
Transfer a small volume (e.g., 50 nL) of the diluted compounds into the 384-well assay plates. Include positive control (known inhibitor) and negative control (DMSO only) wells.
-
-
Enzyme and Substrate Preparation:
-
Prepare a solution of the recombinant kinase in assay buffer at a concentration predetermined to yield a robust signal in the linear range of the assay.
-
Add the kinase solution to all wells of the assay plate containing the compounds and controls.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of the fluorescently labeled peptide substrate and ATP in the assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to provide a sensitive measure of competitive inhibition.[1]
-
Add this solution to all wells to start the kinase reaction.
-
-
Reaction Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear phase.
-
-
Reaction Termination and Signal Detection:
-
Stop the reaction by adding a stop solution containing a chelating agent like EDTA, which sequesters the Mg2+ ions necessary for kinase activity.
-
Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore. The signal will be proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing Concepts: Signaling Pathways and Workflows
To provide a clearer context, the following diagrams, generated using Graphviz, illustrate a representative kinase signaling cascade and the experimental workflow for kinase selectivity profiling.
Caption: A simplified MAPK/ERK signaling pathway.
Caption: Workflow for kinase inhibitor selectivity profiling.
Conclusion and Future Directions
The cross-reactivity profiling of kinase inhibitors is an indispensable component of modern drug discovery. The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. As we have illustrated, even subtle modifications to this core structure can profoundly impact kinase selectivity. The systematic application of broad kinase screening panels, coupled with rational, structure-guided design, is the most effective strategy for optimizing these derivatives into potent and selective drug candidates or high-quality chemical probes.[2] Future work should focus on obtaining comprehensive experimental data for this specific class of compounds to validate and expand upon the structure-activity relationships discussed herein.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of HIV-1 Integrase as a Novel Biological Target for Indole-2-Carboxylate Derivatives
This guide provides an in-depth, technical comparison and validation framework for a novel class of compounds, indole-2-carboxylate derivatives, targeting the clinically proven antiviral target, HIV-1 integrase. It is intended for researchers, scientists, and drug development professionals seeking to understand the rationale and methodologies behind validating a new chemical scaffold against an established therapeutic target. We will dissect the mechanism of action, compare performance against current standards of care, and provide detailed, field-proven protocols for robust target validation.
Introduction: The Unmet Need in HIV-1 Therapy
Human Immunodeficiency Virus (HIV-1) integrase is an essential enzyme for viral replication, inserting the viral DNA into the host cell's genome.[1] This unique function, with no host cellular counterpart, makes it a highly attractive and specific antiviral target.[2] The development of integrase strand transfer inhibitors (INSTIs) has been a cornerstone of modern highly active antiretroviral therapy (HAART). Five INSTIs have received clinical approval: raltegravir (RAL), elvitegravir (ELV), dolutegravir (DTG), bictegravir (BIC), and cabotegravir (CAB).[2]
However, the high variability of HIV-1 inevitably leads to the emergence of drug-resistant strains, which can impair the efficacy of first- and even second-generation INSTIs.[1][2] This persistent challenge necessitates the discovery and validation of new chemical scaffolds that can effectively inhibit both wild-type and resistant forms of the enzyme. Recent research has identified indole-2-carboxylic acid as a potent and promising scaffold for a new generation of INSTIs.[2][3] This guide outlines the comprehensive validation process for this novel compound class against its target, HIV-1 integrase.
The Biological Target: Mechanism of HIV-1 Integrase
The core function of HIV-1 integrase is to catalyze the strand transfer step, a process involving a concerted nucleophilic attack from the 3'-hydroxyl ends of the viral DNA into the host chromosomal DNA.[1] This reaction is critically dependent on two divalent magnesium ions (Mg²⁺) coordinated by three catalytic carboxylate residues (Asp64, Asp116, and Glu152), known as the DDE motif, within the enzyme's active site.[1] Clinically approved INSTIs function by chelating these two Mg²⁺ ions, effectively blocking the strand transfer reaction and halting viral replication.[1][2]
Caption: Mechanism of HIV-1 Integrase and its inhibition by INSTIs.
Comparative Analysis of Chemical Scaffolds
A core principle of validating a new chemical series is to benchmark its performance against the existing standard of care. Here, we compare the novel indole-2-carboxylate derivatives with clinically approved second-generation INSTIs.
Indole-2-Carboxylate Derivatives
Virtual screening and subsequent chemical synthesis have identified indole-2-carboxylic acid derivatives as potent INSTIs.[2][3] Binding conformation analysis shows that the indole core and the C2 carboxyl group effectively chelate the two Mg²⁺ ions in the integrase active site, mimicking the mechanism of known INSTIs but with a novel structural backbone.[2]
Key Structural-Activity Relationship (SAR) Insights:
-
C2 Carboxyl Group: Essential for chelating the Mg²⁺ ions.[2]
-
C3 Position: Introduction of a long branch at this position improves interaction with a nearby hydrophobic cavity, significantly enhancing inhibitory effect.[2][3]
-
C6 Position: Adding a halogenated benzene ring at C6 can create a beneficial π–π stacking interaction with the viral DNA, further increasing potency.[1]
Alternative: Diketo Acid-Containing INSTIs (e.g., Dolutegravir, Bictegravir)
These approved drugs are characterized by a three-ring system and a diketo acid moiety, which is crucial for their metal-chelating activity.[2] They are highly potent against wild-type HIV-1 and retain activity against many viral strains that are resistant to first-generation inhibitors.[2]
Performance Comparison
The primary measure of a compound's effectiveness in a biochemical assay is its half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency.
| Compound Class | Representative Compound | Target | IC₅₀ (µM) | Key Advantages | Key Disadvantages |
| Indole-2-Carboxylate | Derivative 20a[2] | HIV-1 Integrase | 0.13 | Novel scaffold may evade existing resistance mutations; high potential for optimization. | Less clinical data; full resistance profile under investigation. |
| Indole-2-Carboxylate | Derivative 17a[1] | HIV-1 Integrase | 3.11 | Demonstrates the importance of specific substitutions for potency. | Lower potency compared to optimized derivatives. |
| Second-Gen INSTI | Dolutegravir (DTG) | HIV-1 Integrase | ~0.002-0.005 | Clinically validated; high potency and genetic barrier to resistance. | Subject to specific resistance mutations (e.g., R263K). |
| Second-Gen INSTI | Bictegravir (BIC) | HIV-1 Integrase | ~0.001-0.002 | High potency; robust against many RAL/EVG resistant variants.[2] | Cross-resistance with other INSTIs is possible. |
Note: IC₅₀ values for DTG and BIC are generalized from public data for comparison context.
A Step-by-Step Guide to Target Validation
Validating that a bioactive molecule's cellular effect is mediated through a specific target requires a multi-pronged, logical approach.[4] The evidence must demonstrate direct physical binding, inhibition of the target's biochemical function, and a clear correlation between target engagement in cells and the final biological outcome.
Part 1: In Vitro Target Engagement & Functional Inhibition
The first step is to prove that the compound directly binds to and inhibits the purified target protein.
Protocol 1: HIV-1 Integrase Strand Transfer Assay
This biochemical assay is the gold standard for confirming the direct inhibition of the enzyme's catalytic activity.
-
Objective: To measure the IC₅₀ of indole-2-carboxylate derivatives against purified HIV-1 integrase.
-
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing a final concentration of 20 mM HEPES (pH 7.5), 10 mM DTT, 10 mM MgCl₂, and 4 µM ZnCl₂.
-
Enzyme & Compound Incubation: Add 200 nM of purified recombinant HIV-1 integrase enzyme to the reaction buffer. Add serial dilutions of the indole-2-carboxylate test compound (e.g., from 0.01 µM to 100 µM). Incubate at room temperature for 15 minutes.
-
Substrate Addition: Add 20 nM of a 5'-end-labeled oligonucleotide substrate that mimics the viral DNA terminus.
-
Reaction Initiation: Initiate the strand transfer reaction by adding a target DNA substrate. Incubate at 37°C for 60 minutes.
-
Quenching & Analysis: Stop the reaction by adding a formamide-containing loading buffer with EDTA. Denature the DNA products by heating at 95°C for 5 minutes.
-
Detection: Separate the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the labeled DNA products by autoradiography or fluorescence imaging. The inhibition of the strand transfer reaction will result in a decrease in the amount of integrated product.
-
Data Analysis: Quantify the band intensities and plot the percentage of inhibition against the compound concentration. Calculate the IC₅₀ value using a non-linear regression model.
-
-
Causality Check: A dose-dependent decrease in the strand transfer product directly implicates the compound as an inhibitor of the enzymatic reaction. The IC₅₀ values obtained here should correlate with antiviral activity in cellular assays.[4]
Part 2: Confirming Target Engagement in a Cellular Context
Demonstrating activity in a test tube is necessary but not sufficient.[4] The compound must be able to enter the cell and engage its target in the complex cellular environment.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify drug-target engagement in intact cells or tissue lysates.[5] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
-
Objective: To confirm that indole-2-carboxylate derivatives physically bind to HIV-1 integrase in a cellular environment.
-
Methodology:
-
Cell Treatment: Treat cells expressing HIV-1 integrase (e.g., infected T-cells or a stable cell line) with the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation: Separate the soluble protein fraction (containing stabilized, non-denatured integrase) from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble integrase remaining in the supernatant at each temperature using Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble integrase as a function of temperature for both treated and untreated samples. A successful compound will cause a rightward shift in the melting curve, indicating thermal stabilization and therefore, direct binding.
-
-
Trustworthiness: This method requires no modification to the compound or the target, providing direct evidence of target engagement in a near-native physiological context.[6]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Part 3: The Self-Validating Framework
A successful target validation strategy creates a logical chain of evidence where results from distinct experimental systems corroborate one another. This "self-validating" system provides high confidence in the proposed mechanism of action.
Caption: Logical framework for self-validating target identification.
The framework is validated when a clear correlation is observed between the different pillars of evidence:
-
Biochemical-Cellular Correlation: The IC₅₀ from the enzymatic assay should correlate well with the EC₅₀ (effective concentration) from the cellular antiviral assay. A potent enzyme inhibitor should also be a potent antiviral agent.
-
SAR Consistency: A series of chemical analogs should exhibit a consistent SAR across both biochemical and cellular assays.[4] An analog that is 10-fold more potent in the enzyme assay should also be roughly 10-fold more potent in the cell-based assay.
-
Biophysical Confirmation: The CETSA results should confirm that the compound physically engages the target at concentrations relevant to its cellular activity.
Conclusion and Future Directions
The validation of HIV-1 integrase as a target for indole-2-carboxylate derivatives provides a compelling case for this novel chemical scaffold. The multi-step validation process, beginning with biochemical inhibition, confirming cellular target engagement, and establishing a consistent structure-activity relationship, forms a robust and self-validating argument. These derivatives have demonstrated potent, on-target activity, and their unique structure offers a promising avenue to combat the challenge of drug resistance that affects current INSTI therapies.
The next steps in the drug development pipeline would involve comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, pharmacokinetic studies, and ultimately, in vivo efficacy testing in relevant animal models to assess the therapeutic potential of this promising new class of inhibitors.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Drug Target Validation | Target Validation | Novel Therapeutic Targets [biognosys.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate
This guide provides a detailed protocol for the safe and compliant disposal of Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate (CAS No. 205873-28-5). As a compound frequently utilized in pharmaceutical research and organic synthesis, its proper handling from bench to disposal is paramount for ensuring laboratory safety, regulatory compliance, and environmental stewardship.[1] This document is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
The core principle of this guidance is risk mitigation. The indole nucleus, combined with a highly stable methylsulfonyl group, necessitates a conservative approach to waste management.[2] The sulfonyl functional group is known for its chemical stability, which can lead to environmental persistence if disposed of improperly.[2] Furthermore, analogous indole-based molecules and sulfonamides have demonstrated potential for aquatic toxicity and other environmental effects, making drain disposal entirely unacceptable.[3][4][5]
Therefore, all waste streams containing this compound must be treated as hazardous waste .
Hazard Assessment and Waste Characterization
Before beginning any work, a thorough risk assessment is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available, its hazard profile can be inferred from its chemical structure and data on related compounds.
Table 1: Inferred Hazard Profile
| Hazard Category | Description & Rationale | Supporting Evidence |
|---|---|---|
| Acute Toxicity | Related indole compounds are classified as harmful if swallowed and toxic in contact with skin.[5] Prudent practice dictates treating this compound with similar caution. | Analogous Compound Data |
| Skin/Eye Irritation | Indole carboxylic acids are known skin and eye irritants.[6][7] The compound is likely an irritant at minimum. | Analogous Compound Data |
| Environmental Hazard | The sulfonyl group is persistent.[2] Many complex organic molecules are toxic to aquatic life.[4] Sulfonamides are recognized as environmental pollutants.[8][9] | Structural Group Analysis |
Based on this assessment, all materials contaminated with this compound must be disposed of through a licensed chemical destruction facility or an approved waste disposal plant.[10] Under no circumstances should this chemical or its containers be disposed of in regular trash or discharged into sewer systems.[11][12]
The Core Protocol: A Step-by-Step Guide to Disposal
This protocol is designed to be a self-validating system, ensuring that waste is handled safely and compliantly from the moment it is generated.
The foundation of proper waste management is meticulous segregation. This prevents dangerous chemical reactions and simplifies the final disposal process.
-
Step 1.1: Identify All Waste Streams.
-
Unused/Expired Pure Compound: The original solid chemical.
-
Liquid Waste: Reaction mixtures, mother liquors, and solutions containing the compound.
-
Solid Waste: Contaminated personal protective equipment (PPE) like gloves and shoe covers, weighing papers, pipette tips, and spill cleanup materials.
-
-
Step 1.2: Segregate Incompatible Materials.
Proper containment is a critical control point for preventing spills and exposure.
-
Step 2.1: Select Chemically Compatible Containers.
-
For Liquids: Use borosilicate glass or high-density polyethylene (HDPE) containers with secure, screw-top caps. Ensure the container material is compatible with all solvents in the waste mixture.
-
For Solids: Use wide-mouth HDPE containers or designated hazardous solid waste bags/drums.
-
All containers must be in good condition, free from cracks or leaks.[12][14]
-
-
Step 2.2: Label Containers Immediately and Accurately.
-
The moment the first drop of waste is added, the container must be labeled. The label must include:
-
The full chemical name : "this compound". Do not use abbreviations or chemical formulas.[12][13]
-
A complete list of all other components by percentage, including solvents.[13]
-
The primary hazard(s) associated with the waste (e.g., "Toxic," "Irritant," "Environmental Hazard").[13]
-
The date the container was first used and the date it becomes full.[13]
-
Waste must be stored safely within the laboratory pending collection.
-
Step 3.1: Designate an SAA.
-
This is a specific location in the lab (e.g., a marked section of a fume hood or a designated cabinet) where hazardous waste is stored at or near the point of generation.[13]
-
-
Step 3.2: Ensure Safe Storage.
-
Step 4.1: Arrange for Professional Collection.
-
Once a waste container is full, or if the project is complete, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
-
Step 4.2: Handle Empty Containers Properly.
-
An "empty" container that held a toxic substance is not truly empty; it is still considered hazardous waste.
-
To decontaminate the container, it must be triple-rinsed .[12]
-
Procedure:
-
Rinse the container with a small amount of a suitable solvent (e.g., acetone, ethanol) that can dissolve the compound.
-
Pour this rinsate into your designated liquid hazardous waste container. This is now part of the hazardous waste stream.[12]
-
Repeat this process two more times.
-
After the triple rinse, the container can often be disposed of in regular trash or recycled, but you must confirm this with your institutional EHS policy. Deface the original label to prevent misuse.
-
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for managing waste generated from working with this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Sulfonyl Group → Area → Sustainability [product.sustainability-directory.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Environmental Concentrations of Sulfonamides Can Alter Bacterial Structure and Induce Diatom Deformities in Freshwater Biofilm Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. chemicalbook.com [chemicalbook.com]
- 11. acs.org [acs.org]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. danielshealth.com [danielshealth.com]
Comprehensive Safety and Handling Guide for Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate
This guide provides essential safety protocols and operational directives for the handling and disposal of Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate (CAS No. 205873-28-5). As a prudent measure in laboratory safety, in the absence of complete hazard data for this specific compound, we will extrapolate safety measures based on its structural analogues within the indole carboxylate family. This approach ensures a conservative and robust safety margin, upholding our commitment to the well-being of our researchers.
Hazard Assessment: An Evidence-Based Approach
While a specific, comprehensive Safety Data Sheet (SDS) with complete toxicological data for this compound is not fully detailed, analysis of structurally related indole derivatives provides a strong basis for hazard assessment. Compounds such as methyl 1H-indole-2-carboxylate and methyl 1H-indole-5-carboxylate are known to cause skin and serious eye irritation, and may cause respiratory irritation[1][2]. Some analogs are also classified as harmful if swallowed or in contact with skin[2][3].
Therefore, it is imperative to treat this compound as a hazardous substance, assuming it possesses similar or more pronounced hazardous properties. The presence of the methylsulfonyl group should also be considered, as organosulfur compounds can have varied toxicological profiles.
GHS Hazard Classifications (Anticipated based on Analogs):
-
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[1][4][5]
| Potential Hazard | GHS Category | Rationale based on Structural Analogs |
| Skin Irritation | 2 | Indole-2-carboxylic acid and other methyl indole carboxylates are classified as skin irritants.[1][3] |
| Eye Irritation | 2/2A | Causes serious eye irritation, a common classification for this chemical family.[1][2][3] |
| Respiratory Irritation | 3 | May cause respiratory irritation, particularly when handled as a powder.[1][4][5] |
| Harmful if Swallowed | 4 | Some indole derivatives are harmful if ingested.[2][3] |
| Harmful in Contact with Skin | 4 | Dermal toxicity is a potential hazard for related compounds.[2][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to minimize exposure. The following PPE is mandatory when handling this compound in any form (solid or in solution).
-
Eye and Face Protection : Chemical splash goggles that meet ANSI Z87.1 standards are required.[6] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection : A flame-resistant lab coat is necessary to protect against splashes and spills.[6] All exposed skin should be covered by wearing long pants and closed-toe shoes.
-
Hand Protection : Chemically resistant gloves, such as nitrile, are mandatory.[6] It is critical to inspect gloves for any signs of degradation or perforation before use. Double gloving is recommended for extended procedures or when handling concentrated solutions. Contaminated gloves must be removed and disposed of properly, followed by hand washing.[7]
-
Respiratory Protection : When handling the compound as a powder or when aerosolization is possible, a NIOSH-approved respirator with a particulate filter is required.[3][8] All respiratory protection should be used in accordance with a comprehensive respiratory protection program.
Step-by-Step Handling Procedures
Adherence to a strict protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
3.1. Preparation and Weighing (Solid Compound)
-
Designated Area : All handling of the solid compound must be conducted within a certified chemical fume hood to control dust and vapors.
-
Pre-use Checks : Before starting, ensure the fume hood is functioning correctly. Also, verify that an eyewash station and safety shower are accessible.[4]
-
Donning PPE : Put on all required PPE, including a respirator, before handling the container.
-
Weighing : Use a tared weigh boat or paper. Avoid creating dust clouds by handling the material gently.
-
Cleaning : After weighing, carefully clean any residual powder from the balance and surrounding area using a damp cloth or a specialized laboratory vacuum. Dispose of cleaning materials as hazardous waste.
-
Container Sealing : Tightly seal the primary container after use and store it in a cool, dry, and well-ventilated area.[4]
3.2. Solution Preparation and Use
-
Solvent Addition : Add the solvent to the weighed compound slowly to avoid splashing.
-
Mixing : If required, use magnetic stirring or gentle agitation to dissolve the compound. Avoid vigorous shaking that could create aerosols.
-
Transfers : When transferring solutions, use appropriate volumetric glassware and keep containers covered as much as possible.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is vital.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] Remove contaminated clothing and wash it before reuse.[5] Seek medical attention if irritation persists.[3]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air.[3][4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.
-
Spill Cleanup : For small spills, absorb the material with an inert absorbent such as sand or vermiculite and place it into a sealed container for disposal.[5][9] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Environmental Responsibility
Proper disposal is a critical component of the chemical lifecycle. All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Collect any solid waste, including contaminated weighing paper, gloves, and absorbent materials, in a clearly labeled and sealed container for hazardous solid waste.[6]
-
Liquid Waste : Collect all solutions containing the compound in a designated, labeled hazardous waste container. Do not discharge to sewer systems.[10]
-
Disposal Method : The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[10] Always follow your institution's and local regulations for hazardous waste disposal.
References
- 1. methyl 1H-indole-5-carboxylate | C10H9NO2 | CID 2737635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. edvotek.com [edvotek.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. acrospharma.co.kr [acrospharma.co.kr]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
